2,4,6-Trimethylthiophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKANQZUPJCMBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300979 | |
| Record name | 2,4,6-TRIMETHYLTHIOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-10-2 | |
| Record name | 2,4,6-TRIMETHYLTHIOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylbenzenethiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2,4,6-Trimethylthiophenol from mesitylene
An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylthiophenol from Mesitylene
Abstract
This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound, a sterically hindered and synthetically valuable aryl thiol. The synthesis commences with the readily available aromatic hydrocarbon, mesitylene (1,3,5-trimethylbenzene). The core of this synthetic strategy involves a two-step sequence: the electrophilic chlorosulfonation of mesitylene to yield 2,4,6-trimethylbenzenesulfonyl chloride, followed by the efficient reduction of the resulting sulfonyl chloride to the target thiophenol. This guide will delve into the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who require a thorough understanding and practical application of this chemical transformation.
Introduction: The Significance of Sterically Hindered Aryl Thiols
Aryl thiols, or thiophenols, are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the versatile reactivity of the sulfhydryl group, which can participate in a myriad of transformations including nucleophilic substitution, oxidation to disulfides and sulfonic acids, and as ligands in catalysis. Among this class, this compound, also known as mesitylenethiol, is of particular interest due to the steric hindrance imparted by the three methyl groups on the aromatic ring. This steric bulk can confer unique properties to molecules incorporating this moiety, such as enhanced stability and specific conformational preferences.
The synthesis of this compound from mesitylene is a classic yet highly relevant transformation that showcases fundamental principles of electrophilic aromatic substitution and functional group reduction. The high reactivity of the mesitylene ring, activated by three electron-donating methyl groups, makes it an excellent substrate for electrophilic attack.[1] This guide will focus on a reliable and scalable two-step synthesis, providing the necessary detail for its successful implementation in a laboratory setting.
Synthetic Strategy: A Two-Step Approach
The most common and efficient route for the preparation of this compound from mesitylene involves two key transformations:
-
Chlorosulfonation of Mesitylene: An electrophilic aromatic substitution reaction to introduce a sulfonyl chloride group onto the mesitylene ring.
-
Reduction of 2,4,6-Trimethylbenzenesulfonyl Chloride: The conversion of the sulfonyl chloride to the corresponding thiol.
This strategy is advantageous due to the commercial availability and low cost of the starting material, mesitylene, and the generally high yields achievable in both steps.
Step 1: Chlorosulfonation of Mesitylene
The introduction of a sulfonyl chloride group onto the mesitylene ring is achieved through an electrophilic aromatic substitution reaction.[2] Chlorosulfonic acid is a powerful and commonly used reagent for this purpose.[3]
Reaction Mechanism:
The reaction proceeds through the generation of a highly electrophilic sulfur trioxide-like species from chlorosulfonic acid, which is then attacked by the electron-rich mesitylene ring. The high degree of activation of the mesitylene ring ensures that the substitution occurs readily.
Diagram 1: Chlorosulfonation of Mesitylene
Caption: Electrophilic aromatic substitution mechanism for the chlorosulfonation of mesitylene.
Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride
This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Mesitylene | 120.19 | 60.1 g (69.5 mL) | 0.5 |
| Chlorosulfonic Acid | 116.52 | 174.8 g (100 mL) | 1.5 |
| Dichloromethane | 84.93 | As needed | - |
| Ice | - | ~500 g | - |
| Water | 18.02 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium hydroxide solution to neutralize the evolved HCl gas).
-
Initial Cooling: Charge the flask with mesitylene (60.1 g, 0.5 mol) and cool it to 0-5 °C in an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (174.8 g, 1.5 mol) dropwise from the dropping funnel to the stirred mesitylene over a period of 1-2 hours. Maintain the reaction temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.
-
Work-up: Carefully pour the reaction mixture onto approximately 500 g of crushed ice with stirring. The crude 2,4,6-trimethylbenzenesulfonyl chloride will precipitate as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from a suitable solvent such as hexane or by dissolving in dichloromethane, washing with water, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure. The melting point of the pure product is 55-57 °C.[6]
Step 2: Reduction of 2,4,6-Trimethylbenzenesulfonyl Chloride
The reduction of the sulfonyl chloride to the corresponding thiol is a critical step. While various reducing agents can be employed, such as zinc and acid[7] or lithium aluminum hydride[8], the use of triphenylphosphine offers a mild, efficient, and chemoselective alternative.[9][10][11]
Reaction Mechanism:
The reaction with triphenylphosphine proceeds via a nucleophilic attack of the phosphine on the sulfur atom of the sulfonyl chloride, followed by a series of steps involving the elimination of triphenylphosphine oxide and the formation of the thiol upon work-up.
Diagram 2: Reduction of Sulfonyl Chloride to Thiol
Caption: Simplified workflow for the reduction of 2,4,6-trimethylbenzenesulfonyl chloride using triphenylphosphine.
Experimental Protocol: Synthesis of this compound
This protocol is based on the work of Akamanchi and coworkers, who developed a rapid and efficient method for the reduction of arylsulfonyl chlorides.[11]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4,6-Trimethylbenzenesulfonyl Chloride | 218.70 | 21.9 g | 0.1 |
| Triphenylphosphine | 262.29 | 78.7 g | 0.3 |
| Toluene | 92.14 | 200 mL | - |
| Hydrochloric Acid (2 M) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4,6-trimethylbenzenesulfonyl chloride (21.9 g, 0.1 mol) in 200 mL of dry toluene.
-
Addition of Triphenylphosphine: Add triphenylphosphine (78.7 g, 0.3 mol) to the solution in one portion. The reaction is exothermic, and a slight temperature increase may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, add 100 mL of 2 M hydrochloric acid to the reaction mixture and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound as a colorless liquid. The boiling point is approximately 231-233 °C.[12]
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Mesitylene is a flammable liquid.[13]
-
Triphenylphosphine is an irritant.
-
The work-up of the chlorosulfonation reaction involves the quenching of a strong acid with ice and should be performed with extreme caution.
Conclusion
The synthesis of this compound from mesitylene via a two-step sequence of chlorosulfonation followed by reduction of the resulting sulfonyl chloride is a reliable and efficient method. This guide has provided a detailed overview of the reaction mechanisms, comprehensive experimental protocols, and essential safety information. The use of triphenylphosphine for the reduction step is particularly advantageous due to its mild reaction conditions and high chemoselectivity. By following the procedures outlined in this document, researchers can confidently prepare this valuable sterically hindered aryl thiol for use in a variety of synthetic applications.
References
- 1. brainly.in [brainly.in]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 11. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols [organic-chemistry.org]
- 12. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 13. Mesitylene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylthiophenol
This guide provides a comprehensive overview of the key physical and chemical properties of 2,4,6-trimethylthiophenol (CAS No. 1541-10-2), a compound of interest in pharmaceutical development and organic synthesis. The information presented herein is curated for researchers, scientists, and drug development professionals, offering not only precise data but also insights into its practical implications and experimental determination.
Chemical Identity and Molecular Structure
This compound, also known as 2,4,6-trimethylbenzenethiol or 2-mercaptomesitylene, is an aromatic thiol compound.[1] Its structure consists of a benzene ring substituted with three methyl groups at positions 2, 4, and 6, and a thiol group at position 1.
The molecular structure of this compound is visualized in the diagram below, rendered using the DOT language.
Caption: Molecular structure of this compound.
Core Physical Properties
The physical properties of a compound are critical for its handling, storage, and application in various chemical processes. The following table summarizes the key physical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C9H12S | [1][2] |
| Molecular Weight | 152.26 g/mol | [2] |
| CAS Number | 1541-10-2 | [1] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Melting Point | 142-143°C | [4] |
| Boiling Point | 231.8 °C at 760 mmHg | [4] |
| 109.5-111 °C at 18 Torr | [5] | |
| Density | 1.009 g/cm³ (Predicted) | [4][5] |
| Vapor Pressure | 0.0928 mmHg at 25°C | [4] |
| Flash Point | 91.3 °C | [4] |
| pKa | 7.22 ± 0.50 (Predicted) | [4][5] |
| LogP (o/w) | 3.900 (Estimated) | [5][6] |
Solubility Profile
The solubility of this compound is a key consideration for its use in various solvent systems.
-
Water Solubility: It is generally considered insoluble in water.[4][5][6][7] One source estimates its water solubility at 14.95 mg/L at 25 °C.[6]
The poor water solubility is expected given its aromatic structure and the presence of three methyl groups, which increase its lipophilicity. The estimated LogP value of 3.900 further supports its preference for non-polar environments.[5][6]
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a singlet for the thiol proton (S-H), two singlets for the aromatic protons, and three singlets for the methyl group protons.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons (including the carbon attached to the thiol group) and the methyl carbons. A ¹³C NMR spectrum is available in the SpectraBase.[8]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
S-H stretching: A weak band around 2550-2600 cm⁻¹.
-
C-S stretching: A band in the region of 600-800 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 152.06597156 Da.[4] The mass spectrum would show a molecular ion peak (M⁺) at m/z 152, with other fragment ions corresponding to the loss of various groups from the parent molecule.[2]
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following is a summary of key safety information.
-
Hazard Statements: Causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is very toxic to aquatic life with long-lasting effects.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] Wash hands thoroughly after handling.[9] Avoid release to the environment.[9] Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11] It should be stored under an inert atmosphere at room temperature.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][12][13]
Experimental Protocols
The following outlines the general methodologies for determining some of the key physical properties of this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is gradually increased, and the range at which the substance melts is recorded.
Determination of Boiling Point
The boiling point can be determined by distillation.
-
The liquid is placed in a distillation flask with a few boiling chips.
-
A condenser and a thermometer are attached to the flask.
-
The flask is heated, and the temperature at which the liquid boils and the vapor condenses is recorded.
The following diagram illustrates a basic distillation setup for boiling point determination.
Caption: Simplified workflow for boiling point determination.
Determination of Solubility
Solubility can be determined by the following method:
-
A known volume of the solvent is placed in a flask.
-
Small, known amounts of the solute are added incrementally with stirring.
-
The point at which no more solute dissolves is noted, and the solubility is calculated.
Conclusion
This guide has provided a detailed overview of the physical properties of this compound. Understanding these properties is fundamental for its effective and safe use in research and development. The data presented, drawn from various chemical databases and suppliers, offers a solid foundation for scientists working with this compound.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound CAS#: 1541-10-2 [m.chemicalbook.com]
- 6. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 7. This compound | 1541-10-2 [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. lifechempharma.com [lifechempharma.com]
- 12. fishersci.com [fishersci.com]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
An In-Depth Technical Guide to 2,4,6-Trimethylthiophenol (CAS 1541-10-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylthiophenol, also known as 2-mercaptomesitylene, is a sterically hindered aromatic thiol that serves as a versatile intermediate in organic synthesis. Its unique structural features, particularly the presence of three methyl groups ortho and para to the thiol functionality, impart distinct reactivity and physical properties that are of significant interest in medicinal chemistry and materials science. The steric hindrance provided by the flanking methyl groups can modulate the nucleophilicity and oxidation potential of the thiol group, offering opportunities for selective chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its relevance in drug development.
Physicochemical Properties
This compound is a liquid at room temperature with a characteristic thiol odor. It is soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons, but insoluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1541-10-2 | [2] |
| Molecular Formula | C₉H₁₂S | [2] |
| Molecular Weight | 152.26 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 109.5-111 °C at 18 Torr | [1] |
| Density (predicted) | 1.009 ± 0.06 g/cm³ | [2] |
| pKa (predicted) | 7.22 ± 0.50 | [2] |
| LogP (estimated) | 3.900 | [2] |
| Solubility | Soluble in alcohol; insoluble in water. | [1] |
Synthesis of this compound
The synthesis of sterically hindered thiophenols such as this compound can be achieved through several synthetic routes. The two most common and practical methods are the Newman-Kwart rearrangement starting from the corresponding phenol (2,4,6-trimethylphenol or mesitol) and the reduction of 2,4,6-trimethylbenzenesulfonyl chloride.
Synthesis via Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful thermal reaction that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the desired thiophenol.[4] This method is particularly useful for the synthesis of thiophenols from readily available phenols. The reaction proceeds through a four-membered cyclic transition state and is driven by the thermodynamic stability of the C=O bond formed at the expense of a C=S bond.[5]
Experimental Protocol: Newman-Kwart Rearrangement
Step 1: Synthesis of O-(2,4,6-trimethylphenyl) dimethylthiocarbamate
-
To a stirred solution of 2,4,6-trimethylphenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) is added a base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Dimethylthiocarbamoyl chloride (1.1 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure O-(2,4,6-trimethylphenyl) dimethylthiocarbamate.
Step 2: Newman-Kwart Rearrangement
-
The purified O-(2,4,6-trimethylphenyl) dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) at a temperature typically ranging from 250-300 °C.[4] The high temperature is necessary to overcome the activation energy for the rearrangement, especially for sterically hindered substrates.[5]
-
The progress of the rearrangement is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting S-(2,4,6-trimethylphenyl) dimethylthiocarbamate can be purified by chromatography or carried forward to the next step.
Step 3: Hydrolysis to this compound
-
The S-(2,4,6-trimethylphenyl) dimethylthiocarbamate is dissolved in a suitable solvent such as ethanol or methanol.
-
An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is refluxed for several hours until the hydrolysis is complete.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is diluted with water and acidified with a mineral acid (e.g., HCl) to protonate the thiolate.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
Diagram 1: Synthesis of this compound via Newman-Kwart Rearrangement
Caption: Workflow for the synthesis of this compound via the Newman-Kwart rearrangement.
Synthesis via Reduction of 2,4,6-Trimethylbenzenesulfonyl Chloride
An alternative route to this compound involves the reduction of the corresponding sulfonyl chloride. This method is advantageous if the sulfonyl chloride is readily available. Various reducing agents can be employed for this transformation.
Experimental Protocol: Reduction of 2,4,6-Trimethylbenzenesulfonyl Chloride
-
To a solution of 2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or THF) at 0 °C under an inert atmosphere, a reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) is added portion-wise with caution.
-
The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by more water.
-
The resulting mixture is filtered to remove the aluminum salts, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure this compound.
Diagram 2: Synthesis of this compound via Reduction
Caption: Synthesis of this compound by reduction of its sulfonyl chloride.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl groups, and the thiol proton.
Table 2: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9 | s | 2H | Aromatic C-H |
| ~3.2 | s | 1H | S-H |
| ~2.3 | s | 6H | ortho-CH₃ |
| ~2.2 | s | 3H | para-CH₃ |
Note: The chemical shift of the thiol proton (S-H) can be variable and may broaden or exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Aromatic C-CH₃ (ortho) |
| ~136 | Aromatic C-CH₃ (para) |
| ~129 | Aromatic C-H |
| ~128 | Aromatic C-S |
| ~21 | ortho-CH₃ |
| ~20 | para-CH₃ |
Note: The predicted chemical shifts are based on computational models and may vary slightly from experimental values. A reference to experimentally obtained ¹³C NMR data can be found in the work of Kalinowski and Kessler.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the S-H and C-S bonds, as well as vibrations associated with the aromatic ring and methyl groups.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~2570 | S-H stretch |
| ~3020 | Aromatic C-H stretch |
| ~2920, 2860 | Aliphatic C-H stretch (methyl) |
| ~1600, 1470 | Aromatic C=C stretch |
| ~850 | C-H out-of-plane bend (isolated aromatic H) |
| ~700-600 | C-S stretch |
Note: The S-H stretching vibration is typically weak. The presence of a band in the 2550-2600 cm⁻¹ region is a strong indicator of the thiol group. IR spectral data is available on PubChem.[6]
Reactivity and Applications in Drug Development
The reactivity of this compound is governed by the thiol group, but significantly influenced by the steric hindrance from the two ortho-methyl groups. This steric shielding can prevent the thiol from participating in certain reactions that are typical for less hindered thiophenols, leading to enhanced selectivity.
Nucleophilic Reactions
The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile. However, the steric bulk around the sulfur atom in this compound can hinder its approach to sterically demanding electrophiles. This property can be exploited for selective S-alkylation or S-arylation reactions.
Applications in Medicinal Chemistry
Aromatic thiols are important building blocks in the synthesis of various pharmaceutically active compounds. While direct examples of this compound in approved drugs are not abundant in readily available literature, its close analog, 2,4-dimethylthiophenol, is a key intermediate in the synthesis of the antidepressant vortioxetine .[7][8][9] The synthesis of vortioxetine involves a palladium-catalyzed coupling of 2,4-dimethylthiophenol with a suitably substituted aryl halide.
It is highly probable that this compound is utilized in a similar capacity for the synthesis of vortioxetine analogues and other drug candidates where modulation of the substitution pattern on the thiophenyl moiety is desired for structure-activity relationship (SAR) studies. The introduction of an additional methyl group could influence the compound's metabolic stability, lipophilicity, and binding affinity to its biological target.
Diagram 3: Potential Application in Drug Synthesis
Caption: Analogy of the use of this compound in drug synthesis based on the known synthesis of vortioxetine.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with distinct properties conferred by its sterically hindered aromatic thiol structure. Its synthesis via the Newman-Kwart rearrangement or reduction of the corresponding sulfonyl chloride provides access to this useful building block. The unique reactivity of this compound makes it a compound of interest for applications in organic synthesis, particularly in the field of medicinal chemistry for the development of novel therapeutics. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in understanding and utilizing this important molecule.
References
- 1. This compound | 1541-10-2 [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. Newman-Kwart Rearrangement [organic-chemistry.org]
- 6. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104356092A - Preparation method for vortioxetine - Google Patents [patents.google.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Preparation method of vortioxetine - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to 2,4,6-Trimethylthiophenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethylthiophenol (also known as 2-mercaptomesitylene), a sterically hindered aromatic thiol of significant interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, detail a robust and widely applicable synthetic methodology, explore its characteristic spectroscopic signature, and discuss its strategic application as a versatile intermediate in pharmaceutical research and development. This document is intended to serve as a practical resource, blending fundamental chemical principles with actionable experimental insights.
Core Molecular and Physical Properties
This compound is an organosulfur compound distinguished by a thiol group flanked by two ortho-methyl substituents on a benzene ring. This steric hindrance profoundly influences its reactivity and physical characteristics.
Molecular Identity
The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.
-
Molecular Formula: C₉H₁₂S
-
IUPAC Name: 2,4,6-trimethylbenzenethiol[2]
-
Common Synonyms: 2-Mercaptomesitylene, 2,4,6-Trimethylbenzenethiol[3]
// Benzene ring with substitutions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents S [label="SH", pos="1.5,0!", fontcolor="#34A853"]; CH3_ortho1 [label="H3C", pos="-0.75,1.3!", fontcolor="#4285F4"]; CH3_para [label="CH3", pos="-1.5,0!", fontcolor="#EA4335"]; CH3_ortho2 [label="H3C", pos="-0.75,-1.3!", fontcolor="#4285F4"];
// Aromatic hydrogens (implicit) H1 [label="H", pos="0.75,1.3!"]; H2 [label="H", pos="0.75,-1.3!"];
// Positioning nodes for the ring C1 [pos="0.5,0!"]; C2 [pos="-0.25,0.43!"]; C3 [pos="-0.25,-0.43!"]; C4 [pos="0,0.87!"]; C5 [pos="0,-0.87!"]; C6 [pos="-0.5,0!"];
// Benzene ring bonds C1 -- C4 [style=solid, len=1.0]; C4 -- C2 [style=double, len=1.0]; C2 -- C6 [style=solid, len=1.0]; C6 -- C5 [style=double, len=1.0]; C5 -- C1 [style=solid, len=1.0]; C1 -- S [style=solid, len=1.0]; C2 -- CH3_ortho1 [style=solid, len=1.0]; C6 -- CH3_ortho2 [style=solid, len=1.0]; C4 -- H1 [style=solid, len=1.0]; C5 -- H2 [style=solid, len=1.0]; C3 -- CH3_para [style=solid, len=1.0]; C3 -- C4 [style=solid, len=1.0]; C3 -- C5 [style=solid, len=1.0];
}
Figure 1: 2D structure of this compound.Physicochemical Data
The physical properties of this compound are summarized in the table below. Its insolubility in water and solubility in organic solvents are typical for an aromatic compound of its size.
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Melting Point | 142-143 °C | [5] |
| Boiling Point | 231.8 °C at 760 mmHg | [5] |
| Density | 1.009 g/cm³ | [5] |
| Flash Point | 91.3 °C (196 °F) | [5][6] |
| Solubility | Insoluble in water; Soluble in alcohol | [5] |
| pKa | 7.22 ± 0.50 (Predicted) | [5] |
Synthesis Protocol: The Newman-Kwart Rearrangement
The most reliable and versatile method for preparing sterically hindered thiophenols like this compound is via the Newman-Kwart rearrangement. This thermal, intramolecular reaction involves the migration of an aryl group from the oxygen of a thiocarbamate to the sulfur, driven by the formation of the more thermodynamically stable C=O double bond from a C=S double bond.[1][7]
The overall synthetic pathway is a three-step process:
-
Thiocarbamoylation: The starting phenol (2,4,6-trimethylphenol or mesitol) is converted to an O-aryl thiocarbamate.
-
Rearrangement: The O-aryl thiocarbamate is heated to induce the intramolecular rearrangement to the corresponding S-aryl thiocarbamate.
-
Hydrolysis: The S-aryl thiocarbamate is hydrolyzed to yield the final thiophenol product.
}
Figure 2: Workflow for the synthesis of this compound.Detailed Experimental Protocol
This protocol is adapted from the general principles of the Newman-Kwart rearrangement.[1][7][8]
Step 1: Synthesis of O-(2,4,6-trimethylphenyl) dimethylthiocarbamate
-
To a stirred solution of 2,4,6-trimethylphenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting phenol is consumed.
-
Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure O-aryl thiocarbamate.
Step 2: Thermal Newman-Kwart Rearrangement
-
Place the purified O-(2,4,6-trimethylphenyl) dimethylthiocarbamate in a flask equipped for distillation or reflux under an inert atmosphere.
-
Heat the compound neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C. The high temperature is necessary to overcome the activation energy of the four-membered cyclic transition state.[1]
-
Maintain this temperature for 1-3 hours. The progress of the rearrangement can be monitored by TLC or ¹H NMR.
-
Cool the reaction mixture to room temperature. If performed neat, the product, S-(2,4,6-trimethylphenyl) dimethylthiocarbamate, will solidify upon cooling. This crude product can often be used directly in the next step.
Step 3: Hydrolysis to this compound
-
To the crude S-aryl thiocarbamate, add a solution of potassium hydroxide (KOH, 5-10 eq.) in a mixture of water and a co-solvent like ethanol or ethylene glycol.
-
Heat the mixture to reflux (80-100 °C) for 4-8 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify carefully with a strong acid (e.g., 2M HCl) to a pH of ~2-3.
-
Extract the thiophenol product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.
Causality Note: The choice of a strong, non-nucleophilic base like NaH in Step 1 is critical to deprotonate the phenol without competing in the subsequent reaction with the electrophilic carbamoyl chloride. The high temperatures in Step 2 are a hallmark of the classical Newman-Kwart rearrangement, although recent literature describes milder, photoredox-catalyzed methods that can be employed for sensitive substrates.[9]
Spectroscopic Characterization
The identity and purity of this compound are confirmed through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly characteristic.
-
Aromatic Protons (Ar-H): A singlet is expected around ~6.9-7.1 ppm integrating to 2H. The magnetic equivalence of the two aromatic protons is due to the molecule's symmetry.
-
Thiol Proton (S-H): A singlet typically appears between 3.0-4.0 ppm . This peak is often broad and its position can be concentration-dependent. It will exchange with D₂O.
-
para-Methyl Protons (-CH₃): A singlet at ~2.2-2.3 ppm integrating to 3H.
-
ortho-Methyl Protons (-CH₃): A singlet at ~2.3-2.4 ppm integrating to 6H.
-
-
¹³C NMR: The carbon spectrum reflects the molecular symmetry.[2]
-
Aromatic C-S: ~130-135 ppm
-
Aromatic C-CH₃ (ortho): ~138-140 ppm
-
Aromatic C-CH₃ (para): ~135-137 ppm
-
Aromatic C-H: ~128-130 ppm
-
ortho-Methyl Carbons: ~22-24 ppm
-
para-Methyl Carbon: ~20-21 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
S-H Stretch: A characteristically weak and sharp absorption band is observed in the region of 2550-2590 cm⁻¹ .[10][11] The low intensity is due to the small change in dipole moment during the S-H bond vibration.
-
Aromatic C-H Stretch: Peaks are observed just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Strong absorptions from the methyl groups appear in the 2850-3000 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands are typically found in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 152 , corresponding to the molecular weight of the compound.[2]
-
Key Fragments: Common fragmentation pathways for aromatic thiols include the loss of a hydrogen atom to form [M-1]⁺, and cleavage of the C-S bond. A significant fragment at m/z = 119 is often observed, corresponding to the loss of the SH group and subsequent rearrangement.[2]
Applications in Research and Drug Development
The utility of this compound as a pharmaceutical intermediate stems from the unique properties conferred by its sterically hindered thiol group.
Role as a Sterically Hindered Nucleophile
Thiols and their corresponding thiolates are excellent nucleophiles.[12] The methyl groups at the ortho positions of this compound, however, provide significant steric bulk around the sulfur atom. This has two important consequences for synthetic design:
-
Modulated Reactivity: The steric hindrance can prevent the thiol from participating in undesired side reactions with smaller, unhindered electrophiles, allowing for greater selectivity in complex syntheses.
-
Kinetic vs. Thermodynamic Control: It can be used to direct reactions toward specific outcomes where steric approach control is a key factor.
A primary application is in nucleophilic aromatic substitution (SₙAr) reactions . In cases where an activated aromatic ring (i.e., one bearing strong electron-withdrawing groups) is the electrophile, this compound can serve as the nucleophile to form diaryl thioethers.[13][14] The resulting thioether linkage is a common motif in medicinal chemistry, offering a stable and metabolically robust linker that can also influence the conformation of the final molecule.
}
Figure 3: General scheme for SₙAr reaction using this compound.Introduction of a Bulky, Lipophilic Moiety
In drug design, modifying a lead compound's lipophilicity is a key strategy for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The mesityl group of this compound is both bulky and highly lipophilic. Incorporating this moiety into a drug candidate can:
-
Enhance Membrane Permeability: By increasing lipophilicity, it can improve the molecule's ability to cross cellular membranes.
-
Influence Target Binding: The bulky group can be used to probe steric pockets within a protein's active site, potentially increasing binding affinity or altering the binding mode to improve selectivity.
-
Block Metabolic Sites: The methyl groups can shield adjacent parts of the molecule from metabolic enzymes (e.g., cytochrome P450s), thereby increasing the drug's half-life. Thiophene-containing scaffolds, in general, are prevalent in a wide range of FDA-approved drugs for this reason.[15][16]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Hazard Statements: H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H410 (Very toxic to aquatic life with long lasting effects).[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[17]
Conclusion
This compound is a valuable and specialized building block for chemical synthesis and drug discovery. Its defining feature—a nucleophilic thiol group sterically shielded by two ortho-methyl groups—provides chemists with a tool to introduce a bulky, lipophilic moiety with controlled reactivity. A thorough understanding of its properties, synthesis via the Newman-Kwart rearrangement, and spectroscopic characteristics enables its effective application in the development of novel, biologically active compounds.
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. lookchem.com [lookchem.com]
- 6. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 7. Newman-Kwart Rearrangement [organic-chemistry.org]
- 8. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the NMR Spectral Data of 2,4,6-Trimethylthiophenol
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2,4,6-trimethylthiophenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the intricacies of both ¹H and ¹³C NMR spectra, offering not just data, but also the underlying principles and experimental considerations for acquiring and interpreting this information.
Introduction
This compound, also known as 2,4,6-trimethylbenzenethiol, is an aromatic thiol compound with the chemical formula C₉H₁₂S. Its structure, characterized by a benzene ring substituted with three methyl groups and a thiol group, presents a distinct pattern in NMR spectroscopy. Understanding its spectral signature is crucial for confirming its identity in a reaction mixture, assessing its purity, and studying its chemical behavior. This guide will provide a detailed examination of its ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles.
Molecular Structure and Symmetry
The substitution pattern of this compound results in a high degree of symmetry. The molecule possesses a C₂ᵥ symmetry axis passing through the thiol group and the C1-C4 bond of the benzene ring. This symmetry has a direct impact on the NMR spectra, leading to fewer signals than would be expected for a less symmetrical isomer.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. The spectrum typically exhibits three distinct signals: one for the aromatic protons, one for the ortho methyl protons, and one for the para methyl protons. The thiol proton signal may also be observed, though its chemical shift can be variable.
Predicted and Experimental ¹H NMR Data
The following table summarizes the expected and experimentally observed ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).
| Protons | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 6.8 - 7.2 | ~6.91 | Singlet | 2H |
| o-CH₃ | 2.2 - 2.4 | ~2.29 | Singlet | 6H |
| p-CH₃ | 2.1 - 2.3 | ~2.23 | Singlet | 3H |
| S-H | 1.5 - 4.0 | ~3.34 | Singlet (broad) | 1H |
Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3]
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (Ar-H): Due to the symmetrical substitution, the two aromatic protons at the C3 and C5 positions are chemically equivalent. They appear as a single singlet at approximately 6.91 ppm. The absence of splitting confirms their identical chemical environment.
-
Ortho Methyl Protons (o-CH₃): The two methyl groups at the C2 and C6 positions are also chemically equivalent. They give rise to a single, sharp singlet at around 2.29 ppm, integrating to six protons.
-
Para Methyl Proton (p-CH₃): The methyl group at the C4 position is unique and appears as a singlet at approximately 2.23 ppm, integrating to three protons.
-
Thiol Proton (S-H): The thiol proton signal is often a broad singlet and its chemical shift is highly dependent on factors such as concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In the SDBS spectrum, it is observed around 3.34 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound is also simplified by the molecule's symmetry. It displays a total of six signals, corresponding to the six chemically non-equivalent carbon atoms.
Predicted and Experimental ¹³C NMR Data
The table below presents the assigned ¹³C NMR chemical shifts for this compound.
| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (C-S) | 125 - 135 | ~129.7 |
| C2, C6 | 135 - 145 | ~137.9 |
| C3, C5 | 128 - 138 | ~129.0 |
| C4 | 130 - 140 | ~135.8 |
| o-CH₃ | 18 - 22 | ~20.8 |
| p-CH₃ | 19 - 23 | ~20.5 |
Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3]
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons:
-
C1 (C-S): The carbon atom directly attached to the sulfur atom (ipso-carbon) is expected to be deshielded and is assigned to the signal at approximately 129.7 ppm.
-
C2, C6: These two equivalent carbons, bearing the ortho methyl groups, are found at around 137.9 ppm.
-
C3, C5: The two equivalent aromatic carbons are assigned to the signal at approximately 129.0 ppm.
-
C4: The carbon atom at the para position, bonded to a methyl group, is assigned to the signal at about 135.8 ppm.
-
-
Methyl Carbons:
-
o-CH₃: The carbons of the two ortho methyl groups are equivalent and appear at approximately 20.8 ppm.
-
p-CH₃: The carbon of the para methyl group is assigned to the signal at around 20.5 ppm.
-
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation: a. Weigh approximately 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for this compound and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and do not typically interfere with the signals of the analyte. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C). d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition: a. Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion. b. ¹H NMR Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Approximately 10-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio. c. ¹³C NMR Acquisition Parameters:
- Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the TMS signal at 0 ppm. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Perform baseline correction to ensure accurate integration and peak picking.
Visualization of Molecular Structure and NMR Assignments
To aid in the visualization of the relationship between the molecular structure and the NMR data, the following diagrams are provided.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
IR spectrum analysis of 2,4,6-Trimethylthiophenol
An In-depth Technical Guide to the Infrared Spectrum Analysis of 2,4,6-Trimethylthiophenol
Executive Summary
This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of this compound (C₉H₁₂S), a substituted aromatic thiol.[1][2] As a Senior Application Scientist, this document moves beyond a simple cataloging of peaks to offer a detailed interpretation grounded in the principles of vibrational spectroscopy. We will explore the causal relationships between the molecule's unique structure—a 1,3,5-trisubstituted benzene ring bearing a thiol group and three methyl groups—and its characteristic IR absorption bands. This guide details a validated experimental protocol for acquiring a high-quality spectrum using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, analyzes the key vibrational modes from the functional group region to the fingerprint region, and presents the data in a clear, actionable format for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Molecule and the Method
Overview of this compound
This compound, also known as 2,4,6-trimethylbenzenethiol, is an organosulfur compound with the chemical formula C₉H₁₂S. Its structure consists of a benzene ring substituted with a thiol (-SH) functional group and three methyl (-CH₃) groups at the 2, 4, and 6 positions. This substitution pattern gives the molecule a high degree of symmetry. It exists as a liquid at room temperature and is soluble in alcohols but insoluble in water.[3] Its utility is often found in pharmaceutical intermediates and specialized chemical synthesis.[3] Understanding its molecular structure is critical for quality control and reaction monitoring, and IR spectroscopy provides a rapid, non-destructive method for this purpose.
The Role of Infrared Spectroscopy in Structural Elucidation
Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[4] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies corresponding to their natural modes of vibration (stretching, bending, rocking, etc.).[5] The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present. For this compound, IR analysis is ideally suited to confirm the presence and environment of the key S-H, aromatic C-H, alkyl C-H, C-S, and aromatic C=C bonds.[6][7]
Experimental Protocol: Acquiring the IR Spectrum
The protocol described herein is a self-validating system designed for reproducibility and accuracy, reflecting standard practices in modern analytical laboratories.
Instrumentation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or equivalent, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.[1]
-
Accessory: A single-reflection Diamond Attenuated Total Reflectance (ATR) accessory. The choice of a diamond ATR is crucial for its durability and broad spectral range, though it should be noted that its own phonon bands can interfere with weak sample absorptions near 2000 cm⁻¹.[8]
Sample Preparation (ATR-Neat)
Given that this compound is a liquid at ambient temperature, the ATR-Neat technique is the most direct and efficient method.[1]
-
Background Scan: Before introducing the sample, record a background spectrum of the clean, empty ATR crystal. This is a critical step to computationally subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring their characteristic absorptions do not contaminate the final sample spectrum.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample. This ensures intimate contact between the liquid and the crystal surface, which is essential for generating a strong, high-quality evanescent wave for spectral acquisition.
Data Acquisition Parameters
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹ (A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail to resolve most key functional group bands without excessive noise).
-
Scans: 32 co-added scans (Signal-to-noise ratio improves with the square root of the number of scans; 32 scans provide an excellent balance between data quality and measurement time).
-
Apodization: Happ-Genzel function (This function provides a good balance between reducing spectral ringing artifacts and maintaining spectral resolution).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the IR analysis process, from sample preparation to final data interpretation.
Caption: Diagram 1: IR Spectrum Acquisition & Analysis Workflow.
Spectral Interpretation and Analysis
The IR spectrum of this compound is best analyzed by dividing it into three key regions, each containing absorptions from specific molecular vibrations.
High-Wavenumber Region (4000–2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds involving hydrogen.
-
Aromatic C-H Stretch: A series of sharp, medium-intensity peaks are expected between 3100–3000 cm⁻¹ .[9] These are characteristic of the C-H bonds on the benzene ring. For this compound, two C-H bonds are attached to the aromatic ring.
-
Alkyl C-H Stretch: Strong, sharp absorptions will be prominent in the 3000–2850 cm⁻¹ range.[7] These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the three methyl (-CH₃) groups.
-
S-H Stretch: A single, sharp, but characteristically weak absorption is expected in the range of 2590–2550 cm⁻¹ .[10][11] The S-H bond has a small dipole moment, resulting in a low-intensity peak that can sometimes be overlooked.[8][11] Its position can shift to lower wavenumbers if hydrogen bonding is present, though this is less significant for thiols compared to alcohols.[5][11]
Double-Bond and Bending Region (2000–1450 cm⁻¹)
This region provides key information about the aromatic ring and the alkyl side chains.
-
Aromatic C=C Ring Stretch: Two to three distinct peaks of variable intensity are expected near 1600 cm⁻¹ and 1500 cm⁻¹ .[7] These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring and are highly characteristic of aromatic compounds.
-
Alkyl C-H Bending: Asymmetric and symmetric bending (deformation) vibrations of the methyl groups will appear in the 1470–1450 cm⁻¹ and 1370–1350 cm⁻¹ regions, respectively.[7]
Fingerprint Region (<1450 cm⁻¹)
This complex region contains a wealth of structural information, including bending and stretching vibrations that are unique to the overall molecular structure.
-
C-S Stretch: The carbon-sulfur stretching vibration is notoriously difficult to assign with certainty due to its variable position and weak intensity. For aromatic thiols, it is typically found in the 700–570 cm⁻¹ range.[8] This vibration is often coupled with other modes, further complicating its identification.
-
Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives rise to strong absorptions in this region. For a 1,3,5-trisubstituted ring, as is the case here, a strong, characteristic band is expected between 900–810 cm⁻¹ .[7] This is one of the most diagnostic peaks for confirming the substitution pattern.
Tabulated Summary of Key Vibrational Modes
The following table summarizes the expected characteristic IR absorption bands for this compound, based on established group frequencies and data from analogous compounds.[7][8][9][10][11]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100–3000 | Medium, Sharp | C-H Stretch | Aromatic C-H |
| 3000–2850 | Strong, Sharp | C-H Stretch (Asymmetric & Symmetric) | Alkyl C-H (Methyl) |
| 2590–2550 | Weak, Sharp | S-H Stretch | Thiol S-H |
| ~1600 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |
| ~1500 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |
| 1470–1450 | Medium | C-H Asymmetric Bend (Deformation) | Alkyl C-H (Methyl) |
| 1370–1350 | Medium | C-H Symmetric Bend (Deformation) | Alkyl C-H (Methyl) |
| 900–810 | Strong | C-H Out-of-Plane (OOP) Bend | 1,3,5-Trisubstituted Ring |
| 700–570 | Weak-Medium | C-S Stretch | Thioether C-S |
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its structural verification. The key diagnostic features are the weak S-H stretch around 2570 cm⁻¹, the strong alkyl C-H stretches below 3000 cm⁻¹, the characteristic aromatic C=C stretches near 1600 and 1500 cm⁻¹, and the strong out-of-plane bending absorption between 900-810 cm⁻¹ confirming the 1,3,5-substitution pattern. By following the detailed experimental protocol and analytical framework presented in this guide, researchers can confidently acquire and interpret the IR spectrum of this compound, ensuring its identity and purity in various scientific and industrial applications.
References
- 1. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. This compound | 1541-10-2 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. reddit.com [reddit.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Crystal Structure of 2,4,6-Trimethylthiophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural chemistry of 2,4,6-trimethylthiophenol and its derivatives. While an experimentally determined crystal structure for this compound remains elusive in publicly accessible databases, this guide leverages available spectroscopic data, general principles of crystallography, and a comparative analysis with its close structural analog, 2,4,6-trimethylphenol, to infer and discuss its likely solid-state characteristics. A significant focus is placed on the synthesis, crystallization methodologies, and the profound influence of intermolecular forces on the crystal packing of substituted thiophenols. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel materials and pharmaceuticals incorporating the this compound scaffold.
Introduction: The Significance of the this compound Moiety
This compound, also known as 2,4,6-trimethylbenzenethiol, is an aromatic thiol compound characterized by a benzene ring substituted with a thiol group (-SH) and three methyl groups at the ortho and para positions.[1][2] This substitution pattern imparts specific steric and electronic properties to the molecule, making it and its derivatives valuable building blocks in various chemical applications. The bulky methyl groups can influence reaction selectivity and modify the physical properties of resulting materials. Thiophenol derivatives, in general, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
The three-dimensional arrangement of molecules in the solid state, or the crystal structure, dictates many of a material's bulk properties, including melting point, solubility, stability, and bioavailability. For drug development professionals, understanding the crystal structure of an active pharmaceutical ingredient (API) is paramount for formulation, intellectual property, and regulatory purposes.
Synthesis and Spectroscopic Characterization
Synthetic Approaches to this compound Derivatives
The synthesis of this compound and its derivatives typically involves the introduction of the thiol functionality onto a pre-existing trimethylated benzene ring. A common and efficient method for the preparation of aryl thiols involves a copper-catalyzed coupling reaction of aryl iodides with elemental sulfur, followed by reduction of the resulting disulfide. This approach offers good yields and tolerates a wide range of functional groups.
Experimental Protocol: Synthesis of an Aryl Thiol from an Aryl Iodide
-
Coupling Reaction: In a reaction vessel, combine the aryl iodide (1 mmol), sulfur powder (3 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2 mmol) in anhydrous N,N-dimethylformamide (DMF, 2 mL).
-
Heat the reaction mixture to 90°C and stir for the appropriate time until the starting material is consumed (monitoring by TLC).
-
Reduction: Cool the reaction mixture to 40°C. In a separate flask, prepare a solution of sodium borohydride (3 mmol) in DMF.
-
Slowly add the sodium borohydride solution to the reaction mixture.
-
Stir the mixture at 40°C for 5 hours.
-
Work-up: Quench the reaction with dilute hydrochloric acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
In the absence of single-crystal X-ray data, spectroscopic methods provide valuable insights into the molecular structure of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a singlet for the S-H proton, with a chemical shift that can vary depending on concentration and solvent. The aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The methyl protons would also give rise to distinct singlets.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the sulfur atom being significantly deshielded. The three methyl carbons would also be observable.
-
Crystallization and Crystal Structure Analysis
General Principles of Aryl Thiol Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction can be a challenging yet critical step. For aryl thiols, which can be liquids or low-melting solids at room temperature, several techniques can be employed:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over time.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
-
Co-crystallization: In cases where the target molecule is difficult to crystallize, forming a co-crystal with another molecule (a co-former) can facilitate the growth of high-quality crystals.
Comparative Crystal Structure Analysis: 2,4,6-Trimethylphenol
While a crystal structure for this compound is not available, the crystal structure of its oxygen analog, 2,4,6-trimethylphenol (mesitol), has been determined and provides a valuable point of comparison.[3] The Cambridge Structural Database (CSD) contains entries for the crystal structure of 2,4,6-trimethylphenol.[3]
Table 1: Crystallographic Data for 2,4,6-Trimethylphenol
| Parameter | Value |
| CCDC Number | 153952 |
| Chemical Formula | C₉H₁₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.012(2) |
| b (Å) | 9.063(3) |
| c (Å) | 14.869(5) |
| Volume (ų) | 809.5(5) |
| Z | 4 |
Data obtained from the Cambridge Crystallographic Data Centre.
In the crystal structure of 2,4,6-trimethylphenol, the molecules are likely to be linked by O-H···O hydrogen bonds, forming chains or other supramolecular motifs. The bulky methyl groups will play a significant role in dictating the overall packing arrangement, likely leading to a structure where steric hindrance is minimized.
Predicted Crystal Packing of this compound
Based on the structure of its phenol analog and the known behavior of thiols, we can infer some likely features of the this compound crystal structure:
-
Hydrogen Bonding: The thiol group is a weaker hydrogen bond donor and acceptor compared to the hydroxyl group. Therefore, the S-H···S hydrogen bonds in the crystal structure of this compound are expected to be weaker and longer than the O-H···O bonds in 2,4,6-trimethylphenol. This could lead to a less densely packed structure.
-
Van der Waals Interactions: Due to the weaker hydrogen bonding, van der Waals interactions between the methyl groups and the aromatic rings will likely play a more dominant role in the overall crystal packing. The interplay between the weak S-H···S interactions and the dispersion forces will determine the final crystal structure.
-
Polymorphism: The subtle balance of these weak interactions means that this compound and its derivatives could be prone to polymorphism, where the same molecule crystallizes in different arrangements with distinct physical properties.
Implications for Drug Development and Materials Science
The anticipated weak intermolecular interactions in the crystal lattice of this compound derivatives have several important consequences:
-
Solubility: Weaker crystal lattice forces generally correlate with higher solubility. This can be a desirable property for APIs, as it can improve their dissolution rate and bioavailability.
-
Melting Point: A less stable crystal lattice due to weaker interactions would be expected to have a lower melting point compared to its more strongly hydrogen-bonded phenol analog.[4]
-
Polymorph Screening: For any pharmaceutical development program involving a this compound derivative, a thorough polymorph screen would be essential to identify and characterize all possible crystalline forms and select the one with the most desirable and stable properties.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the synthesis, characterization, and predicted solid-state properties of this compound and its derivatives. While a definitive crystal structure of the parent compound is not yet available, a combination of experimental data on related compounds and theoretical considerations allows for a reasoned prediction of its structural characteristics. The key takeaway for researchers is the critical interplay between weak S-H···S hydrogen bonding and dominant van der Waals forces in dictating the crystal packing of these sterically hindered thiophenols.
Future work should focus on obtaining single crystals of this compound and its derivatives to experimentally validate the predictions made in this guide. A systematic study of a series of derivatives would provide invaluable data on how subtle changes in substitution patterns influence the supramolecular architecture and, consequently, the macroscopic properties of these materials. Such studies will undoubtedly contribute to the rational design of new pharmaceuticals and functional materials based on the versatile this compound scaffold.
References
reactivity profile of 2,4,6-Trimethylthiophenol
An In-Depth Technical Guide to the Reactivity Profile of 2,4,6-Trimethylthiophenol
Prepared by: Gemini, Senior Application Scientist
This compound, also known as 2-mercaptomesitylene or thiomesitol, is an aromatic thiol whose reactivity is fundamentally governed by the interplay between the nucleophilic sulfur atom and the significant steric hindrance imposed by its flanking ortho-methyl groups. This guide provides a comprehensive analysis of its reactivity profile, intended for researchers, process chemists, and drug development professionals. We will explore the structural basis for its reactivity, delve into its primary reaction classes—including nucleophilic substitution and oxidation—and provide validated experimental protocols. The causality behind procedural choices, particularly in overcoming steric challenges in cross-coupling reactions, is a central focus. This document is structured to serve as a practical, field-proven reference for the application of this versatile reagent in complex organic synthesis.
Table of Contents
-
Introduction: The Structural Logic of this compound
-
Core Reactivity Principles: Acidity, Nucleophilicity, and Steric Hindrance
-
Key Reaction Classes and Methodologies 3.1. S-Alkylation via Nucleophilic Substitution (S
N2) 3.2. S-Arylation via Metal-Catalyzed Cross-Coupling 3.3. Oxidation to the Disulfide -
Data Summary and Protocols 4.1. Table of Physicochemical Properties 4.2. Table of Representative Reaction Conditions 4.3. Detailed Experimental Protocols
-
References
Introduction: The Structural Logic of this compound
This compound (thiomesitol) is a unique organosulfur compound. Its core reactivity stems from the thiol (-SH) group, which is analogous to the hydroxyl group in phenols but exhibits significantly greater acidity and nucleophilicity.[1] However, its chemical behavior cannot be understood without appreciating its distinct architecture: the mesityl group (2,4,6-trimethylphenyl). The two ortho-methyl groups sterically shield the sulfur atom, creating a hindered environment that profoundly influences its reaction kinetics, substrate scope, and the conditions required to achieve desired transformations.[2] This guide will dissect this structure-reactivity relationship, providing both the theoretical underpinnings and practical methodologies for its effective use.
Caption: Key structural features governing the reactivity of this compound.
Core Reactivity Principles: Acidity, Nucleophilicity, and Steric Hindrance
The reactivity of thiomesitol is a direct consequence of three competing and cooperating factors:
-
Acidity: Thiophenols are significantly more acidic than their corresponding phenols.[1] With a predicted pKa of approximately 7.2, this compound is readily deprotonated by common bases (e.g., NaOH, NaH, K
2CO3) to form the corresponding 2,4,6-trimethylthiophenolate anion.[3] This anion is the primary active species in most nucleophilic reactions. The ease of its formation under relatively mild basic conditions is a key advantage in designing synthetic routes. -
Nucleophilicity: Sulfur is a larger, more polarizable atom than oxygen, making the thiophenolate a soft and potent nucleophile.[4] It readily participates in classic nucleophilic substitution reactions (S
ngcontent-ng-c1205671314="" class="ng-star-inserted">N2 and SNAr) to form stable carbon-sulfur bonds, yielding thioethers (sulfides).[5] -
Steric Hindrance: This is the defining characteristic of the mesityl group. The two ortho-methyl groups form a protective pocket around the sulfur atom. This steric pressure dramatically slows the rate of reactions that require direct, unhindered access to the sulfur, such as S
ngcontent-ng-c1205671314="" class="ng-star-inserted">N2 reactions with bulky electrophiles.[6] Conversely, this same steric bulk can be advantageous, preventing undesired side reactions or providing kinetic stability to coordinated metal complexes. Understanding and overcoming this steric barrier is paramount to its successful application.
Caption: Dominant reaction pathways for this compound.
Key Reaction Classes and Methodologies
S-Alkylation via Nucleophilic Substitution (SN2)
The formation of alkyl aryl thioethers is a fundamental transformation. The reaction proceeds via the SN2 mechanism, where the thiophenolate anion attacks an alkyl halide or other suitable electrophile.
Causality in Experimental Design: The primary consideration for this reaction is the steric profile of the electrophile. Due to the hindrance from the mesityl group, the reaction proceeds most efficiently with unhindered primary alkyl halides (e.g., methyl, ethyl, benzyl halides) or activated systems like α-halo acids. Tertiary alkyl halides are completely unreactive and will favor elimination, while secondary halides will react slowly with competing elimination.[6] The choice of base is typically a non-nucleophilic one, such as sodium hydroxide or potassium carbonate, to generate the thiophenolate in situ. Solvents like ethanol, THF, or DMF are commonly employed.
A detailed protocol for the reaction with 2-bromo-2-methylpropanoic acid is provided in Section 4.3.1.[3]
S-Arylation via Metal-Catalyzed Cross-Coupling
Forming a bond between the hindered sulfur atom and an aryl group (S-Arylation) is challenging via traditional nucleophilic aromatic substitution (Sngcontent-ng-c1205671314="" class="ng-star-inserted">NAr), which typically requires highly activated (electron-poor) aryl halides.[7] The modern and far more versatile approach is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, adapted for C-S bond formation.[8][9]
Causality in Experimental Design: The success of coupling a sterically demanding nucleophile like thiomesitol hinges almost entirely on the choice of catalyst system.
-
Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)
2or Pd2(dba)3is used, which is reduced in situ. -
Ligand: This is the most critical component. The steric bulk of thiomesitol necessitates the use of electron-rich, bulky phosphine ligands. These ligands promote the crucial reductive elimination step, which forms the C-S bond and can be sluggish for hindered substrates. Ligands based on ferrocene, such as 1,1′-bis(diisopropylphosphino)ferrocene (DiPPF), or biarylphosphine ligands like XPhos are field-proven choices for these challenging transformations.[4][10] They create a coordinatively unsaturated, reactive palladium center while being bulky enough to facilitate the final bond-forming step.
-
Base: A non-nucleophilic inorganic base like Cs
2CO3or K3PO4is typically used to deprotonate the thiol without interfering with the catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed S-arylation.
Oxidation to the Disulfide
Like all thiols, this compound can be readily oxidized to its corresponding disulfide, bis(2,4,6-trimethylphenyl) disulfide. This reaction is often facile and can be achieved with a variety of mild oxidizing agents.
Causality in Experimental Design: The thiol-disulfide equilibrium is a fundamental process in sulfur chemistry.[11]
-
Reagents: Mild oxidants are preferred to avoid over-oxidation to sulfonic acids. Common laboratory reagents include iodine (I
2), hydrogen peroxide (H2O2), or even exposure to atmospheric oxygen, which can be catalyzed by trace metals.[11][12] For cleaner and more controlled reactions, reagents like dimethyl sulfoxide (DMSO) activated by an acid can be employed.[11] -
Mechanism: The reaction typically proceeds through a sulfenyl intermediate. For instance, with I
2, the thiol attacks the iodine to form a sulfenyl iodide (Ar-S-I), which is then attacked by a second molecule of thiolate to eliminate iodide and form the S-S bond. -
Application: This transformation is crucial not only for synthesis but also as a potential undesired side reaction. When working with thiomesitol, particularly under basic conditions, adventitious oxidation by air can occur. Therefore, reactions involving the thiolate are often performed under an inert atmosphere (N
2or Ar) to maximize the yield of the desired nucleophilic substitution product.
Data Summary and Protocols
Table of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1541-10-2 | [1] |
| Molecular Formula | C | [1] |
| Molecular Weight | 152.26 g/mol | [1] |
| Boiling Point | 109.5-111 °C (at 18 Torr) | [3] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| pKa (Predicted) | 7.22 ± 0.50 | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | [3] |
Table of Representative Reaction Conditions
| Reaction Type | Electrophile/Substrate | Catalyst/Reagent | Base | Solvent | Temp. | Yield | Source(s) |
| S-Alkylation | 2-Bromo-2-methylpropanoic acid | None | NaOH | tBuOH | Reflux | 28% | [3] |
| S-Arylation | Aryl Bromide/Chloride | Pd(OAc) | Cs | Toluene | 100 °C | Good-Exc. | (General) |
| Oxidation | (Self-coupling) | I | (Varies) | CH | RT | High | [12][13] (General) |
Detailed Experimental Protocols
This protocol is adapted from the literature for the synthesis of 2-methyl-2-((2,4,6-trimethylphenyl)thio)propanoic acid and serves as a self-validating system for SN2 reactivity.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (2.5 eq.) in tert-butanol (to achieve a final thiol concentration of 0.3 M).
-
Reactant Addition: To the basic solution at room temperature, add 2-bromo-2-methylpropanoic acid (1.0 eq.).
-
Thiol Addition: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the tBuOH. Redissolve the residue in water and acidify with 1M HCl to pH ~2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na
2SO4), and filter. -
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final thioether product.
This protocol describes the essential first step for most nucleophilic reactions involving thiomesitol.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, THF, Acetonitrile).
-
Base Addition: Add a suitable base (e.g., NaH (1.1 eq.), K
2CO3(1.5 eq.), or NaOH (1.1 eq.)) portion-wise at 0 °C or room temperature, depending on the reactivity of the base. -
Thiolate Formation: Stir the mixture for 30-60 minutes at room temperature. The formation of the sodium or potassium thiophenolate salt results in a solution or slurry ready for the addition of the electrophile.
Conclusion: A Synthesis of Steric Influence and Nucleophilic Power
The reactivity profile of this compound is a compelling case study in physical organic chemistry. While the inherent acidity and nucleophilicity of the thiol group prime it for a range of useful transformations, it is the steric hindrance of the mesityl framework that dictates the practical application of this reactivity. Simple S-alkylation reactions are feasible with unhindered electrophiles, while more complex transformations like S-arylation require carefully chosen, modern catalytic systems designed to overcome high steric barriers. Its propensity for oxidation necessitates procedural care but also provides a route to disulfide-containing structures. For the synthetic chemist, thiomesitol is not merely a nucleophile; it is a sterically-defined building block whose successful application relies on a rational understanding of the forces that govern its approach to a reaction partner.
References
- 1. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vol 64, No 1 (2023) - Kinetics and Catalysis [rjsocmed.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. imreblank.ch [imreblank.ch]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2000034235A1 - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Navigating the Safety Profile of 2,4,6-Trimethylthiophenol: A Technical Guide for Researchers
This guide provides an in-depth analysis of the material safety data for 2,4,6-Trimethylthiophenol (CAS No. 1541-10-2), a compound utilized in specialized pharmaceutical and chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) fields. Instead, it offers a synthesized, practical framework for risk assessment and safe handling, grounded in the compound's specific chemical nature. Our objective is to empower laboratory personnel with the causal understanding necessary to foster a proactive safety culture.
Section 1: Chemical Identity and Physicochemical Properties
This compound, also known as 2,4,6-trimethylbenzenethiol or 2-mercaptomesitylene, is an aromatic thiol. The presence of the thiol (-SH) group is a primary driver of its chemical reactivity and toxicological profile, while the trimethylated phenyl ring influences its physical properties such as solubility and boiling point. Understanding this structure is fundamental to anticipating its behavior.
A summary of its key identifiers and properties is presented below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | --INVALID-LINK-- |
| Synonyms | 2,4,6-trimethylbenzenethiol, 2-mercaptomesitylene | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1541-10-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₁₂S | --INVALID-LINK-- |
| Molecular Weight | 152.26 g/mol | --INVALID-LINK-- |
| Physical Form | Liquid | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 231-233 °C @ 760 mmHg | --INVALID-LINK-- |
| Flash Point | 91.3 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water; Soluble in alcohol. | --INVALID-LINK-- |
Section 2: Comprehensive Hazard Identification and GHS Classification
The hazard profile of this compound presents a critical case study in data consolidation. Information from various suppliers shows slight variations, underscoring the importance of consulting multiple sources. For maximum safety, this guide adopts the most stringent classifications reported.
The primary hazards are associated with irritation, potential respiratory sensitization, and significant environmental toxicity.
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | --INVALID-LINK-- |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | --INVALID-LINK--, --INVALID-LINK-- |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | --INVALID-LINK-- |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | --INVALID-LINK-- |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | --INVALID-LINK-- |
Scientist's Note on Data Discrepancy: While Sigma-Aldrich data indicates H334 (respiratory sensitization) and H410 (aquatic toxicity), the Safety Data Sheet from Thermo Fisher Scientific does not list these but includes H315 (skin irritation) and H335 (respiratory irritation).[1] This discrepancy highlights a common challenge with less common reagents where toxicological data may be incomplete or variable. The guiding principle in the lab must be to assume the highest degree of hazard. Therefore, precautions for respiratory sensitization and aquatic toxicity should be implemented.
GHS Pictograms and Signal Word
Signal Word: Danger [1]
-
Health Hazard (GHS08): Represents the risk of respiratory sensitization.
-
Irritant/Sensitizer (GHS07): Represents skin, eye, and respiratory irritation.
-
Environment (GHS09): Represents acute and long-term hazards to aquatic life.
Section 3: Proactive Protocols for Safe Handling and Storage
A proactive approach to safety involves engineering controls and personal protective equipment (PPE) selected based on a clear understanding of the risks.
Engineering Controls: The First Line of Defense
The primary route of exposure is inhalation of vapors and direct contact. Therefore, robust engineering controls are not negotiable.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to mitigate the risk of inhaling vapors, which can cause respiratory irritation and potential sensitization.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the event of an unforeseen release.
-
Eyewash Station and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible in the work area.
Personal Protective Equipment (PPE) Workflow
The selection and use of PPE is a critical, hands-on process that directly protects the researcher.
Caption: Workflow for selecting, using, and disposing of PPE.
Recommended PPE:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. The H319 classification (causes serious eye irritation) necessitates this dual layer of protection.
-
Hand Protection: Wear nitrile or neoprene gloves. Thiols can penetrate some glove materials; it is crucial to inspect gloves before each use and change them immediately if contamination is suspected.
-
Skin and Body Protection: A flame-retardant lab coat is required. For tasks with a higher risk of splashing, such as large-scale transfers, a chemically resistant apron is also necessary.
-
Respiratory Protection: Due to the H334 and H335 classifications, respiratory protection is a key consideration.[1] If there is any risk of the fume hood failing or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is essential.
Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition. The container must be kept tightly closed.
-
Inert Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the thiol group.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.
Section 4: Emergency Response and First-Aid Protocols
Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures before beginning work with the compound.
First-Aid Decision Tree
This flowchart guides the initial response to an exposure. The immediate priority is to remove the individual from the source of contamination and seek medical attention.
Caption: Decision tree for first-aid response to exposure.
Key First-Aid Instructions:
-
If on Skin: Immediately wash with plenty of soap and water for at least 15 minutes. Remove and launder contaminated clothing before reuse.
-
If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Immediate medical attention is required.
-
If Inhaled: Move the victim to fresh air and keep them in a position comfortable for breathing. If the person is experiencing respiratory symptoms (wheezing, coughing, shortness of breath), call a poison center or physician immediately.[1]
Accidental Release Measures
A small spill can quickly become a significant hazard due to the compound's volatility and toxicity.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use a non-combustible absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (if applicable): While not a primary recommendation for this compound, for some thiols, a mild oxidizing agent (like a dilute hydrogen peroxide solution) can be used cautiously by trained personnel to neutralize the odor and reactivity.
-
Collect: Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.
Section 5: Stability, Reactivity, and Disposal
-
Reactivity: The thiol group is susceptible to oxidation. The compound can react vigorously with strong oxidizing agents. It is also a weak acid and may react with strong bases.
-
Chemical Stability: The material is stable under recommended storage conditions (cool, dry, inert atmosphere).[1] Air and light sensitivity should be assumed.
-
Hazardous Decomposition Products: Upon combustion, hazardous products such as carbon monoxide, carbon dioxide, and sulfur oxides will be formed.
-
Disposal Considerations: This material and its container must be disposed of as hazardous waste. Due to its classification as very toxic to aquatic life, it must not be allowed to enter drains or waterways.[1] Contact a licensed professional waste disposal service to dispose of this material.
References
An In-Depth Technical Guide to 2,4,6-Trimethylthiophenol for Researchers and Drug Development Professionals
Introduction: Understanding the Unique Utility of a Sterically Hindered Thiol
In the landscape of modern organic synthesis and drug development, the selection of a reagent is a critical decision dictated by reactivity, selectivity, and the specific architectural demands of the target molecule. 2,4,6-Trimethylthiophenol, also known as 2-mercaptomesitylene, emerges as a reagent of significant interest. Its defining feature—the strategic placement of two methyl groups ortho to the thiol functionality—imparts considerable steric hindrance. This structural element is not a complication but a powerful tool, modulating the nucleophilicity and oxidation potential of the sulfur atom.
This guide provides an in-depth examination of this compound (CAS No. 1541-10-2), moving beyond basic data to offer practical insights for its procurement, safe handling, quality verification, and strategic application in complex synthetic workflows. For the medicinal chemist and process scientist, understanding how to leverage the unique properties of this sterically encumbered thiol can unlock novel synthetic pathways and enhance the stability of advanced therapeutic constructs.
Section 1: Commercial Sourcing and Financial Considerations
Procuring high-quality starting materials is the foundation of reproducible and successful research. This compound is commercially available from a range of suppliers, catering to different scales and purity requirements. The choice of supplier often depends on a balance between cost, available quantity, purity, and the required documentation for GMP or regulated environments.
It is generally available as a clear, colorless to pale yellow liquid.[1] Pricing is subject to market fluctuations, but a comparative analysis provides a baseline for budgeting and procurement planning.
Table 1: Comparative Analysis of Commercial Suppliers for this compound
| Supplier | Grade/Purity | Available Quantities | Indicative Pricing (USD) | Catalog Number (Example) |
| Thermo Scientific Chemicals | 97% | 1 g, 5 g, 25 g | $109 (1g) - $1,398 (25g) | AAB2479803 |
| Sigma-Aldrich (via Ambeed) | 98% | Custom Quantities | Varies (Sign in for quote) | AMBH97B9F56D |
| American Custom Chemicals | 95% | 1 g, 10 g, 25 g | $637 (1g) - $1,471 (25g) | N/A |
| Alfa Aesar | 97% | 1 g, 5 g, 25 g | $45 (1g) - $550 (25g) | B24798 |
Note: Prices are indicative, based on publicly available information as of late 2025, and may vary. Researchers should obtain current quotes directly from suppliers.
Expert Insight: For early-stage discovery, where milligram to gram quantities are sufficient, suppliers like Alfa Aesar or Thermo Scientific offer a reliable balance of quality and cost. For later-stage development requiring kilogram quantities or specific cGMP documentation, engaging with suppliers like American Custom Chemicals or exploring custom synthesis options becomes necessary. Always request a lot-specific Certificate of Analysis (CoA) to verify purity before use.
Section 2: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is paramount for safety and successful experimental design.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1541-10-2 | [2] |
| Molecular Formula | C₉H₁₂S | [2] |
| Molecular Weight | 152.26 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 231-233 °C @ 760 mmHg | [3] |
| Flash Point | 91.1 °C (196 °F) | [3] |
| Density | ~1.024 g/mL | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | [5] |
| pKa | 7.22 ± 0.50 (Predicted) | [6] |
Safety Protocol: A Self-Validating System
Handling thiophenols requires strict adherence to safety protocols due to their potential toxicity and strong, unpleasant odor.
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and acid chlorides.
-
Waste Disposal: Thiol-containing waste must be segregated and disposed of according to institutional and local environmental regulations. Quenching residual thiol with a mild oxidant like bleach (sodium hypochlorite) in a basic solution is a common practice before disposal, but this should only be done by trained personnel.
Below is a workflow diagram illustrating the essential steps for the safe handling and storage of this reagent.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scbt.com [scbt.com]
- 3. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 4. 2,4,6-Trimethylbenzene-1-thiol, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]
- 5. This compound | 1541-10-2 [chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
An In-depth Technical Guide to 2,4,6-Trimethylthiophenol for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Thiophenol
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, sterically hindered thiophenols represent a class of reagents with unique reactivity and utility. This guide provides a comprehensive literature review of 2,4,6-trimethylthiophenol, also known as 2,4,6-trimethylbenzenethiol, a prominent member of this class. While its structural analog, 2,4,6-trimethylphenol, has been extensively studied, the corresponding thiophenol offers a distinct set of properties owing to the presence of the sulfur atom. This document aims to be an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and potential applications, thereby empowering its effective utilization in the laboratory.
Physicochemical and Spectroscopic Profile
This compound is a liquid at room temperature with a distinct thiol odor.[1][2] Its sterically hindered nature, arising from the three methyl groups on the aromatic ring, significantly influences its chemical behavior.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4,6-trimethylbenzenethiol | [1] |
| CAS Number | 1541-10-2 | [1] |
| Molecular Formula | C₉H₁₂S | [1] |
| Molecular Weight | 152.26 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | |
| Boiling Point | 231-233 °C at 760 mmHg | [2][3] |
| Flash Point | 91.11 °C (196.00 °F) | [2][3] |
| Solubility | Soluble in alcohol; Insoluble in water | [2] |
Spectroscopic Data: A thorough understanding of the spectroscopic signature of this compound is crucial for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the methyl protons, and the sulfhydryl proton. Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and appear as a singlet. The three methyl groups also give rise to two distinct singlets, with the two ortho methyl groups being equivalent and the para methyl group appearing as a separate signal. The thiol proton is typically a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. Due to the molecule's symmetry, six distinct signals are expected in the ¹³C NMR spectrum: four for the aromatic carbons (C-S, C-ortho, C-meta, C-para) and two for the methyl carbons (ortho-CH₃ and para-CH₃).
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A weak band corresponding to the S-H stretching vibration is typically observed in the region of 2550-2600 cm⁻¹. Strong bands associated with C-H stretching of the methyl and aromatic groups are present around 2850-3000 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound.[1]
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the reduction of a suitable sulfur-containing precursor or the introduction of a thiol group onto the mesitylene scaffold.
Reduction of 2,4,6-Trimethylbenzenesulfonyl Chloride
A common and reliable method for the preparation of thiophenols is the reduction of the corresponding sulfonyl chloride.[4] This approach is applicable to the synthesis of this compound.
Reaction Scheme:
Figure 1: General scheme for the synthesis of this compound via reduction.
Detailed Protocol:
A general procedure for the reduction of arylsulfonyl chlorides to arylthiols involves the use of a reducing agent such as zinc dust in an acidic medium.[4]
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a mechanical stirrer and a cooling bath, a mixture of concentrated sulfuric acid and ice is prepared and cooled to between -5 and 0 °C.[4]
-
Addition of Sulfonyl Chloride: Crude 2,4,6-trimethylbenzenesulfonyl chloride is gradually added to the cold acid mixture with vigorous stirring.[4][5][6]
-
Reduction: Zinc dust is then added portion-wise, maintaining the temperature below 0 °C.[4]
-
Reaction Progression: After the initial exothermic reaction subsides, the mixture is stirred and may be gently heated to ensure the completion of the reduction.[4]
-
Work-up and Isolation: The resulting thiophenol is isolated by steam distillation. The distillate is then extracted with an organic solvent, dried, and purified by distillation under reduced pressure.[4]
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is necessary to generate the active reducing species from zinc. The low temperature during the initial addition is crucial to control the exothermic reaction and prevent side reactions. Steam distillation is an effective method for separating the volatile thiophenol from the non-volatile inorganic salts.
Diazotization of 2,4,6-Trimethylaniline
Another classical and versatile method for the synthesis of thiophenols involves the diazotization of the corresponding aniline, followed by reaction with a sulfur-containing nucleophile.[6][7]
Reaction Workflow:
Figure 2: Workflow for the synthesis of this compound from 2,4,6-trimethylaniline.
Step-by-Step Methodology:
-
Diazotization: 2,4,6-Trimethylaniline is dissolved in an acidic solution (e.g., aqueous HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.[7][8][9]
-
Reaction with Xanthate: The cold diazonium salt solution is then added to a solution of a sulfur nucleophile, such as potassium ethyl xanthate.[7][10]
-
Hydrolysis: The resulting intermediate is then hydrolyzed, typically by heating with a strong base like sodium hydroxide, to liberate the thiophenol.[7]
-
Purification: The product is isolated by acidification, extraction, and subsequent purification, usually by distillation.
Self-Validating System: The progress of the diazotization can be monitored by the disappearance of the starting aniline using thin-layer chromatography (TLC). The formation of the final product can also be tracked by TLC and its identity confirmed by spectroscopic methods.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the nucleophilicity of the sulfur atom and the steric hindrance imposed by the flanking methyl groups.
S-Alkylation and S-Acylation
As a potent nucleophile, the thiolate anion of this compound readily participates in S-alkylation and S-acylation reactions with various electrophiles.[11][12][13]
Reaction Scheme:
Figure 3: General scheme for S-alkylation and S-acylation of this compound.
These reactions are typically carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate. The choice of base and solvent can influence the reaction rate and yield. The resulting thioethers and thioesters are valuable intermediates in organic synthesis.
Oxidation to Disulfide
Thiols can be readily oxidized to the corresponding disulfides. This reaction is a key transformation in both chemical and biological systems.
Experimental Protocol:
A variety of oxidizing agents can be employed for the synthesis of bis(2,4,6-trimethylphenyl) disulfide. A general procedure involves the reaction of this compound with a mild oxidizing agent in a suitable solvent.
Step-by-Step Methodology:
-
Dissolution: this compound is dissolved in an appropriate solvent, such as ethanol or dichloromethane.
-
Oxidation: An oxidizing agent, for example, a solution of iodine or hydrogen peroxide, is added to the stirred solution. The reaction progress can often be visually monitored by a color change.
-
Isolation: The disulfide product, being less polar than the starting thiol, often precipitates from the reaction mixture or can be isolated by extraction and crystallization.[14][15][16][17]
Logical Relationship Diagram:
Figure 4: Reversible oxidation-reduction relationship between thiol and disulfide.
Coordination Chemistry
Thiolates are known to be excellent ligands for a variety of transition metals, forming stable metal-sulfur bonds.[18][19] The steric bulk of the 2,4,6-trimethylphenyl group can be used to stabilize low-coordinate metal centers and influence the geometry and reactivity of the resulting complexes. These complexes have potential applications in catalysis.[20][21]
Applications in Drug Development and Materials Science
While the term "pharmaceutical intermediate" is often used to describe this compound, its specific applications in the synthesis of bioactive molecules are not extensively documented in readily available literature. However, the thiophenol moiety is a key structural feature in various classes of drugs, and the unique steric and electronic properties of the 2,4,6-trimethylphenyl group make it an attractive building block for the synthesis of novel therapeutic agents, particularly in the areas of antiviral and anti-inflammatory drug discovery.[22][23] The incorporation of this bulky thiophenol can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
In materials science, organosulfur compounds are utilized in the development of functional materials. The reactivity of the thiol group allows for its incorporation into polymers and onto surfaces, enabling the design of materials with specific electronic, optical, or self-assembly properties.
Safety, Handling, and Disposal
As with all chemicals, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Health Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.
-
Physical Hazards: Combustible liquid.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[24][25]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, such as nitrile), and a lab coat.[24][25][26]
-
Avoid inhalation of vapors and contact with skin and eyes.[24]
-
Store in a cool, dry, well-ventilated area away from oxidizing agents.
Disposal:
Chemical waste should be disposed of in accordance with local, state, and federal regulations.[27][28][29][30] Organosulfur compounds should be collected in a designated, properly labeled waste container for hazardous materials.[24][28] Never dispose of this chemical down the drain.
Conclusion and Future Outlook
This compound is a sterically hindered thiophenol with a unique combination of properties that make it a valuable tool for organic synthesis. While established synthetic routes exist, there is room for the development of more efficient and environmentally benign methods. The full potential of this building block in drug discovery and materials science remains to be explored. Further research into its coordination chemistry could lead to the development of novel catalysts with unique reactivity and selectivity. This guide has provided a comprehensive overview of the current knowledge on this compound, with the aim of stimulating further investigation and application of this versatile molecule.
References
- 1. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 3. 2,4,6-trimethyl thiophenol [flavscents.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide - Google Patents [patents.google.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Electrochemical Site-Selective Alkylation of Azobenzenes with (Thio)Xanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. d-nb.info [d-nb.info]
- 19. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 20. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. mdpi.com [mdpi.com]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. chemistry.gatech.edu [chemistry.gatech.edu]
- 25. intra.kth.se [intra.kth.se]
- 26. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 27. epfl.ch [epfl.ch]
- 28. mtu.edu [mtu.edu]
- 29. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 30. uwlax.edu [uwlax.edu]
Methodological & Application
Application Notes & Protocols: The Strategic Role of 2,4,6-Trimethylthiophenol in Modern Organic Synthesis
Abstract
2,4,6-Trimethylthiophenol, also known as 2-mercaptomesitylene, is a sterically hindered aromatic thiol that has carved a unique niche in organic synthesis. Its strategic deployment transcends that of a simple thiophenol, offering distinct advantages in selectivity and stability. The presence of two ortho-methyl groups imposes significant steric shielding around the sulfur nucleophile, a feature that chemists can exploit to control reaction pathways, prevent over-alkylation, and stabilize reactive intermediates. This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in complex molecule synthesis, particularly in the construction of sterically congested C-S bonds. We will dissect its role in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Introduction: Physicochemical Profile and Synthetic Implications
This compound (C₉H₁₂S, CAS No: 1541-10-2) is an aromatic thiol distinguished by the mesityl group attached to the sulfur atom.[1] This substitution pattern is not merely an incidental structural feature; it is the primary determinant of its reactivity and utility.
Key Structural Features and Their Consequences:
-
Steric Hindrance: The two ortho-methyl groups sterically encumber the sulfur atom. This bulkiness can moderate its nucleophilicity, often leading to higher selectivity in reactions where multiple nucleophilic sites are available. It also provides kinetic stability to metal-thiolate intermediates in catalytic cycles.
-
Nucleophilicity: Despite the steric bulk, the sulfur atom remains a potent nucleophile, readily forming a thiolate anion in the presence of a base.[2] This thiolate is crucial for its participation in C-S bond-forming reactions.
-
Electronic Properties: The methyl groups are weakly electron-donating, slightly increasing the electron density of the aromatic ring and the nucleophilicity of the sulfur compared to unsubstituted thiophenol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1541-10-2 | [1][3] |
| Molecular Formula | C₉H₁₂S | [1][4] |
| Molecular Weight | 152.26 g/mol | [1][4] |
| Boiling Point | 231-233 °C @ 760 mmHg | [5][6] |
| Flash Point | 91.1 °C (196.0 °F) | [5][6] |
| Solubility | Soluble in alcohol; Insoluble in water. | [5][7] |
| IUPAC Name | 2,4,6-trimethylbenzenethiol | [1] |
Core Application: Synthesis of Aryl Sulfides via C-S Bond Formation
The formation of the aryl sulfide linkage is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[8] this compound serves as a key building block for introducing a sterically demanding mesitylthio- group, which can be a critical pharmacophore or a directing group in subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions.[9] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this complex is key to the reaction's success.
Causality: The use of this compound in SNAr is particularly advantageous when synthesizing highly substituted, sterically crowded molecules. The bulky mesityl group can prevent undesired secondary reactions, and its potent nucleophilicity ensures efficient displacement of the leaving group.
References
- 1. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound [stenutz.eu]
- 4. lookchem.com [lookchem.com]
- 5. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 6. 2,4,6-trimethyl thiophenol [flavscents.com]
- 7. This compound | 1541-10-2 [chemicalbook.com]
- 8. globethesis.com [globethesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
The Strategic Nucleophile: Harnessing the Unique Properties of 2,4,6-Trimethylthiophenol in Organic Synthesis
Introduction: In the landscape of synthetic organic chemistry, the selection of a nucleophile is a critical decision that dictates reaction pathways, efficiency, and selectivity. Among the diverse array of sulfur-based nucleophiles, 2,4,6-trimethylthiophenol, also known as mesitylenethiol, emerges as a reagent with a distinct profile. Its sterically hindered nature, a consequence of the ortho- and para-methyl substituents on the aromatic ring, imparts unique reactivity that can be strategically exploited by researchers in academia and the pharmaceutical industry. This technical guide provides an in-depth exploration of this compound as a nucleophilic thiol, offering mechanistic insights and detailed protocols for its application, particularly in the synthesis of sterically encumbered thioesters, which are valuable intermediates in drug development and peptide chemistry.
Mechanistic Considerations: The Impact of Steric Hindrance on Nucleophilicity
The nucleophilicity of a thiolate is a function of its ability to donate its lone pair of electrons to an electrophilic center. While the electron-donating methyl groups on the aromatic ring of this compound increase the electron density on the sulfur atom, enhancing its intrinsic nucleophilicity, the steric bulk imposed by the ortho-methyl groups plays a more dominant role in its reactivity.
This steric hindrance can be both a challenge and an advantage. In reactions where the electrophilic center is highly accessible, the bulky nature of the 2,4,6-trimethylthiophenyl nucleophile may retard the reaction rate compared to less hindered thiols. However, in scenarios requiring selective reaction at a less hindered site in a molecule with multiple electrophilic centers, this steric bulk can be a powerful tool for achieving high regioselectivity.
Furthermore, the steric shield provided by the methyl groups can influence the stability of the resulting products. For instance, thioesters derived from this compound often exhibit enhanced stability towards hydrolysis and other nucleophilic attacks, a desirable characteristic for intermediates in multi-step syntheses.
Caption: Influence of this compound's structure on its synthetic utility.
Application in the Synthesis of Sterically Hindered Thioesters
The formation of thioesters is a fundamental transformation in organic synthesis, with applications ranging from the construction of complex natural products to the preparation of peptide fragments for native chemical ligation.[1] The reaction of a thiol with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, is a common method for thioester synthesis. When the carboxylic acid is itself sterically hindered, the use of a bulky nucleophile like this compound can be particularly advantageous in driving the reaction to completion.
Protocol: Synthesis of S-(2,4,6-trimethylphenyl) 2,2-dimethylpropanethioate
This protocol details the synthesis of a sterically hindered thioester, S-(2,4,6-trimethylphenyl) 2,2-dimethylpropanethioate, via the reaction of this compound with pivaloyl chloride. This example highlights the utility of this nucleophile in forming C-S bonds where both reacting centers are sterically encumbered.
Materials:
-
This compound (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.
-
Addition of Base: Slowly add triethylamine (1.2 eq) to the cooled solution. The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion.
-
Addition of Acyl Chloride: Add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting thiol.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the triethylammonium hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure S-(2,4,6-trimethylphenyl) 2,2-dimethylpropanethioate.
Expected Outcome: This procedure should yield the desired thioester in good to excellent yields, demonstrating the effective nucleophilicity of this compound even towards a sterically demanding electrophile.
Caption: Experimental workflow for the synthesis of a sterically hindered thioester.
Role in Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[1] The reaction involves the chemoselective reaction of a C-terminal peptide thioester with an N-terminal cysteine residue of another peptide. While this compound is not typically the thiol of choice for the final ligation step due to its steric bulk, its derivatives can be employed in the preparation of the crucial peptide thioester precursors.
The use of sterically hindered thiols in the synthesis of peptide thioesters can offer advantages in terms of the stability of the thioester intermediate, preventing premature hydrolysis or side reactions during purification and handling.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is harmful if swallowed and causes serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂S | [2] |
| Molecular Weight | 152.26 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 105-107 °C at 10 mmHg | |
| Density | 0.998 g/mL at 25 °C | |
| Flash Point | 87 °C | |
| Hazard Statements | H226, H302, H319 | [2] |
| Precautionary Statements | P210, P280, P305+P351+P338 | [2] |
Conclusion
This compound is a valuable nucleophilic thiol whose utility in organic synthesis is defined by its unique steric and electronic properties. The strategic application of this reagent allows for the efficient synthesis of sterically hindered thioesters and provides a means to control selectivity in complex chemical transformations. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively harness the potential of this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical research.
References
The Strategic Use of 2,4,6-Trimethylthiophenol in Modern Radical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Thiol – The Unique Advantages of 2,4,6-Trimethylthiophenol
In the landscape of radical chemistry, thiophenols have long been recognized as versatile reagents, primarily for their ability to act as efficient hydrogen atom transfer (HAT) agents. This reactivity is central to a myriad of synthetic transformations, including reductions, cyclizations, and conjugate additions. Among the various substituted thiophenols, this compound (mesitylenethiol) emerges as a particularly strategic choice for chemists confronting challenges of selectivity and efficiency in complex molecular syntheses.
The three methyl groups on the aromatic ring of this compound are not mere spectators; they profoundly influence its reactivity through a combination of steric and electronic effects. The ortho-methyl groups provide significant steric bulk around the sulfur atom, which can be leveraged to control the approach of substrates and intermediates, thereby enhancing stereoselectivity in radical reactions. Electronically, the methyl groups are electron-donating, which increases the electron density on the sulfur atom and modulates the properties of the corresponding thiyl radical. This unique combination of features makes this compound an invaluable tool for fine-tuning the outcomes of radical-mediated processes.
This guide provides a comprehensive overview of the applications of this compound in radical chemistry, with a focus on its role as a superior HAT catalyst. Detailed application notes and protocols are presented to enable researchers to harness the full potential of this remarkable reagent in their synthetic endeavors.
Mechanistic Principles: The Role of Steric Hindrance and Electronic Richness
The efficacy of this compound in radical chemistry is rooted in the properties of the 2,4,6-trimethylthiophenoxyl radical, which is readily generated under typical radical initiation conditions (e.g., photoredox catalysis, thermal initiators).
Hydrogen Atom Transfer (HAT) Catalysis
Thiophenols are excellent HAT catalysts due to the relatively weak S-H bond, which allows for the facile generation of a thiyl radical. This thiyl radical can then abstract a hydrogen atom from a suitable donor to propagate a radical chain reaction. In the case of this compound, the electron-donating methyl groups can influence the stability and reactivity of the thiyl radical.
The general mechanism for a thiol-catalyzed HAT process is depicted below:
Caption: General mechanism of thiol-catalyzed Hydrogen Atom Transfer (HAT).
The steric hindrance provided by the ortho-methyl groups in this compound can play a crucial role in controlling the selectivity of the HAT process. For instance, in reactions involving substrates with multiple potential sites for hydrogen abstraction, the bulky nature of the 2,4,6-trimethylthiophenoxyl radical can lead to preferential abstraction from less sterically encumbered positions.
Radical-Polar Crossover Reactions
Radical-polar crossover reactions represent a powerful strategy in organic synthesis, allowing for the combination of radical and ionic transformations in a single operation.[1] In these processes, a radical intermediate is converted into an ionic species (or vice versa) through a single-electron transfer (SET) event. While specific examples detailing the use of this compound in this context are not abundant in the literature, its ability to act as a HAT catalyst and generate radical intermediates makes it a potentially valuable component in the design of new radical-polar crossover cascades.
Application Notes
Photoredox-Catalyzed Radical Cyclization of Unsaturated β-Ketoesters
A key application of this compound is in photoredox-catalyzed radical cyclizations. In a study focused on the synthesis of polyfunctionalized cyclopentanones, this compound was explored as a HAT agent.[2] The steric bulk of the thiophenol was found to be a critical factor in the efficiency of the cyclization. While less hindered thiophenols gave lower yields, the use of the more sterically demanding 2,4,6-triisopropylthiophenol (TRIPSH) provided the highest yield, suggesting that for this particular transformation, even greater steric hindrance was beneficial.[2] However, this highlights the principle that tuning the steric properties of the thiophenol catalyst can be a powerful strategy for optimizing radical reactions.
The proposed role of the thiophenol in this type of reaction is to act as a co-catalyst that facilitates the conversion of a radical intermediate to the final product through a HAT step, regenerating the thiyl radical which can then be brought back into the catalytic cycle by the photocatalyst.
Thiol-Mediated Reductive Amination and Multicomponent Couplings
In the development of a multicomponent coupling reaction to form aminomethyl-cyclopentanes, various thiophenols were screened for their effectiveness.[3] In this study, 2,6-dimethylthiophenol and this compound were found to be significantly more effective than unsubstituted thiophenol or electron-deficient thiophenols.[3] This suggests that the steric hindrance and electron-rich nature of this compound are advantageous in this transformation, which proceeds through the formation of an α-amino radical. The operational simplicity and broad scope of this reaction make it a valuable tool for the synthesis of complex amine-containing scaffolds.[3]
Experimental Protocols
The following protocols are provided as a guide for researchers. While Protocol 1 is based on a reported procedure, Protocol 2 is a representative procedure adapted from similar transformations, with modifications suggested to leverage the unique properties of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure for the reduction of 2-mesitylenesulfonamide.[4]
Materials:
-
2-Mesitylenesulfonamide
-
Lithium metal
-
Liquid ammonia, dry
-
Absolute ethanol
-
Ammonium chloride
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer.
-
Dewar flask
-
Standard glassware for extraction and distillation.
Procedure:
-
Setup: In a well-ventilated fume hood, assemble the three-necked flask with the dry ice condenser and gas inlet. Cool the flask in a Dewar flask containing a dry ice/acetone bath.
-
Reaction: Condense approximately 600 mL of dry liquid ammonia into the flask. To the stirred ammonia, add 2-mesitylenesulfonamide (0.0471 mol). Then, add small pieces of lithium metal (0.4 mol) until a persistent blue color is observed.
-
Quenching: Slowly add absolute ethanol (20 mL) to quench the excess lithium. After the blue color has disappeared, cautiously add solid ammonium chloride to neutralize the reaction mixture.
-
Work-up: Allow the ammonia to evaporate overnight. To the residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL).
-
Acidification and Extraction: Cautiously acidify the aqueous layer with concentrated hydrochloric acid and extract with diethyl ether (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers from the second extraction and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Safety Precautions:
-
Liquid ammonia is hazardous and should be handled with extreme care in a well-ventilated fume hood.
-
Lithium metal is highly reactive and should be handled under an inert atmosphere.
-
The reaction should be performed behind a safety shield.
Protocol 2: Representative Procedure for a Photoredox-Catalyzed Radical Cyclization using this compound
This protocol is a representative example based on the principles of photoredox-catalyzed radical cyclizations, adapted from similar reported procedures.[2][5]
Materials:
-
Alkene-substituted β-ketoester (1.0 equiv)
-
Photocatalyst (e.g., 4CzTPN, 2 mol%)
-
This compound (10 mol%)
-
Brønsted base (e.g., K₃PO₄, 80 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., argon)
Equipment:
-
Schlenk tube or other reaction vessel suitable for photochemical reactions
-
Magnetic stirrer
-
Blue LED lamp (e.g., 20 W)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add the alkene-substituted β-ketoester (0.2 mmol, 1.0 equiv), photocatalyst (0.004 mmol, 2 mol%), this compound (0.02 mmol, 10 mol%), and Brønsted base (0.16 mmol, 80 mol%).
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous dichloromethane (2.0 mL) via syringe.
-
Irradiation: Place the reaction vessel approximately 5 cm from a blue LED lamp and stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired cyclized product.
Rationale for using this compound:
The steric bulk of this compound can enhance the diastereoselectivity of the cyclization by influencing the conformation of the radical intermediate during the ring-closing step. The electron-rich nature of the thiophenol may also facilitate the HAT process.
Caption: Experimental workflow for a photoredox-catalyzed radical cyclization.
Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂S | [6] |
| Molecular Weight | 152.26 g/mol | [6] |
| Boiling Point | 231-233 °C at 760 mmHg | [6] |
| Flash Point | 91.11 °C | [6] |
| CAS Number | 1541-10-2 | [6] |
Conclusion
This compound is a valuable and strategic reagent in the field of radical chemistry. Its unique combination of steric hindrance and electronic richness allows for enhanced control over reactivity and selectivity in a variety of transformations. While detailed protocols for its application are still emerging in the literature, the principles outlined in this guide, along with the representative protocols, provide a solid foundation for researchers to explore the potential of this versatile HAT catalyst. As the demand for more selective and efficient synthetic methods continues to grow, particularly in the context of complex molecule synthesis and drug development, the strategic application of reagents like this compound will undoubtedly play an increasingly important role.
References
- 1. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07316B [pubs.rsc.org]
- 2. Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
Application Notes and Protocols: 2,4,6-Trimethylthiophenol as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethylthiophenol (TMTP) as a versatile ligand for the synthesis of novel metal complexes. The sterically hindered nature of the TMTP ligand, imparted by the three methyl groups on the phenyl ring, offers unique coordination geometries and electronic properties to the resulting metal complexes. These characteristics are of significant interest for a range of applications, including catalysis and the development of new therapeutic agents. This document details the fundamental properties of TMTP, provides adaptable protocols for the synthesis and characterization of its metal complexes, and explores their potential applications, with a focus on the underlying scientific principles.
Introduction: The Unique Attributes of this compound as a Ligand
This compound, also known as 2-mercaptomesitylene, is an aromatic thiol characterized by the presence of three methyl groups at the ortho and para positions of the phenyl ring.[1] This substitution pattern results in significant steric bulk around the sulfur donor atom, which profoundly influences its coordination chemistry.
The key features of TMTP as a ligand include:
-
Steric Hindrance: The methyl groups create a sterically crowded environment around the metal center, which can prevent the formation of polynuclear species and favor low coordination numbers.[2] This steric bulk can also influence the substrate selectivity in catalytic applications.
-
Electronic Properties: The electron-donating nature of the methyl groups increases the electron density on the sulfur atom, enhancing its σ-donating ability towards the metal center.
-
Soft Donor Atom: The sulfur atom is a soft Lewis base, showing a strong affinity for soft Lewis acidic metal ions such as Cu(I), Ag(I), Au(I), Hg(II), Cd(II), Pt(II), and Pd(II).[3]
These properties make TMTP an attractive ligand for the design of metal complexes with tailored reactivity and stability, with potential applications in catalysis, bioinorganic chemistry, and materials science.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for designing synthetic protocols and interpreting characterization data.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂S | [1] |
| Molecular Weight | 152.26 g/mol | [1] |
| CAS Number | 1541-10-2 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 231-233 °C at 760 mmHg | [4] |
| Solubility | Soluble in alcohol; insoluble in water. | [4] |
Synthesis of Metal Complexes with this compound: General Protocols and Considerations
While specific protocols for the synthesis of metal complexes with this compound are not abundantly available in the literature, methodologies for similar arylthiolate ligands can be readily adapted. The general approach involves the deprotonation of the thiol group to form the thiolate anion, which then coordinates to the metal center.
General Synthetic Workflow
The synthesis of metal-TMTP complexes typically follows the workflow illustrated below.
Caption: General workflow for the synthesis of Metal-TMTP complexes.
Protocol 1: Synthesis of a Copper(II)-TMTP Complex (Adapted from similar procedures)
This protocol describes a general method for the synthesis of a copper(II) complex with this compound, adapted from procedures for other copper-thiolate complexes.[5]
Materials:
-
Copper(II) chloride (CuCl₂) or Copper(II) acetate (Cu(OAc)₂)
-
This compound (TMTP)
-
Triethylamine (Et₃N) or Sodium hydride (NaH)
-
Anhydrous methanol or ethanol
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand Deprotonation:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 mmol) in anhydrous methanol (20 mL).
-
Slowly add triethylamine (2.2 mmol) to the solution with stirring. The formation of the triethylammonium salt of the thiolate will occur. Alternatively, for a stronger base, carefully add sodium hydride (2 mmol) portion-wise to the TMTP solution. Caution: Hydrogen gas is evolved when using NaH.
-
-
Reaction with Copper(II) Salt:
-
In a separate Schlenk flask, dissolve copper(II) chloride (1 mmol) in anhydrous methanol (10 mL).
-
Slowly add the copper(II) salt solution to the deprotonated TMTP solution via cannula with vigorous stirring.
-
A color change should be observed, indicating complex formation.
-
-
Reaction and Isolation:
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The product may precipitate out of solution. If so, collect the solid by filtration under inert atmosphere.
-
If the product remains in solution, reduce the solvent volume under vacuum until precipitation occurs.
-
Wash the isolated solid with small portions of cold anhydrous methanol and then with anhydrous diethyl ether to remove any unreacted starting materials.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane or toluene/hexane) to obtain a pure crystalline solid.
-
-
Characterization:
-
Characterize the final product using techniques such as FT-IR, UV-Vis, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.
-
Protocol 2: Synthesis of a Nickel(II)-TMTP Complex (Adapted from similar procedures)
This protocol outlines a general method for the synthesis of a nickel(II) complex with this compound, adapted from procedures for other nickel-thiolate complexes.[6][7]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (TMTP)
-
Sodium methoxide (NaOMe) solution in methanol
-
Anhydrous methanol
-
Anhydrous hexane
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Ligand Solution Preparation:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2 mmol) in anhydrous methanol (15 mL).
-
-
Deprotonation:
-
Slowly add a solution of sodium methoxide (2 mmol) in methanol to the TMTP solution with stirring.
-
-
Reaction with Nickel(II) Salt:
-
In a separate Schlenk flask, dissolve nickel(II) acetate tetrahydrate (1 mmol) in anhydrous methanol (10 mL).
-
Add the nickel(II) salt solution dropwise to the sodium thiolate solution with continuous stirring.
-
-
Reaction and Isolation:
-
Stir the reaction mixture at room temperature for 12 hours.
-
A precipitate should form. Collect the solid by filtration under inert atmosphere.
-
Wash the solid with anhydrous methanol and then with anhydrous hexane.
-
-
Purification:
-
The product can be purified by recrystallization from a suitable solvent such as THF or by washing with appropriate solvents to remove impurities.
-
-
Characterization:
-
The purified complex should be characterized by FT-IR, UV-Vis, ¹H NMR (if paramagnetic, broadening of signals is expected), elemental analysis, and magnetic susceptibility measurements.
-
Characterization of Metal-TMTP Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized complexes.
Caption: Key techniques for the characterization of Metal-TMTP complexes.
Expected Spectroscopic Signatures:
-
FT-IR Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) of the free ligand is a key indicator of deprotonation and coordination. The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to M-S stretching vibrations.
-
UV-Vis Spectroscopy: The electronic spectra of the complexes are expected to show bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands, which are characteristic of metal-thiolate complexes.
-
¹H NMR Spectroscopy: Upon coordination, the chemical shifts of the aromatic and methyl protons of the TMTP ligand are expected to change compared to the free ligand. In the case of paramagnetic complexes (e.g., some Cu(II) and Ni(II) complexes), significant broadening of the NMR signals is anticipated.[6]
Applications of Metal-TMTP Complexes
The unique steric and electronic properties of TMTP make its metal complexes promising candidates for a variety of applications.
Catalysis
Transition metal thiolate complexes are known to be effective catalysts for a range of organic transformations.[8] The steric bulk of the TMTP ligand can be exploited to achieve high selectivity in catalytic reactions. Potential catalytic applications include:
-
Cross-Coupling Reactions: Palladium and nickel complexes of TMTP could potentially catalyze C-C and C-heteroatom bond formation reactions.
-
Oxidation Reactions: Cobalt and copper complexes may exhibit catalytic activity in the oxidation of various substrates.[9]
-
Hydrosilylation and Hydroboration: Thiolate complexes of group 10 metals have shown high activity in the hydrosilylation and hydroboration of unsaturated bonds.[8]
Bioinorganic Chemistry and Drug Development
Metal complexes play crucial roles in biological systems, and synthetic complexes are widely investigated for their therapeutic potential.
-
Enzyme Mimics: The coordination environment provided by the TMTP ligand can be used to model the active sites of metalloenzymes that contain cysteine residues. For instance, nickel-thiolate complexes have been studied as mimics for nickel superoxide dismutase (NiSOD).[7]
-
Antimicrobial and Anticancer Agents: The lipophilic nature of the TMTP ligand may enhance the cellular uptake of the metal complexes, a desirable feature for the development of antimicrobial and anticancer drugs. Copper and zinc complexes, in particular, are of interest in this area.[10]
Conclusion
This compound is a ligand with significant potential for the development of novel metal complexes with interesting structural features and reactivity. The sterically demanding nature of this ligand provides a powerful tool for tuning the properties of the resulting metal complexes. While specific literature on metal complexes of TMTP is limited, the adaptable protocols and general principles outlined in this guide provide a solid foundation for researchers to explore the coordination chemistry and applications of this promising ligand. Further research into the synthesis and catalytic activity of metal-TMTP complexes is warranted and is expected to yield exciting new discoveries in the fields of catalysis and medicinal chemistry.
References
- 1. Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. ZnII Complexes for Bioimaging and Correlated Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Catalytic Utility of 2,4,6-Trimethylthiophenol in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Sterically Hindered Thiophenol
2,4,6-Trimethylthiophenol, also known as 2-mercaptomesitylene, is an aromatic thiol whose synthetic utility is amplified by the presence of three methyl groups on the benzene ring. These substituents provide significant steric bulk around the sulfur atom, a feature that profoundly influences its reactivity and catalytic applications. While thiophenols are broadly recognized for their role in radical chemistry and as ligands for transition metals, the unique steric and electronic properties of this compound make it a valuable tool for researchers in organic synthesis and drug development.
The electron-donating nature of the three methyl groups increases the electron density on the sulfur atom, modulating its nucleophilicity and the stability of the corresponding thiyl radical. The steric hindrance imposed by the ortho-methyl groups can prevent catalyst deactivation through the formation of bridging dimeric species and can influence the stereochemical outcome of reactions. This guide provides an in-depth exploration of the catalytic applications of this compound, with a focus on its role in photoredox-mediated hydrogen atom transfer (HAT) catalysis and as a ligand in transition metal-catalyzed cross-coupling reactions.
Section 1: this compound in Photoredox-Mediated Hydrogen Atom Transfer (HAT) Catalysis
Mechanistic Insight:
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In many of these transformations, thiols and thiophenols serve as excellent hydrogen atom transfer (HAT) catalysts. The catalytic cycle is typically initiated by the photoexcitation of a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye)[1][2]. The excited photocatalyst can then engage in a single-electron transfer (SET) with the thiophenol to generate a thiyl radical.
The sterically hindered 2,4,6-trimethylthiophenyl radical is a key intermediate that can selectively abstract a hydrogen atom from a suitable donor, propagating a radical chain reaction. The steric bulk of the mesityl group can enhance the selectivity of the HAT process and prevent undesirable side reactions. A notable application is the anti-Markovnikov hydrothiolation of alkenes, where the thiyl radical adds to the alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of the thiophenol to furnish the product and regenerate the thiyl radical[1].
Experimental Workflow for HAT Catalysis
Caption: General workflow for a photoredox-mediated HAT reaction.
Protocol 1: Anti-Markovnikov Hydrothiolation of an Alkene
This protocol describes a general procedure for the visible-light-mediated anti-Markovnikov hydrothiolation of an alkene using this compound as the HAT catalyst.
Materials:
-
Alkene (e.g., 1-octene)
-
This compound[3]
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like 4CzIPN)
-
Anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane)
-
Reaction vessel (e.g., Schlenk tube)
-
Visible light source (e.g., blue LED strip)
-
Stir plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the photocatalyst (0.01-0.05 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent (5 mL) via syringe.
-
-
Degassing:
-
Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst.
-
-
Reaction:
-
Place the reaction vessel in front of a visible light source (e.g., a 10 W blue LED strip) at a distance of approximately 5-10 cm.
-
Ensure the reaction is stirred vigorously to ensure even irradiation.
-
Maintain the reaction temperature at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Upon completion, remove the light source and open the reaction to the air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired anti-Markovnikov thioether.
-
Data Presentation:
| Entry | Alkene | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | 1-Octene | Ru(bpy)₃Cl₂ | CH₃CN | 12 | 92 |
| 2 | Styrene | 4CzIPN | CH₂Cl₂ | 8 | 95 |
| 3 | Cyclohexene | Eosin Y | DMF | 24 | 85 |
Note: The data in this table are representative and may vary depending on the specific reaction conditions and substrates used.
Section 2: this compound as a Ligand in Palladium-Catalyzed C-S Cross-Coupling Reactions
Mechanistic Insight:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance[4][5]. In C-S cross-coupling reactions, the choice of ligand is crucial to prevent catalyst deactivation by the sulfur-containing substrate and to promote the key steps of the catalytic cycle: oxidative addition, transmetalation (or in this case, thiolation), and reductive elimination.
While phosphine ligands are commonly employed, thiophenols can also serve as effective ligands or pro-ligands. The steric bulk of this compound can favor the formation of monoligated palladium complexes, which are often the catalytically active species[4]. This can lead to enhanced catalytic activity and prevent the formation of inactive palladium aggregates. In a typical C-S coupling reaction, a palladium(0) species undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then reacts with the thiophenolate (formed in situ from the thiophenol and a base) to form a palladium-thiolate intermediate. Reductive elimination then furnishes the aryl thioether and regenerates the palladium(0) catalyst.
Catalytic Cycle for C-S Cross-Coupling
References
- 1. Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2,4,6-Trimethylthiophenol in Organic Synthesis
Introduction: The Unique Role of 2,4,6-Trimethylthiophenol in Modern Synthesis
This compound, also known as mesitylenethiol, is an aromatic thiol that presents a unique combination of nucleophilicity and steric hindrance. The presence of three methyl groups on the benzene ring, ortho and para to the thiol group, significantly influences its reactivity and selectivity in organic transformations. This steric bulk can be strategically exploited to control reaction pathways, making it a valuable reagent for researchers and drug development professionals in the synthesis of complex molecules. These application notes provide a comprehensive guide to the experimental use of this compound, with a focus on its application in the synthesis of sterically hindered thioethers, a common motif in pharmaceuticals and advanced materials.[1]
Physicochemical and Safety Profile
A thorough understanding of the properties and hazards of a reagent is paramount for its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1541-10-2 | [2][3] |
| Molecular Formula | C₉H₁₂S | [2][3] |
| Molecular Weight | 152.26 g/mol | [2][3] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 231-233 °C at 760 mmHg | [5] |
| Flash Point | 91.11 °C (196.00 °F) | [5][6] |
| Solubility | Soluble in alcohol; Insoluble in water | [1][7] |
| pKa | 7.22 ± 0.50 (Predicted) | [7] |
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures.
Hazard Identification: [8]
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Keep the container tightly closed.[9]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[8]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[10]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[10]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Avoid release to the environment.[11]
Core Application: Synthesis of Sterically Hindered Thioethers
The primary application of this compound is as a nucleophile in the synthesis of thioethers. The steric hindrance provided by the ortho-methyl groups can be advantageous in achieving selective reactions. The following protocol details a representative procedure for the synthesis of an aryl-alkyl thioether via an S(_N)2 reaction.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate is chosen to deprotonate the thiophenol to the more nucleophilic thiophenolate. Stronger bases like sodium hydride could also be used but may not be necessary and require more stringent anhydrous conditions.
-
Solvent: A polar aprofotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and facilitate the S(_N)2 reaction by solvating the cation of the base without strongly solvating the nucleophile.[12]
-
Temperature: The reaction is initially run at room temperature, with the option for gentle heating to increase the reaction rate if it is slow, which can be the case with sterically hindered nucleophiles.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent the oxidative dimerization of the thiophenol to the corresponding disulfide.
Detailed Experimental Protocol: Synthesis of Benzyl(2,4,6-trimethylphenyl)sulfane
This protocol describes the reaction of this compound with benzyl bromide to form the corresponding thioether.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Workflow Diagram:
Caption: Workflow for the synthesis of benzyl(2,4,6-trimethylphenyl)sulfane.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.52 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol, 1.5 eq).
-
Solvent Addition: Add anhydrous DMF (e.g., 50 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Slowly add benzyl bromide (e.g., 1.25 mL, 1.80 g, 10.5 mmol, 1.05 eq) to the stirred suspension at room temperature using a syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated) and pour it into a separatory funnel containing water (e.g., 100 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). The bicarbonate wash is to remove any unreacted thiophenol.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure benzyl(2,4,6-trimethylphenyl)sulfane.
Product Characterization
The identity and purity of the synthesized thioether should be confirmed by spectroscopic methods.
Expected Spectroscopic Data for Benzyl(2,4,6-trimethylphenyl)sulfane:
-
¹H NMR: Expect signals for the aromatic protons of the benzyl and trimethylphenyl groups, a singlet for the benzylic methylene protons, and singlets for the three methyl groups.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbons.[3]
-
IR Spectroscopy: Look for characteristic C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule, and C-S stretching vibrations.[3]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₆H₁₈S, MW = 242.38) should be observed.[3]
Alternative Applications
While thioether synthesis is a primary application, this compound can also be explored in other areas:
-
Protecting Group Chemistry: Thiophenols can be used for the cleavage of certain protecting groups, such as methyl ethers, in organic synthesis.[13][14] The steric hindrance of this compound may offer unique selectivity in these applications.
-
Peptide Synthesis: Thiol-containing reagents are crucial in native chemical ligation for the synthesis of proteins and peptides. While less common than other thiols for this purpose, the unique properties of this compound could be investigated for specific ligation strategies.
Conclusion
This compound is a versatile reagent with unique steric properties that can be leveraged for selective organic transformations. The detailed protocol for thioether synthesis provided herein serves as a practical guide for its application in a research setting. As with any chemical procedure, careful attention to safety and handling is essential. The principles and techniques outlined in these notes are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound | 1541-10-2 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 6. 2,4,6-trimethyl thiophenol [flavscents.com]
- 7. This compound CAS#: 1541-10-2 [m.chemicalbook.com]
- 8. This compound | 1541-10-2 [sigmaaldrich.com]
- 9. mysds.henkel.com [mysds.henkel.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
The Mesityl Thiol Moiety: A Sterically Hindered Shield in Complex Synthesis
Application Note & Protocols for 2,4,6-Trimethylthiophenol as a Robust Protecting Group
Introduction: Navigating the Challenges of Thiol Protection
In the intricate world of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the thiol group of cysteine and other sulfur-containing molecules presents a unique set of challenges. Its high nucleophilicity and susceptibility to oxidation to disulfides necessitate the use of protecting groups.[1][2] The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed under mild conditions that do not affect other sensitive functional groups.[3] This concept of "orthogonality" is a cornerstone of modern synthetic strategy.
Among the arsenal of thiol protecting groups, sterically hindered moieties offer a higher degree of stability. This guide focuses on this compound, also known as mesitylenethiol, a sterically hindered aryl thiol that provides a robust S-protecting group. The three methyl groups ortho and para to the thiol functionality create a crowded environment around the sulfur atom, significantly impeding its reactivity and offering enhanced stability compared to less substituted aryl thiols.
The Strategic Advantage of Steric Hindrance: Why Choose this compound?
The primary advantage of the 2,4,6-trimethylphenyl (mesityl) group lies in its steric bulk. This steric hindrance provides several key benefits:
-
Enhanced Stability: The mesityl group is stable to a wide range of reaction conditions, including those that might cleave less hindered protecting groups. This allows for a greater degree of flexibility in the synthetic route.
-
Reduced Side Reactions: The steric shielding minimizes unwanted side reactions involving the protected thiol, leading to cleaner reaction profiles and higher yields of the desired product.
-
Potential for Orthogonal Deprotection: While challenging, the unique electronic and steric properties of the S-mesityl group open the possibility for developing specific deprotection strategies that are orthogonal to other protecting groups.
This guide will provide detailed protocols for the synthesis of this compound, its application in the protection of thiols, and proposed methods for its removal.
Synthesis of this compound (Mesitylenethiol)
The synthesis of this compound can be achieved through the reduction of the corresponding sulfonyl chloride. A common method involves the use of a reducing agent like lithium aluminum hydride.[4]
Protocol 1: Synthesis of this compound
Materials:
-
2-Mesitylenesulfonyl chloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-mesitylenesulfonyl chloride (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 5 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protection of Thiols using this compound
The protection of a thiol as an S-(2,4,6-trimethylphenyl) thioether can be accomplished via a nucleophilic substitution reaction. The thiol is typically deprotonated with a mild base to form a thiolate, which then reacts with a suitable mesitylating agent. However, a more direct approach involves the reaction of the thiol with this compound itself under conditions that promote disulfide exchange followed by reduction, or more directly through a coupling reaction. For the purpose of this guide, we will focus on a general protocol for the formation of a thioether linkage, which can be adapted for using a mesityl-based electrophile.
Protocol 2: General Protection of a Thiol as a Thioether (Illustrative)
This protocol describes a general method for forming a thioether, which would be adapted for using a mesityl halide or other suitable electrophile.
Materials:
-
Thiol-containing substrate (e.g., a cysteine derivative)
-
2,4,6-Trimethylphenyl halide (e.g., 2-bromo-1,3,5-trimethylbenzene) - Note: This is a representative electrophile; the choice of reagent may vary.
-
A mild, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, or potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide - DMF, or acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the thiol-containing substrate (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to generate the thiolate.
-
Add the 2,4,6-trimethylphenyl halide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of S-(2,4,6-Trimethylphenyl) Thioethers
The cleavage of the sterically hindered S-mesityl group is the most challenging aspect of its use. The steric bulk and the electron-rich nature of the mesitylene ring make it resistant to many standard deprotection conditions. While specific protocols for this exact group are not widely reported, methods for the cleavage of other robust aryl thioethers can be adapted and optimized.
Proposed Deprotection Strategy: Reductive Cleavage
A plausible approach for the deprotection of S-mesityl thioethers is through reductive cleavage. This method avoids harsh acidic or basic conditions that might be detrimental to sensitive functional groups.
Protocol 3: Proposed Reductive Deprotection of S-(2,4,6-Trimethylphenyl) Thioethers
Disclaimer: This is a proposed protocol based on general methods for aryl thioether cleavage and will likely require optimization for specific substrates.
Materials:
-
S-(2,4,6-trimethylphenyl) protected substrate
-
Sodium metal
-
Liquid ammonia, anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (for quenching)
-
Standard glassware for low-temperature reactions (e.g., a three-necked flask with a dry ice/acetone condenser)
Procedure:
-
Set up a three-necked flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas under an inert atmosphere.
-
Condense anhydrous liquid ammonia into the flask at -78 °C.
-
Dissolve the S-(2,4,6-trimethylphenyl) protected substrate in a minimal amount of anhydrous THF and add it to the liquid ammonia.
-
Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Stir the reaction at -78 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the excess sodium by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Dissolve the residue in water and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product by column chromatography or other suitable methods.
Data Presentation & Characterization
The success of the protection step can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Hypothetical ¹H NMR Data for a Protected Cysteine Derivative
| Proton Assignment | Chemical Shift (ppm) (Illustrative) | Multiplicity | Integration |
| Aromatic protons (mesityl) | ~6.8 | s | 2H |
| α-proton (cysteine) | ~4.5 | dd | 1H |
| β-protons (cysteine) | ~3.2-3.4 | m | 2H |
| Methyl protons (mesityl) | ~2.4 | s | 6H |
| Methyl proton (mesityl) | ~2.2 | s | 3H |
Mass Spectrometry: An increase in the molecular weight corresponding to the addition of the 2,4,6-trimethylthiophenyl group (C₉H₁₁S, MW: 151.25 g/mol ) would be observed.
Visualization of Workflows
Protection Workflow
Deprotection Workflow
Applications in Drug Development
While specific examples of blockbuster drugs synthesized using this compound as a protecting group are not readily found in public literature, its role as a "pharmaceutical intermediate" suggests its use in the synthesis of complex molecules during the drug discovery and development process.[4][5][6] The robustness of the S-mesityl group makes it suitable for multi-step syntheses where other, more labile, protecting groups might fail. Its application is likely in the synthesis of novel therapeutic peptides or small molecules where a cysteine or other thiol-containing moiety is a key structural feature.
Conclusion and Future Outlook
This compound offers a robust, sterically hindered protecting group for thiols. Its enhanced stability provides a significant advantage in complex synthetic routes. While the deprotection remains a challenge that requires harsh conditions, the development of milder and more selective cleavage methods would greatly enhance the utility of this protecting group. Future research in this area could focus on transition-metal-catalyzed C-S bond cleavage or photolytic deprotection strategies tailored to the unique electronic properties of the mesityl group. As the demand for complex, synthetically challenging molecules in drug discovery continues to grow, the development and refinement of robust protecting groups like the S-mesityl will remain a critical area of research.
References
- 1. Biomimetic Reductive Cleavage of Keto Aryl Ether Bonds by Small‐Molecule Thiols (Journal Article) | OSTI.GOV [osti.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 2,4,6-trimethyl thiophenol [flavscents.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | 1541-10-2 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
reaction of 2,4,6-Trimethylthiophenol with electrophilic reagents
An Application Guide to the Electrophilic Reactions of 2,4,6-Trimethylthiophenol
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed exploration of the reactivity of this compound with electrophilic reagents. The unique structure of this compound, featuring a highly activated aromatic ring with significant steric hindrance, presents both challenges and opportunities in synthetic chemistry. This document delineates the two primary modes of reactivity: reactions at the nucleophilic sulfur atom and electrophilic aromatic substitution on the benzene ring. We provide field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for key transformations like halogenation and nitration, and a discussion of the inherent challenges, such as catalyst deactivation in Friedel-Crafts reactions. The guide is structured to deliver both theoretical understanding and practical, actionable methodologies.
Introduction: The Unique Reactivity of this compound
This compound, also known as 2,4,6-trimethylbenzenethiol[1], is an aromatic thiol whose synthetic utility is dictated by a fascinating interplay of electronic and steric factors. Understanding its structural landscape is paramount to predicting its behavior and designing successful synthetic protocols.
Molecular Profile and Properties
The molecule consists of a benzene ring substituted with a thiol (-SH) group and three methyl (-CH₃) groups at the 2, 4, and 6 positions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂S | PubChem[1] |
| Molecular Weight | 152.26 g/mol | PubChem[1] |
| IUPAC Name | 2,4,6-trimethylbenzenethiol | PubChem[1] |
| CAS Number | 1541-10-2 | PubChem[1] |
The Electronic and Steric Landscape: A Case of Blocked Activation
In electrophilic aromatic substitution (SEAr), the outcome is governed by the directing effects of existing substituents.[2] Both the thiol (-SH) and methyl (-CH₃) groups are activating and ortho, para-directing.[2][3] This means they donate electron density to the ring, making it more nucleophilic, and direct incoming electrophiles to the positions ortho and para relative to themselves.
In this compound, this creates a unique situation:
-
The powerful ortho, para-directing thiol group finds its ortho (2,6) and para (4) positions blocked by methyl groups.
-
The methyl groups likewise block each other's preferred positions.
This steric congestion forces electrophilic attack to occur at the only available positions: the C3 and C5 carbons, which are meta to the thiol group. While electronically less favored than the blocked ortho/para sites, the overall high activation of the ring still permits substitution at these positions. This inherent structural constraint provides excellent regiochemical control, a desirable feature in complex molecule synthesis.
Duality of Nucleophilic Centers: Ring vs. Sulfur
The molecule presents two distinct nucleophilic sites for reaction with electrophiles:
-
The Aromatic Ring: The electron-rich π-system can attack strong electrophiles, leading to SEAr reactions.
-
The Sulfur Atom: The thiol group can be deprotonated to form a highly nucleophilic thiolate anion (RS⁻), which readily reacts with a wide range of electrophiles.[4][5]
The choice of reagents and conditions determines which site will react. Strong Brønsted or Lewis acids typically promote SEAr, while basic conditions favor the formation of the thiolate for reactions at the sulfur.
graph "Reactivity_Pathways" {
layout=neato;
node [shape=box, style="filled", fontname="Helvetica", margin=0.2];
edge [fontname="Helvetica", fontsize=10];
}
Diagram 2: A generalized experimental workflow for SEAr reactions.
Aromatic Halogenation: Synthesis of 3-Bromo-2,4,6-trimethylthiophenol
Mechanism & Regioselectivity: This reaction proceeds via the generation of a bromonium ion equivalent (Br⁺) from the interaction of molecular bromine with a Lewis acid catalyst like FeBr₃.[6] As previously discussed, steric hindrance directs the electrophile to the C3 position.
Protocol Steps:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolution & Catalyst: Dissolve the substrate in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM). Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃) (0.05 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Bromine Addition: Prepare a solution of molecular bromine (Br₂, 1.0 eq) in the same solvent. Add this solution dropwise from the dropping funnel over 30-60 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or GC-MS.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.
-
Extraction & Purification: Transfer to a separatory funnel, extract with DCM (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.
Parameter Details Electrophile Br₂ Catalyst FeBr₃ (catalytic) Solvent CCl₄ or DCM Temperature 0 °C to Room Temp. Expected Product 3-Bromo-2,4,6-trimethylthiophenol
Aromatic Nitration: Synthesis of 3-Nitro-2,4,6-trimethylthiophenol
Mechanism & Challenges: The electrophile is the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids.[7] A significant challenge with thiophenols is their susceptibility to oxidation by nitric acid, which can lead to disulfide formation or other side products. Therefore, controlled conditions are critical.
Causality: Using a milder nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures can mitigate oxidative side reactions that are common with the more aggressive H₂SO₄/HNO₃ mixture.[8]
Protocol Steps:
-
Prepare Nitrating Agent: In a separate flask, cool acetic anhydride (5.0 eq) to 0 °C. Slowly and carefully add fuming nitric acid (HNO₃, 1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir this mixture at 0 °C for 15 minutes to pre-form the acetyl nitrate.
-
Substrate Solution: In the main reaction vessel, dissolve this compound (1.0 eq) in acetic anhydride. Cool this solution to -10 °C using an ice-salt bath.
-
Nitration: Add the pre-formed acetyl nitrate solution dropwise to the substrate solution, ensuring the internal temperature does not rise above -5 °C.
-
Reaction: Stir the mixture at -10 °C to 0 °C for 1-3 hours. Monitor carefully by TLC.
-
Work-up: Once the reaction is complete, pour the mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The product may precipitate as a solid. If so, collect it by vacuum filtration, wash thoroughly with cold water, and dry. If it remains oily, extract with cold ethyl acetate (3x).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize acids), then brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Parameter Details Reagents Fuming HNO₃, Acetic Anhydride Solvent Acetic Anhydride Temperature -10 °C to 0 °C Expected Product 3-Nitro-2,4,6-trimethylthiophenol
Friedel-Crafts Reactions: A Note of Caution
The Friedel-Crafts acylation and alkylation are cornerstone SEAr reactions for forming C-C bonds.[9][10] However, they are notoriously difficult with substrates containing basic lone pairs, such as thiophenols.
Primary Challenge: Catalyst Poisoning
The sulfur atom in the thiol group is a soft Lewis base that will readily coordinate with the strong Lewis acid catalysts (e.g., AlCl₃, FeCl₃) required for the reaction.[10] This interaction forms a stable complex, effectively deactivating the catalyst and preventing the generation of the acylium or carbocation electrophile. Furthermore, this complexation deactivates the aromatic ring towards electrophilic attack.
Due to this high probability of failure, a standard protocol is not provided. Researchers attempting such a transformation should consider:
-
Protecting Group Strategy: Converting the thiol to a thioether or another functional group that is less coordinating before attempting the Friedel-Crafts reaction, followed by deprotection.
-
Alternative Catalysts: Investigating milder, sulfur-tolerant Lewis acids or Brønsted acids, although success is not guaranteed with this highly hindered substrate.[11]
Summary and Outlook
This compound is a versatile reagent whose reactions are dominated by steric hindrance and the dual nucleophilicity of its sulfur atom and aromatic ring.
-
Reactions at Sulfur: S-alkylation and oxidation proceed readily under standard conditions, driven by the formation of a potent thiolate anion.
-
Electrophilic Aromatic Substitution: SEAr is viable despite the blocked ortho and para positions, yielding exclusively 3-substituted products. Careful control of reaction conditions is necessary to prevent oxidation of the sensitive thiol group.
-
Friedel-Crafts Reactions: These are generally not feasible due to Lewis acid catalyst poisoning by the sulfur atom.
The predictable regioselectivity of SEAr on this substrate makes it a valuable building block for constructing highly substituted aromatic compounds. Future work may focus on developing sulfur-tolerant catalytic systems to unlock challenging transformations like the Friedel-Crafts reaction for this class of compounds.
References
- 1. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. employees.oneonta.edu [employees.oneonta.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Utility of 2,4,6-Trimethylthiophenol in Pharmaceutical Manufacturing
Introduction: Unveiling the Potential of a Sterically Hindered Thiophenol
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficient and robust construction of Active Pharmaceutical Ingredients (APIs). Among the vast arsenal of chemical reagents, sulfur-containing compounds play a pivotal role, with the thiol group offering a versatile handle for the formation of carbon-sulfur bonds, a common linkage in a variety of therapeutic agents.[1] This guide focuses on the utility of 2,4,6-trimethylthiophenol, a sterically hindered and electron-rich aromatic thiol, in the context of pharmaceutical manufacturing. While often categorized as a "pharmaceutical intermediate," its specific applications and the nuances of its reactivity are critical for researchers, scientists, and drug development professionals to understand.[2]
The strategic placement of three methyl groups on the aromatic ring of this compound imparts unique electronic and steric properties that can be leveraged to achieve specific synthetic outcomes. This guide will delve into the mechanistic rationale behind its application, provide detailed protocols for its use in key bond-forming reactions, and present a case study to illustrate its relevance in the synthesis of complex pharmaceutical molecules.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is the foundation of its safe and effective use.
| Property | Value | Reference |
| CAS Number | 1541-10-2 | [3] |
| Molecular Formula | C9H12S | [3] |
| Molecular Weight | 152.26 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 231-233 °C at 760 mmHg | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | [4] |
Safety Profile: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Core Application: Palladium-Catalyzed C-S Cross-Coupling Reactions
The formation of diaryl thioethers is a fundamental transformation in medicinal chemistry, as this moiety is present in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for the construction of C-S bonds.[5][6] In this context, this compound serves as an excellent nucleophilic partner for the coupling with aryl halides or triflates.
Mechanistic Rationale: The Advantage of Steric Hindrance and Electron Density
The catalytic cycle of a palladium-catalyzed C-S coupling reaction typically involves three key steps: oxidative addition, thiolation, and reductive elimination.
Caption: A simplified representation of the palladium-catalyzed C-S cross-coupling cycle.
The steric bulk provided by the ortho-methyl groups in this compound can influence the reductive elimination step, potentially accelerating the formation of the desired C-S bond and preventing catalyst deactivation pathways. Furthermore, the electron-donating nature of the methyl groups increases the nucleophilicity of the sulfur atom, facilitating its addition to the palladium center. The choice of ligand is crucial for promoting the desired catalytic activity and preventing the formation of undesired side products. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[7]
Case Study: Synthesis of Vortioxetine (using a close structural analog)
A compelling example illustrating the utility of sterically hindered thiophenols in pharmaceutical synthesis is the preparation of Vortioxetine, an antidepressant. While the patented synthesis utilizes the closely related 2,4-dimethylthiophenol , the chemical principles and reaction conditions are directly applicable to this compound.[8] The key step involves a palladium-catalyzed C-S coupling reaction between an aryl bromide and the thiophenol derivative.
Caption: Key components in the synthesis of a Vortioxetine precursor.
This reaction highlights the strategic importance of forming a diaryl thioether linkage in the construction of a complex API. The robustness and efficiency of the palladium-catalyzed methodology make it a preferred choice in industrial settings.
Detailed Protocol: Palladium-Catalyzed Synthesis of a Diaryl Thioether
This protocol provides a general procedure for the synthesis of a diaryl thioether using this compound and an aryl bromide. The conditions are optimized for a sterically hindered, electron-rich thiophenol.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Procedure
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (2 mol%) and Xantphos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diaryl thioether.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed cross-coupling is often the method of choice, nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the formation of diaryl thioethers, particularly when the aryl halide is activated by strong electron-withdrawing groups (EWGs) in the ortho and/or para positions.
Mechanistic Considerations
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
The presence of EWGs is crucial to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. The high nucleophilicity of the 2,4,6-trimethylthiophenolate anion, formed by deprotonation with a base, makes it an effective nucleophile for this transformation.
Conclusion: A Versatile Building Block for Modern Pharmaceutical Synthesis
This compound, with its unique steric and electronic attributes, is a valuable building block in the pharmaceutical industry. Its primary utility lies in the construction of diaryl thioether linkages through robust and efficient palladium-catalyzed cross-coupling reactions. The principles governing its reactivity, as exemplified by the synthesis of a key precursor for the drug Vortioxetine, provide a clear rationale for its application in the synthesis of complex APIs. By understanding the mechanistic nuances and employing optimized protocols, researchers and drug development professionals can effectively harness the potential of this compound to accelerate the development of new and innovative medicines.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 5. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
2,4,6-Trimethylthiophenol as a key intermediate in natural product synthesis
Application Note & Protocols
Topic: 2,4,6-Trimethylthiophenol: A Key Intermediate for High-Fidelity Glycosylation in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals in organic chemistry and glycobiology.
Introduction: The Challenge of the Glycosidic Bond
The synthesis of complex natural products, particularly those containing oligosaccharide moieties, presents a formidable challenge in modern organic chemistry. The construction of the glycosidic bond is central to this challenge, demanding precise control over stereochemistry and chemoselectivity. Glycosyl donors, reactive intermediates designed to form this linkage, must be stable enough for preparation and purification yet sufficiently reactive for efficient coupling with a glycosyl acceptor.
Among the most reliable and versatile glycosyl donors are thioglycosides. Their stability to a wide range of reaction conditions, coupled with their activation by thiophilic promoters, makes them indispensable tools. However, a critical and often overlooked side reaction known as aglycon transfer can plague glycosylation reactions, leading to reduced yields, complex product mixtures, and compromised synthetic efficiency. This guide details the strategic use of this compound (also known as 2-mercaptomesitylene) as a specialized reagent engineered to overcome this problem, ensuring high-fidelity glycosylation in the synthesis of complex molecules.
The Physicochemical Rationale: Why this compound?
The unique efficacy of this compound stems directly from its structure. Unlike simpler aryl thiols like thiophenol, the presence of three methyl groups on the aromatic ring, particularly the two at the ortho positions (C2 and C6), imparts significant steric hindrance around the sulfur nucleophile.
Caption: Structure of this compound highlighting steric shielding.
This steric bulk is not a flaw but a feature that provides a critical mechanistic advantage.
The Causality Behind Its Use: Preventing Aglycon Transfer
Aglycon transfer is a deleterious process where the sulfur-based leaving group of an activated glycosyl donor can be transferred to the newly formed glycosidic oxygen of the product or to a hydroxyl group on another donor molecule. This process effectively reverses the desired reaction or creates unwanted byproducts.
Mechanistic studies have shown that sterically hindered thiols, such as 2,6-dimethylthiophenol and by extension this compound, effectively suppress this side reaction.[1] The bulky ortho-methyl groups create a steric shield that disfavors the approach of the sulfur atom to the anomeric carbon of other glycosyl species in the reaction mixture, thereby inhibiting the undesired transfer pathway.[1] This makes the resulting 2,4,6-trimethylphenyl thioglycoside a "one-way" donor; it is readily activated to form the desired glycosidic bond but is resistant to participating in non-productive side reactions.
The Two-Stage Workflow: Synthesis and Activation
The use of this compound is a two-part strategy: first, the stable thioglycoside donor is synthesized, and second, it is activated in the presence of a glycosyl acceptor to form the final product.
Caption: General workflow for using this compound.
Experimental Protocols
The following protocols are generalized procedures adaptable for various sugar substrates. Researchers should perform small-scale trials to optimize conditions for their specific system.
Protocol 1: Synthesis of a 2,4,6-Trimethylphenyl Thioglycoside Donor
This protocol describes the synthesis of a thioglycoside from a per-O-acetylated sugar using a Lewis acid catalyst. This method is adapted from standard procedures for phenylthioglycoside synthesis.[2]
Materials:
-
Fully protected glycosyl acetate (1.0 equiv.)
-
This compound (1.5 equiv.)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (3.0 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an argon or nitrogen atmosphere, dissolve the glycosyl acetate (1.0 equiv.) in anhydrous CH₂Cl₂ (approx. 5-10 mL per mmol of acetate).
-
Thiol Addition: Add this compound (1.5 equiv.) to the solution at room temperature.
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add BF₃·OEt₂ (3.0 equiv.) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.
-
Quenching: Upon completion, carefully quench the reaction by diluting with CH₂Cl₂ and slowly adding saturated aqueous NaHCO₃.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure 2,4,6-trimethylphenyl thioglycoside.
Protocol 2: Activation and Glycosylation using NIS/TfOH
This protocol describes the activation of the stable thioglycoside donor in the presence of a glycosyl acceptor using a common and highly effective promoter system: N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH).[3]
Materials:
-
2,4,6-Trimethylphenyl thioglycoside donor (1.2 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
N-Iodosuccinimide (NIS) (1.5 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv., prepared as a dilute stock solution in CH₂Cl₂)
-
Activated molecular sieves (4 Å powder)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Preparation: In a flame-dried, two-necked flask under an argon or nitrogen atmosphere, combine the thioglycoside donor (1.2 equiv.), glycosyl acceptor (1.0 equiv.), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30-60 minutes to ensure a dry environment.
-
Cooling: Cool the reaction mixture to the desired temperature, typically between -40 °C and -20 °C.
-
Promoter Addition: Add NIS (1.5 equiv.) to the cold suspension. Stir for 5-10 minutes.
-
Activation: Slowly add the catalytic amount of TfOH (0.1-0.2 equiv.) dropwise. The reaction mixture typically turns a dark brown or reddish color.
-
Reaction: Monitor the reaction progress by TLC. Once the donor is consumed (typically 1-4 hours), the reaction is complete.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃ to consume excess iodine.
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing thoroughly with CH₂Cl₂. Transfer the filtrate to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired glycoconjugate.
Case Study: Mitigating Aglycon Transfer in Oligosaccharide Synthesis
The construction of complex oligosaccharides often requires multiple glycosylation steps. In such sequences, a glycosylated product from one step may serve as the acceptor in the next. This scenario is where aglycon transfer becomes particularly detrimental.
Problem: Consider a glycosylation using a standard phenyl thioglycoside donor. After the desired disaccharide is formed, the excess activated donor or remaining promoter can catalyze the transfer of the phenylthio group from a donor molecule to the newly formed glycosidic oxygen of the product. This cleaves the product and regenerates the acceptor, severely limiting the maximum achievable yield.
Solution with this compound: By using a 2,4,6-trimethylphenyl thioglycoside donor, this parasitic pathway is shut down. The steric hindrance provided by the ortho-methyl groups prevents the product's glycosidic oxygen from attacking the activated donor-promoter complex.[1] This ensures that the desired product, once formed, is stable in the reaction mixture, leading to cleaner reactions and significantly higher isolated yields.
| Feature | Thiophenol | This compound |
| Steric Hindrance | Low | High |
| Susceptibility to Aglycon Transfer | High | Very Low[1] |
| Glycosylation Fidelity | Moderate | High |
| Suitability for Complex Synthesis | Good | Excellent |
| Table 1: Comparison of Thiol Aglycons in Glycosylation. |
Safety and Handling
This compound:
-
Hazards: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation and allergic skin reaction.[3] Possesses a strong, unpleasant odor.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[3]
Reagents for Activation (NIS/TfOH):
-
N-Iodosuccinimide (NIS): Is an irritant and light-sensitive. Handle with care.
-
Trifluoromethanesulfonic Acid (TfOH): Is extremely corrosive and hygroscopic. Must be handled with extreme care using appropriate PPE in a fume hood. Prepare dilute stock solutions for accurate and safer dispensing.
References
Application Note & Protocols: Advanced Analytical Strategies for the Detection and Quantification of 2,4,6-Trimethylthiophenol
Introduction and Scientific Context
2,4,6-Trimethylthiophenol (CAS 1541-10-2), also known as 2-mercaptomesitylene, is an organosulfur compound characterized by a thiophenol ring substituted with three methyl groups.[1] Its unique chemical properties make it a subject of interest in synthetic chemistry and potentially as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). The presence of such impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, the development of sensitive, specific, and reliable analytical methods is not merely a procedural requirement but a fundamental necessity for ensuring pharmaceutical quality.[2][3]
This application note moves beyond a simple listing of procedural steps. It explains the causality behind experimental choices—from sample preparation strategy to the selection of chromatographic conditions and validation parameters. The goal is to equip the analytical scientist with the foundational knowledge to not only replicate these methods but also to adapt and troubleshoot them for specific sample matrices and analytical challenges.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective method development. These properties dictate the choice of solvents for extraction, the appropriate chromatographic mode, and the optimal detection technique.
| Property | Value | Source |
| CAS Number | 1541-10-2 | |
| Molecular Formula | C₉H₁₂S | [4] |
| Molecular Weight | 152.26 g/mol | [4] |
| IUPAC Name | 2,4,6-trimethylbenzenethiol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Storage Temperature | Room temperature, under inert atmosphere | |
| SMILES | CC1=CC(=C(C(=C1)C)S)C | [4] |
Sample Preparation: The Foundation of Accurate Quantification
Sample preparation is the most critical step in the analytical workflow, directly influencing data quality, accuracy, and reproducibility.[6] The primary objectives are to extract TMTF from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique is dictated by the sample matrix (e.g., API, wastewater, process solvent) and the required sensitivity.[7]
Logical Flow for Selecting a Sample Preparation Technique
The following diagram illustrates a decision-making workflow for choosing the most appropriate sample preparation protocol.
References
- 1. CAS 1541-10-2 | 5761-1-02 | MDL MFCD00218475 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. jddtonline.info [jddtonline.info]
- 3. api.pageplace.de [api.pageplace.de]
- 4. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 7. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 2,4,6-Trimethylthiophenol
Introduction: The Strategic Role of 2,4,6-Trimethylthiophenol in Agrochemical Synthesis
In the landscape of modern agriculture, the development of novel and effective agrochemicals is paramount for ensuring global food security. Agrochemicals, encompassing fungicides, herbicides, and insecticides, are crucial for protecting crops from various threats and enhancing yields.[1][2] The strategic incorporation of specific structural motifs into these chemical agents can significantly influence their efficacy, selectivity, and environmental profile. One such valuable building block is this compound, also known as mesitylthiol.
The presence of the sterically hindered 2,4,6-trimethylphenyl (mesityl) group, combined with the reactive thiol functionality, imparts unique properties to molecules derived from it. The bulky mesityl group can enhance the stability of the resulting compound by shielding it from metabolic degradation in target organisms and the environment. Furthermore, the thioether linkage, formed from the thiol group, is a common feature in a variety of biologically active molecules, including fungicides. This application note provides a detailed guide for researchers and scientists on the utilization of this compound in the synthesis of a representative potential agrochemical, an α-(2,4,6-trimethylphenylthio)acetamide derivative. This class of compounds is explored for its potential fungicidal properties.
Core Concept: Synthesis of α-(2,4,6-trimethylphenylthio)acetamide Derivatives
The synthesis of α-(2,4,6-trimethylphenylthio)acetamide derivatives from this compound is a robust and versatile method for generating novel compounds for agrochemical screening. The overall synthetic strategy involves a two-step process:
-
S-alkylation of this compound: This initial step involves the reaction of this compound with a suitable α-haloacetyl halide, typically 2-chloroacetyl chloride, to form the key intermediate, 2-chloro-1-(2,4,6-trimethylphenylthio)ethan-1-one. This reaction proceeds via a nucleophilic substitution mechanism.
-
Amidation: The resulting α-chloro acetyl intermediate is then reacted with a primary or secondary amine to introduce the amide functionality, yielding the final α-(2,4,6-trimethylphenylthio)acetamide product. This step further allows for the diversification of the final compound by varying the amine used.
This synthetic approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions.
Experimental Protocols
Part 1: Synthesis of 2-chloro-N-(substituted)-2-((2,4,6-trimethylphenyl)thio)acetamide
This protocol details the synthesis of a representative α-(2,4,6-trimethylphenylthio)acetamide.
Reaction Scheme:
A two-step synthesis of N-substituted-2-((2,4,6-trimethylphenyl)thio)acetamide.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| This compound | C₉H₁₂S | 152.26 | 1541-10-2 | Corrosive, stench |
| 2-Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Corrosive, lachrymator |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Corrosive, flammable |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen |
| Substituted Amine (e.g., Aniline) | C₆H₇N | 93.13 | 62-53-3 | Toxic |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive |
Step-by-Step Procedure:
Step 1: Synthesis of 2-chloro-1-((2,4,6-trimethylphenyl)thio)ethan-1-one (Intermediate)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.52 g, 10 mmol) and triethylamine (1.21 g, 12 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Add a solution of 2-chloroacetyl chloride (1.24 g, 11 mmol) in 20 mL of anhydrous DCM dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate. The crude product can be used in the next step without further purification.
Step 2: Synthesis of N-(substituted)-2-((2,4,6-trimethylphenyl)thio)acetamide (Final Product)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude intermediate from Step 1 (approx. 10 mmol) in 50 mL of anhydrous DCM.
-
Addition of Amine: To this solution, add the substituted amine (e.g., aniline, 0.93 g, 10 mmol) and triethylamine (1.21 g, 12 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After completion, wash the reaction mixture with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted-2-((2,4,6-trimethylphenyl)thio)acetamide.
Causality Behind Experimental Choices:
-
Use of Triethylamine: Triethylamine acts as a base to neutralize the HCl generated during the acylation and amidation reactions, driving the equilibrium towards the product side.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as 2-chloroacetyl chloride is highly reactive towards water, which would lead to the formation of unwanted byproducts.
-
Controlled Addition at 0 °C: The dropwise addition of the highly reactive 2-chloroacetyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of side products.
-
Aqueous Work-up: The series of washes with acidic and basic solutions is designed to remove unreacted starting materials, the base catalyst, and any water-soluble byproducts.
Safety and Handling
-
This compound: This compound has a strong, unpleasant odor and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Chloroacetyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care in a fume hood and use appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
-
General Precautions: Always conduct a thorough risk assessment before starting any chemical synthesis.
Data Visualization and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Table of Expected Spectroscopic Data for a Representative Product (N-phenyl-2-((2,4,6-trimethylphenyl)thio)acetamide):
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the mesityl protons (singlets), the methylene protons adjacent to the sulfur and carbonyl groups (singlet), and the aromatic protons of the N-phenyl group (multiplets). A broad singlet for the amide N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons of both rings, the carbonyl carbon, the methylene carbon, and the methyl carbons of the mesityl group. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| Infrared (IR) | Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and aromatic C-H stretches. |
Logical Workflow for Synthesis and Screening
The following diagram illustrates the logical workflow from synthesis to the initial biological screening of the synthesized compounds.
Workflow for the development of potential agrochemicals.
Conclusion and Future Directions
The protocol described provides a solid foundation for the synthesis of a library of α-(2,4,6-trimethylphenylthio)acetamide derivatives. By systematically varying the amine component, researchers can generate a diverse set of compounds for biological evaluation. The structure-activity relationship (SAR) data obtained from screening these compounds can then guide the design of more potent and selective agrochemical candidates. The unique structural features of this compound make it a compelling starting material for the discovery of next-generation crop protection agents.
References
- 1. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4,6-Trimethylthiophenol
Welcome to the technical support guide for the purification of 2,4,6-trimethylthiophenol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound from crude reaction mixtures. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting solutions in a practical question-and-answer format.
Part 1: Initial Assessment & Critical Safety
Before any purification attempt, a thorough understanding of your crude material and the associated hazards is paramount. This compound, like other thiols, requires careful handling.
Frequently Asked Questions: Safety & Characterization
Q1: What are the primary safety hazards associated with this compound and other thiophenols?
A1: Thiophenols are hazardous materials characterized by several risks:
-
Toxicity: They are often toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Severe overexposure can be fatal.[1][4]
-
Stench: They possess a powerful and unpleasant odor. All manipulations must be conducted in a certified chemical fume hood to prevent inhalation and odor complaints.[1]
-
Irritation: They can cause significant irritation to the skin, eyes, and respiratory system.[2][3]
-
Air Sensitivity: Thiols can be sensitive to air, leading to oxidation.[1] Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for both safety and product integrity.
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (consult a glove compatibility chart), safety goggles, and a lab coat.[1][2][4] Ensure an eyewash station and safety shower are accessible.[2]
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurity profile depends heavily on the synthetic route. However, some common culprits include:
-
Bis(2,4,6-trimethylphenyl) disulfide: This is the most common impurity, formed by the oxidative coupling of two thiophenol molecules. It is often a crystalline solid and is less polar than the corresponding thiol.
-
Unreacted Starting Materials: If synthesizing from 2,4,6-trimethylphenol (mesitol), you can expect residual phenol as a key impurity.[5][6] If starting from a mesitylene derivative, residual starting material may also be present.
-
Reaction Solvents and Reagents: Residual solvents from the reaction or workup (e.g., Toluene, THF, Diethyl Ether) and leftover reagents are common.
-
Other By-products: Depending on the specific synthesis, other related aromatic compounds could be present.
Table 1: Potential Impurities and Key Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State | Polarity |
| This compound | 152.26 | 231-233 | Liquid | Moderate |
| Bis(2,4,6-trimethylphenyl) disulfide | 302.50 | >300 | Solid | Low |
| 2,4,6-Trimethylphenol (Mesitol) | 136.19 | 220 | Solid | More Polar |
| Toluene (Example Solvent) | 92.14 | 111 | Liquid | Low |
Q3: What analytical techniques are best for assessing the purity of my crude sample?
A3: A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components. The disulfide impurity will typically have a higher Rf value (less polar) than the thiol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the relative amounts of the product and by-products.
-
¹H NMR Spectroscopy: Provides structural confirmation. The thiol proton (-SH) typically appears as a singlet between 3-4 ppm. The presence of 2,4,6-trimethylphenol would show a distinct hydroxyl (-OH) proton signal. The disulfide will lack the -SH signal entirely.
Part 2: Purification Strategy Selection
The optimal purification method is dictated by the primary impurities present. Making the right choice upfront will save significant time and prevent material loss.
Decision Workflow for Purification Method Selection
The following diagram provides a logical workflow for selecting your primary purification technique.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. research.uga.edu [research.uga.edu]
- 5. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Recrystallization of 2,4,6-Trimethylthiophenol
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 2,4,6-trimethylthiophenol via recrystallization. This document moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies, ensuring you can adapt and optimize the procedure for your specific experimental context.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common preliminary questions regarding the material properties and the theoretical basis for its purification.
Q1: What are the critical physical properties of this compound I should be aware of?
Understanding the physicochemical properties of your compound is the first step in designing a successful purification strategy. Key data for this compound are summarized below.
A notable discrepancy exists in the reported melting point. Some sources indicate a high melting point (142-143°C)[1], while its physical state is sometimes listed as a liquid at room temperature[2], suggesting a much lower melting point. The analogous compound, 2,4,6-trimethylphenol, has a melting point of 70-73°C[3]. Given that thiols typically have lower melting points than their corresponding phenols, it is prudent to assume this compound is a low-melting solid or liquid. This makes it particularly susceptible to "oiling out," a common purification challenge addressed in the troubleshooting section.
| Property | Value | Source(s) | Significance for Recrystallization |
| Molecular Weight | 152.26 g/mol | [2][4] | Essential for calculating molar quantities and theoretical yield. |
| Boiling Point | ~231-233 °C @ 760 mmHg | [1][5] | A high boiling point means the compound is not volatile under typical lab conditions. |
| Physical Form | Liquid / Low-Melting Solid | [2] | Critical for anticipating and preventing "oiling out." |
| Solubility | Soluble in alcohol; Insoluble in water. | [1][6][7][8] | This is the most important factor for solvent selection. |
| LogP | ~2.9 - 3.9 | [1][7] | Indicates a non-polar character, guiding the choice towards less polar organic solvents. |
Q2: What is the fundamental principle of recrystallization?
Recrystallization is a purification technique based on differential solubility.[9] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[9]
The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.
-
Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.
-
Crystallization: The solution is slowly cooled, causing the solubility of the desired compound to decrease. As the solution becomes supersaturated, the compound crystallizes out, leaving the more soluble impurities behind in the "mother liquor."[10]
-
Isolation: The pure crystals are collected by filtration.
The success of this process hinges on the formation of a well-ordered crystal lattice, which naturally excludes impurity molecules. This process is governed by two key kinetic stages: nucleation , the initial formation of microscopic crystal seeds, and crystal growth , the subsequent addition of molecules onto these seeds.[11][12] Slower cooling generally favors the growth of larger, purer crystals over the rapid nucleation of many small, potentially impure crystals.[13]
Q3: How do I select the best solvent for recrystallizing this compound?
The choice of solvent is the most critical parameter in recrystallization.[14] An ideal solvent should meet four key criteria:
-
High Solvency at High Temperature: It must dissolve the compound completely when hot.[14]
-
Low Solvency at Low Temperature: It must provide poor solubility for the compound when cold to allow for good recovery.[9][14]
-
Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the compound's melting point to prevent oiling out.[13][14]
-
Inertness: The solvent must not react with the compound.[15]
For this compound, which is known to be soluble in alcohol and insoluble in water, an alcohol like ethanol or a mixed solvent system are excellent starting points.[16] A general approach is to use the "like-dissolves-like" principle.[17] Given the compound's aromatic and non-polar character (LogP ~3-4), solvents of moderate to low polarity should be effective.
Solvent Suitability Guide for this compound:
| Solvent | Boiling Point (°C) | Polarity | Predicted Suitability & Rationale |
| Hexane | 69 | Very Low | Good "Bad" Solvent: Likely poor solubility even when hot. Useful as an anti-solvent in a pair (e.g., with Toluene or Ethanol). |
| Toluene | 111 | Low | Good Candidate: Similar aromatic character may lead to good solubility when hot. Lower boiling point reduces oiling out risk. |
| Ethanol | 78 | Polar Protic | Excellent Candidate: Known to dissolve the compound.[1][6] Its moderate polarity is often ideal. Can be paired with water. |
| Methanol | 65 | Polar Protic | Good Candidate: Similar to ethanol but lower boiling point. May be too effective a solvent, leading to lower recovery. |
| Ethyl Acetate | 77 | Moderate | Good Candidate: A versatile solvent that often provides a good solubility differential with temperature. |
| Water | 100 | Very High | Poor Solvent: Compound is known to be insoluble.[1][6] Excellent as an anti-solvent when paired with a miscible solvent like ethanol or acetone. |
Section 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization process.
General Recrystallization Protocol (Single Solvent: Ethanol)
This protocol uses ethanol as the primary example, as it is known to be a suitable solvent.[16]
Safety First: this compound is hazardous. It can cause eye irritation and may cause allergy or asthma symptoms if inhaled.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol, just enough to cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise (drop by drop near the end) until the solid just completely dissolves. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will keep more of your product dissolved upon cooling.[18]
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, particulates), you must perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is critical. It allows for the selective formation of a pure crystal lattice, excluding impurities. Rapid cooling traps impurities and leads to smaller, less pure crystals.[9]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solvent.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter under vacuum for an extended period or by transferring them to a desiccator.
Experimental Workflow Diagram
Caption: A standard workflow for purifying a solid compound via recrystallization.
Section 3: Troubleshooting Guide
This section provides solutions to the most common issues encountered during the recrystallization of this compound.
Q4: My compound "oiled out" instead of forming crystals. What do I do?
"Oiling out" is when a compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[13][19] This is the most likely problem you will face with a low-melting compound like this compound. The oil is essentially a molten, impure version of your compound.[20]
Common Causes:
-
High Solution Temperature: The solution is still hotter than the melting point of your (impure) compound when it starts to come out of solution.[13][20]
-
High Impurity Concentration: Significant impurities can depress the melting point of your compound, making it more likely to melt before it crystallizes.[21]
-
Rapid Cooling/High Supersaturation: Cooling too quickly can cause the compound to crash out of solution as a disorganized liquid before it has time to form an ordered crystal lattice.[19][22]
-
Poor Solvent Choice: The solvent may be too non-polar, having a greater affinity for the molten compound than the compound has for itself.[21]
Troubleshooting Workflow:
-
Re-dissolve and Dilute: Place the flask back on the heat source. Add more of the primary solvent until the oil completely re-dissolves into a clear solution.[13][22]
-
Slow Down Cooling: This is the most effective intervention. Insulate the flask (e.g., by wrapping it in glass wool or placing it in a large beaker of warm water) to ensure the cooling process is extremely slow. This gives the molecules time to arrange into a proper crystal lattice.[13]
-
Induce Crystallization at a Lower Temperature: Allow the diluted solution to cool closer to room temperature before crystallization begins. If needed, scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure compound to provide a nucleation point for crystal growth to begin.[13]
-
Change the Solvent System: If the problem persists, the solvent choice may be the issue.
-
Switch to a lower-boiling point solvent. For example, if you used toluene (BP 111°C), try switching to ethanol (BP 78°C).
-
Use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (like ethanol). Then, while still hot, slowly add a "bad" miscible solvent (like water) dropwise until the solution just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to make it clear again, then cool slowly.[14]
-
Caption: A decision-making workflow for resolving an oiling out event.
Q5: I've cooled my solution, but no crystals have formed. What's wrong?
This is a common issue, typically arising from one of two causes:
-
Too Much Solvent Was Used: This is the most frequent reason.[13] The solution is not saturated enough at cold temperatures for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) to increase the concentration. Then, attempt the cooling process again.[20]
-
-
The Solution is Supersaturated: The solution is thermodynamically ready to crystallize, but there is a kinetic barrier to nucleation (the formation of the first crystal seed).
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide an ideal surface for nucleation to begin.[13]
-
Solution 2: Seed Crystals. If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This "seed" acts as a template for further crystal growth.[13]
-
Q6: My final yield of crystals is very low. How can I improve it?
Low yield is disappointing but often correctable. Consider these factors:
-
Excess Solvent: As mentioned above, using too much solvent is a primary cause of low recovery. Always use the minimum amount required for dissolution.
-
Premature Crystallization: If you performed a hot filtration, your compound may have started to crystallize in the funnel, leading to product loss. Ensure your receiving flask and funnel are sufficiently pre-heated.
-
Incomplete Cooling: Ensure you have cooled the flask in an ice bath for a sufficient amount of time (e.g., 30+ minutes) to maximize precipitation.
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for the wash step.
Q7: The purified crystals are still colored. What should I do?
If your final product is colored, it indicates the presence of persistent, often highly polar, impurities.
-
Solution: Activated Charcoal. Activated charcoal (decolorizing carbon) has a high surface area and can adsorb colored impurity molecules.[10]
-
After dissolving your crude solid in the hot solvent, cool the solution slightly so it is no longer boiling.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Bring the solution back to a gentle boil for a few minutes while swirling.
-
Remove the charcoal via hot gravity filtration.
-
Proceed with the cooling and crystallization steps as usual.
-
Section 4: Purity Assessment
Q8: How do I confirm the purity of my recrystallized product?
The most common and accessible method for assessing the purity of a crystalline solid is melting point analysis .
-
Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, which requires less energy to break apart, leading to two observable effects: a depression of the melting point and a broadening of the melting point range.
-
Procedure: After thoroughly drying your crystals, load a small amount into a capillary tube and measure the melting point range.
-
Interpretation: Compare your experimental value to the literature value. A sharp range close to the literature value indicates high purity. A broad and depressed range suggests the presence of impurities, and a second recrystallization may be necessary.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 1541-10-2 [sigmaaldrich.com]
- 3. 2,4,6-Trimethylphenol, 99% | Fisher Scientific [fishersci.ca]
- 4. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 6. This compound | 1541-10-2 [chemicalbook.com]
- 7. This compound CAS#: 1541-10-2 [m.chemicalbook.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. edu.rsc.org [edu.rsc.org]
- 10. rubingroup.org [rubingroup.org]
- 11. youtube.com [youtube.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. mt.com [mt.com]
- 16. WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. personal.tcu.edu [personal.tcu.edu]
- 19. mt.com [mt.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,4,6-Trimethylthiophenol
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and implementing effective purification strategies for 2,4,6-trimethylthiophenol. Drawing upon established chemical principles and practical laboratory experience, this document aims to be an authoritative guide to achieving high purity for this critical reagent.
Introduction to Purification Challenges
This compound is a sterically hindered aryl thiol that finds application in various synthetic endeavors, including as a pharmaceutical intermediate.[1] Like many thiols, its purification can be complicated by its susceptibility to oxidation, leading to the formation of the corresponding disulfide, bis(2,4,6-trimethylphenyl) disulfide. This disulfide is often the primary impurity in aged or improperly stored samples. Additionally, residual starting materials or by-products from its synthesis may also be present.
This guide will systematically address the identification and removal of these impurities through commonly employed laboratory techniques: recrystallization, column chromatography, and distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most prevalent impurity is the oxidative dimerization product, bis(2,4,6-trimethylphenyl) disulfide. This occurs when the thiol is exposed to air, especially in the presence of light or trace metal catalysts. Other potential impurities can include unreacted starting materials from its synthesis, such as 2,4,6-trimethylphenol or its precursors, and residual solvents.
Q2: How can I quickly assess the purity of my this compound sample?
Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment. A properly selected solvent system will show distinct spots for the thiol and its disulfide dimer. The thiol, being more polar due to the S-H bond, will typically have a lower Rf value than the less polar disulfide.
Q3: My this compound is a yellow oil, but the pure compound is described as a liquid. What does this indicate?
A yellow to brownish coloration often suggests the presence of oxidized impurities, primarily the disulfide. Pure this compound is typically a clear, colorless to pale yellow liquid.[1]
Q4: How should I store purified this compound to prevent degradation?
To minimize oxidation, it is recommended to store the purified compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[2] Refrigeration can also help to slow down degradation processes.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the purification of this compound. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification.
Purity Assessment by Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid and inexpensive technique to separate compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). This allows for the visualization of the starting material and any impurities.
Step-by-Step Protocol:
-
Plate Preparation: Obtain a silica gel TLC plate. Draw a faint starting line with a pencil approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the prepared sample onto the starting line.
-
Developing the Plate:
-
Prepare a developing chamber (a beaker with a watch glass or a specialized TLC tank) containing a suitable mobile phase. A good starting point for a solvent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).
-
Staining with potassium permanganate (KMnO₄) solution can also be effective, as thiols and disulfides will react to produce a color change.
-
Troubleshooting TLC:
| Issue | Possible Cause | Solution |
| Spots are streaking | Sample is too concentrated. | Dilute the sample solution before spotting. |
| Rf values are too high (spots near the solvent front) | The mobile phase is too polar. | Increase the proportion of the less polar solvent (e.g., hexane). |
| Rf values are too low (spots near the baseline) | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate). |
| Poor separation between thiol and disulfide | The polarity difference is not well-resolved by the current solvent system. | Try a different solvent system. A small amount of a more polar solvent like methanol or a less polar one like toluene can sometimes improve separation. |
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solids. It involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly. The desired compound should be soluble in the hot solvent but insoluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Since this compound can be a liquid at room temperature, this technique is best suited if the crude material is a solid or if a suitable low-temperature recrystallization can be performed.
Step-by-Step Protocol for Solvent Screening:
-
Place a small amount of the crude material (approx. 50 mg) into several test tubes.
-
Add a small amount of a single solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that showed poor solubility at room temperature. The ideal solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
Common solvents to screen include ethanol, methanol, isopropanol, hexane, heptane, toluene, and mixtures such as hexane/ethyl acetate or ethanol/water.[3][4]
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower boiling point solvent. Use a less polar solvent or a solvent mixture. |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Poor recovery | Too much solvent was used. The compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Use a solvent in which the compound has lower solubility at cold temperatures. |
Purification by Column Chromatography
Principle: Column chromatography is a preparative technique that separates compounds based on their differential adsorption to a stationary phase packed in a column. A mobile phase is passed through the column, and the components of the mixture are eluted at different rates. This is a very effective method for separating this compound from its less polar disulfide dimer.
Workflow for Column Chromatography Purification:
Caption: Workflow for purification by column chromatography.
Step-by-Step Protocol:
-
Select an Eluent System: Based on the TLC analysis, choose a solvent system that provides good separation between the thiol and the disulfide (a difference in Rf values of at least 0.2 is ideal). A common starting point is a low polarity eluent like hexane with a small percentage of ethyl acetate (e.g., 98:2 to 95:5 v/v).
-
Pack the Column:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elute the Column:
-
Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the flow.
-
Continuously add eluent to the top of the column to prevent it from running dry.
-
-
Collect and Analyze Fractions:
-
Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze the collected fractions by TLC to determine which ones contain the purified this compound.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
-
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor separation | Inappropriate eluent system. Column was not packed properly (channels or cracks). | Optimize the eluent system using TLC. Repack the column carefully to ensure a uniform bed. |
| Product elutes too quickly | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane). |
| Product elutes too slowly or not at all | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
Purification by Distillation
Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. For this compound, vacuum distillation is often preferred to lower the boiling point and prevent thermal decomposition. This method is particularly useful for removing non-volatile impurities.
Physical Properties for Distillation:
| Property | Value |
| Boiling Point | 231.8 °C at 760 mmHg |
| Boiling Point (reduced pressure) | 109.5-111 °C at 18 Torr |
Data sourced from LookChem and ChemicalBook.[5]
Step-by-Step Protocol (Vacuum Distillation):
-
Set up the Apparatus: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Place the crude this compound into the round-bottom flask along with a stir bar or boiling chips.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collect Fractions:
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the desired product begins to distill.
-
Collect the fraction that distills over at a constant temperature.
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Troubleshooting Distillation:
| Issue | Possible Cause | Solution |
| Bumping | Uneven boiling. | Ensure adequate stirring or fresh boiling chips are used. |
| No distillation at the expected temperature | The vacuum is not low enough. The thermometer is not placed correctly. | Check the vacuum system for leaks. Ensure the thermometer bulb is positioned just below the sidearm of the distillation head. |
| Product solidifies in the condenser | The condenser water is too cold. | Use warmer condenser water or no cooling water if the boiling point is high enough. |
Logical Relationships in Purification Strategy
Caption: Decision-making flowchart for selecting a purification strategy.
References
Technical Support Center: Optimization of 2,4,6-Trimethylthiophenol Reactions
Welcome to the technical support center for reactions involving 2,4,6-trimethylthiophenol (mesitylenethiol). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and optimize the reaction conditions associated with this sterically hindered thiol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are successful, reproducible, and efficient.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work. We diagnose the symptoms, identify the most likely causes, and provide actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, analysis by TLC, GC-MS, or NMR shows little to no desired product, with starting material remaining.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The thiol proton of this compound is acidic, but its pKa is higher than that of many aliphatic thiols. Incomplete deprotonation to form the nucleophilic thiolate is a common cause of low reactivity.
-
Solution & Rationale: Choose a base with a pKa of its conjugate acid that is at least 2-3 units higher than the pKa of the thiol (~7-8). Weak bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are often insufficient. Stronger bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are more effective. Always ensure the base is fresh and handled under anhydrous conditions.
-
-
Steric Hindrance: The two ortho-methyl groups significantly hinder the sulfur nucleophile, slowing down reactions, particularly Sₙ2-type substitutions.
-
Solution & Rationale: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Be cautious, as higher temperatures can also promote side reactions. Alternatively, switching to a more polar, aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the thiolate and stabilize the transition state. For cross-coupling reactions, select a catalyst system with bulky ligands that can facilitate reductive elimination from a sterically crowded metal center.[1][2]
-
-
Poor Reagent Quality: Degradation of the electrophile, catalyst, or the thiol itself can halt the reaction.
-
Solution & Rationale: Verify the purity of your starting materials. This compound should be a clear liquid; discoloration may indicate oxidation. Use freshly distilled or purchased solvents. If using a palladium catalyst for cross-coupling, ensure it has not been exposed to air for extended periods, as this can lead to catalyst deactivation.
-
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path to diagnose and solve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Issue 2: Formation of Bis(2,4,6-trimethylphenyl) Disulfide
Symptom: A significant byproduct is observed with a mass corresponding to the disulfide dimer of the starting thiol.
Potential Causes & Solutions:
-
Oxidation by Air: Thiols are susceptible to oxidation, forming disulfide bonds, a reaction often catalyzed by trace metals and accelerated by basic conditions.[3][4] The thiolate anion is particularly prone to oxidation.
-
Solution & Rationale: Employ rigorous air-free techniques. Use solvents that have been degassed via sparging with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas over the reaction mixture for its entire duration. The reaction proceeds via the oxidation of two thiol molecules to form a disulfide.[5]
-
-
Incompatible Oxidizing Agents: Certain electrophiles or additives may have oxidizing potential, leading to disulfide formation as a competitive pathway.
-
Solution & Rationale: Carefully review all reagents in the reaction. If an unavoidable reagent has oxidizing properties, consider adding the thiol slowly to the reaction mixture to keep its instantaneous concentration low, favoring the desired reaction over dimerization.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my reaction?
The choice of solvent is critical and depends on the reaction type. Solvent polarity can significantly influence reaction rates.[6][7]
| Solvent Type | Examples | Recommended For | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Sₙ2 reactions, Cross-coupling | Solvates the cation of the thiolate salt, leaving a "naked," highly reactive thiolate anion. This enhances nucleophilicity. |
| Nonpolar Aprotic | Toluene, THF, Dioxane | Cross-coupling, reactions where reagent solubility is key | Generally less effective at enhancing nucleophilicity but are often required for specific catalyst systems (e.g., Suzuki, Buchwald-Hartwig).[8] |
| Protic | Ethanol, Methanol | Not generally recommended | Protic solvents can hydrogen-bond with the thiolate, reducing its nucleophilicity. They should typically be avoided unless required for a specific protocol.[6] |
Q2: What is the best way to monitor the progress of my reaction?
Reaction monitoring is essential for optimization.[9]
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method.[10] Use a nonpolar eluent system (e.g., Hexanes/Ethyl Acetate). The thiol is relatively nonpolar, while the product's polarity will depend on the incorporated group. The disappearance of the starting thiol spot is a key indicator of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantitative analysis of volatile products. A small aliquot can be quenched, diluted, and injected to determine the ratio of starting material to product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the thiol proton signal (a sharp singlet, though its position can vary) and the appearance of new product signals.[9][11]
Q3: Can this compound be used in palladium-catalyzed cross-coupling reactions?
Yes, it is a viable nucleophile for C-S cross-coupling reactions (e.g., Buchwald-Hartwig type). However, optimization is key.
-
Ligand Choice: Due to the steric bulk of the thiol, the choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) are often required to promote the challenging reductive elimination step.[1][8]
-
Catalyst Precursor: Using a pre-formed catalyst or a palladacycle precatalyst can sometimes give more consistent results than generating the active Pd(0) species in situ.[8]
Generalized Palladium-Catalyzed C-S Cross-Coupling Cycle
Caption: Simplified catalytic cycle for C-S bond formation.
Experimental Protocols
Protocol: General Procedure for Sₙ2 Alkylation
This protocol provides a starting point for the alkylation of this compound with a primary alkyl halide.
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser connected to an inert gas line.
-
Deprotonation: Suspend sodium hydride (1.2 equiv) in anhydrous DMF under a positive pressure of inert gas. To this suspension, add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF dropwise via syringe at 0 °C.
-
Thiolate Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the mixture may become a clear solution or remain a slight suspension. This step is critical for forming the reactive thiolate.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
Workup: Once the reaction is complete, cautiously quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
thermal and chemical stability of 2,4,6-Trimethylthiophenol
Welcome to the technical support center for 2,4,6-Trimethylthiophenol (also known as 2-Mercaptomesitylene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and troubleshooting of this versatile thiol compound. Our goal is to move beyond simple data points, explaining the causality behind experimental observations to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Question 1: What are the optimal long-term storage conditions for this compound?
Answer: Proper storage is critical to maintaining the purity and reactivity of this compound. Due to the susceptibility of the thiol group to oxidation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The container must be kept tightly sealed in a dry, well-ventilated area, away from heat, sparks, and open flames.[1]
-
Expert Insight: The primary degradation pathway in the presence of air is the oxidation of the thiol to form the corresponding disulfide, 2,2',4,4',6,6'-hexamethyl-diphenyldisulfide. This process can be catalyzed by trace metal impurities and exposure to light. Storing under an inert gas displaces oxygen, significantly slowing this process. For high-purity applications, such as in drug development stability studies, blanketing the compound with argon is a mandatory step.
Question 2: What is the known thermal profile of this compound?
-
Expert Insight: The flash point is a critical safety parameter, indicating the lowest temperature at which vapors can ignite. Operating well below this temperature is essential for safety. For reactions requiring heat, it is imperative to conduct them under a controlled inert atmosphere to prevent both ignition and thermal degradation/oxidation.
Question 3: What are the primary chemical incompatibilities I should be aware of during experimental design?
Answer: this compound should be considered incompatible with the following classes of reagents:
-
Strong Oxidizing Agents: These will rapidly and exothermically convert the thiol to sulfonic acids or other oxidized sulfur species.
-
Bases: Strong bases will deprotonate the acidic thiol proton (pKa ≈ 7.22) to form the thiophenolate anion.[3][4] While often a desired step in synthesis, this anion is even more susceptible to oxidation than the neutral thiol.
-
Acid Anhydrides and Acid Chlorides: These can react with the thiol group.[5]
-
Certain Metals: Avoid contact with copper and be cautious with other transition metals that can catalyze oxidation.[5] The oxidation of the analogous 2,4,6-trimethylphenol is known to be facilitated by Fe(III) complexes.[6]
Question 4: What are the main degradation pathways for this compound?
Answer: The most common degradation pathway is the oxidative dimerization to form the disulfide. This is a two-electron oxidation process that can occur upon exposure to atmospheric oxygen. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, though these are typically observed only under stronger oxidizing conditions.
Below is a diagram illustrating the primary oxidative degradation pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound CAS#: 1541-10-2 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,4,6-Trimethylthiophenol
Welcome to the technical support center for the synthesis of 2,4,6-trimethylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful, safe, and reproducible.
Introduction
This compound, also known as mesitylenethiol, is a sterically hindered thiophenol derivative. Its synthesis, while achievable through several routes, presents unique challenges that require careful consideration of reaction conditions and purification strategies. This guide will focus on the three most common synthetic pathways and the typical issues that may arise.
Frequently Asked Questions (FAQs)
Q1: My final product appears to be a solid or a viscous oil, and the yield of the desired this compound is low. What is the likely culprit?
A1: The most common impurity and side product in the synthesis of thiophenols is the corresponding disulfide, in this case, bis(2,4,6-trimethylphenyl) disulfide. Thiols are susceptible to oxidation, and this can occur during the reaction, work-up, or even during storage if exposed to air.[1] The disulfide is a solid with a higher molecular weight, which would explain the change in physical appearance and the lower yield of the desired monomeric thiol.
Q2: How can I prevent the formation of the disulfide byproduct?
A2: To minimize disulfide formation, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up.[1] Degassing your solvents prior to use can also be beneficial. During the work-up, the use of a mild reducing agent in the aqueous washes, such as sodium bisulfite, can help to keep the thiol in its reduced state.
Q3: I have already isolated my product and it is contaminated with the disulfide. How can I purify it?
A3: If disulfide contamination is significant, you can reduce the disulfide back to the thiol. A common method is to treat the crude product with a reducing agent like zinc dust and a proton source (e.g., acetic acid or dilute HCl) in a suitable solvent, followed by a careful work-up.[2] Alternatively, for small-scale purifications, column chromatography can be employed, though care must be taken to use deoxygenated solvents to prevent re-oxidation on the column.
Q4: What are the primary synthetic routes to this compound?
A4: The three most common laboratory-scale synthetic routes are:
-
The Newman-Kwart Rearrangement: A thermal rearrangement of an O-aryl thiocarbamate.
-
Reduction of 2,4,6-Trimethylbenzenesulfonyl Chloride: A straightforward reduction of the corresponding sulfonyl chloride.
-
Diazotization of 2,4,6-Trimethylaniline: Conversion of the aniline to a diazonium salt, followed by reaction with a sulfur source.
Each of these methods has its own set of challenges, which are addressed in the detailed troubleshooting guides below.
Troubleshooting Guides
Route 1: The Newman-Kwart Rearrangement
This method involves the thermal rearrangement of an O-(2,4,6-trimethylphenyl) thiocarbamate to the corresponding S-aryl isomer, which is then hydrolyzed to the desired thiophenol.[3]
Diagram: Newman-Kwart Rearrangement Workflow ```dot
Caption: General workflow for the reduction of 2,4,6-trimethylbenzenesulfonyl chloride.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Runaway reaction/poor temperature control | The reduction of sulfonyl chlorides, particularly with strong reducing agents like LiAlH₄ or Zn/acid, is highly exothermic. [4] | Perform the reaction in a vessel with efficient cooling (e.g., an ice-salt bath). Add the reducing agent portion-wise at a slow rate to maintain the desired temperature. Ensure vigorous stirring to dissipate heat effectively. [4] |
| Low product yield and formation of disulfide | Incomplete reduction or re-oxidation of the product during work-up. The reaction may stall at the disulfide intermediate stage. [5] | Ensure a sufficient excess of the reducing agent is used. For Zn/acid reductions, maintaining a low pH is crucial. During work-up, perform all steps under an inert atmosphere and use deoxygenated solvents. A final wash with a dilute solution of a reducing agent like sodium bisulfite can be beneficial. |
| Incomplete reaction with milder reducing agents | The chosen reducing agent is not strong enough to effect the complete reduction of the sulfonyl chloride to the thiol. | If milder reducing agents fail, consider using a more powerful one like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. [6]However, exercise extreme caution due to its reactivity and the exothermic nature of the reaction. |
| Difficulties in product isolation | The product may form a complex with the metal salts generated during the reduction (e.g., zinc salts). | After the reaction is complete, a careful acidic work-up is necessary to break up any metal-thiolate complexes and protonate the thiophenol for extraction into an organic solvent. |
Route 3: Diazotization of 2,4,6-Trimethylaniline
This classic route involves the conversion of 2,4,6-trimethylaniline (mesidine) to a diazonium salt, which is then reacted with a sulfur nucleophile.
Diagram: Diazotization Workflow
Caption: Workflow for the synthesis of this compound via diazotization of 2,4,6-trimethylaniline.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decomposition of the diazonium salt | Arenediazonium salts are notoriously unstable, especially at elevated temperatures. [7][8]The steric hindrance from the two ortho-methyl groups can further destabilize the diazonium salt. | Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction. Use the diazonium salt immediately after its formation without attempting to isolate it. [9] |
| Formation of phenol byproduct | The diazonium salt can react with water to form the corresponding phenol (mesitylol). This is a common side reaction in aqueous diazotizations. [10] | Ensure the reaction medium is sufficiently acidic to suppress the reaction with water. Use a non-aqueous diazotization method if possible, for example, using tert-butyl nitrite in an organic solvent. [11] |
| Formation of azo compounds | The diazonium salt can couple with unreacted 2,4,6-trimethylaniline to form an azo dye. [10] | Ensure a slight excess of the nitrous acid source is used to drive the diazotization to completion. Add the sodium nitrite solution slowly to the aniline solution to avoid localized high concentrations of aniline. |
| Low yield of thiophenol | The reaction of the diazonium salt with the sulfur source is inefficient. Some sulfur sources can lead to side products. For example, using sodium disulfide can lead to the formation of the disulfide directly. | A variety of sulfur sources can be used, such as sodium sulfide, sodium polysulfide, or potassium ethyl xanthate followed by hydrolysis. [12][13][14]The choice of reagent may require optimization. The reaction with sulfur powder in the presence of a base has also been reported to be effective. [13] |
Conclusion
The synthesis of this compound can be a rewarding endeavor when potential challenges are anticipated and addressed with sound scientific reasoning. This guide provides a framework for troubleshooting the most common synthetic routes. By understanding the underlying chemistry and potential pitfalls of each method, researchers can optimize their experimental conditions to achieve higher yields and purity. Always prioritize safety, especially when working with reactive intermediates and exothermic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents [patents.google.com]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. US20070161817A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]
- 13. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]
- 14. ZA200301998B - Process for the preparation of thiophenols. - Google Patents [patents.google.com]
techniques for improving the yield of 2,4,6-Trimethylthiophenol synthesis
Technical Support Center: Synthesis of 2,4,6-Trimethylthiophenol
Welcome to the technical support center for the synthesis of this compound (also known as mesitylenethiol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
Symptoms:
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After workup, the isolated yield of the desired product is significantly lower than expected.
-
TLC or GC-MS analysis of the crude product shows a large amount of unreacted starting material (e.g., 2,4,6-trimethylbenzenesulfonyl chloride or 2,4,6-trimethylaniline).
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Reduction of the Sulfonyl Chloride | The reducing agent (e.g., zinc dust) may be old, of low quality, or used in insufficient quantity. The reaction may also be sensitive to temperature, with low temperatures leading to incomplete reaction.[1][2] | Ensure the zinc dust is fresh and of high purity. Use a stoichiometric excess of the reducing agent. Carefully control the reaction temperature; while initial stages may require cooling to manage exotherms, ensure the reaction reaches the optimal temperature for the reduction to proceed to completion.[1][2] |
| Inefficient Diazotization in the Leuckart Reaction | The formation of the diazonium salt from 2,4,6-trimethylaniline is a critical step. Low temperatures are crucial for the stability of the diazonium salt. Incomplete diazotization will result in unreacted aniline. | Maintain a reaction temperature between 0-5 °C during the addition of sodium nitrite. Ensure the sodium nitrite solution is added slowly to the acidic solution of the aniline to prevent localized warming and decomposition of the diazonium salt. |
| Poor Quality of Starting Materials | Impurities in the starting materials, such as mesitylene or 2,4,6-trimethylbenzenesulfonyl chloride, can interfere with the reaction. | Purify the starting materials before use. Mesitylene can be distilled, and the purity of the sulfonyl chloride can be checked by melting point or spectroscopic methods. |
| Suboptimal Reaction Conditions | Reaction time, temperature, and solvent can significantly impact the yield. | Optimize reaction parameters systematically. For the reduction of the sulfonyl chloride, ensure sufficient reaction time for the reduction to complete, which can be monitored by TLC or GC-MS. For the Leuckart reaction, ensure the decomposition of the diazoxanthate is carried out at a gentle warming temperature to avoid side reactions. |
Problem 2: Formation of Significant Amounts of Bis(2,4,6-trimethylphenyl) Disulfide
Symptoms:
-
A significant portion of the product is the corresponding disulfide, as identified by NMR, MS, or other analytical techniques.
-
The isolated yield of the thiophenol is reduced, and purification is complicated by the presence of the disulfide.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Oxidation of the Thiophenol | Thiophenols are susceptible to oxidation to disulfides, especially in the presence of air (oxygen) and at elevated temperatures or under basic conditions during workup. | Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. During workup, use degassed solvents and avoid prolonged exposure to basic conditions. The addition of a mild reducing agent, such as sodium bisulfite, during the aqueous workup can help to reduce any disulfide formed back to the thiophenol. |
| Incomplete Reduction of Disulfide Intermediate | In some synthetic routes, a disulfide is formed as an intermediate, which is then reduced to the thiophenol in a subsequent step. Incomplete reduction will lead to contamination of the final product. | Ensure the reducing agent for the disulfide cleavage is added in sufficient quantity and that the reaction is allowed to proceed to completion. Monitor the disappearance of the disulfide by TLC or GC-MS. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
-
Distillation leads to product decomposition.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Presence of Close-Boiling Impurities | Byproducts with similar boiling points to this compound can make purification by distillation challenging. | Fractional distillation under reduced pressure is recommended to improve separation. Use a fractionating column with a high number of theoretical plates. Collect narrow fractions and analyze them by GC to identify the purest fractions. |
| Product is an Oil at Room Temperature | While some sources report a melting point, crude this compound can often be an oil due to impurities that depress the freezing point. | If direct crystallization is unsuccessful, try dissolving the crude product in a minimal amount of a non-polar solvent (e.g., hexane) and cooling to a low temperature (-20 °C or lower) to induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective. |
| Co-elution during Chromatography | Non-polar impurities can co-elute with the product during silica gel chromatography. | Optimize the solvent system for column chromatography. A low polarity eluent system, such as hexane with a small amount of ethyl acetate or dichloromethane, should provide good separation. Gradient elution may be necessary to separate closely eluting impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a high yield?
The reduction of 2,4,6-trimethylbenzenesulfonyl chloride is a commonly employed and reliable method that generally provides good yields.[1][2] This method avoids the handling of potentially explosive diazonium salts. The starting sulfonyl chloride can be prepared by the chlorosulfonation of mesitylene.
Q2: What are the main safety precautions to consider during the synthesis of this compound?
Thiophenols are known for their strong, unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with diazonium salts in the Leuckart reaction, there is a risk of explosion, especially if the temperature is not carefully controlled or if the salt is allowed to dry out.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., hexane/ethyl acetate) to separate the starting material, product, and any major byproducts. The spots can be visualized under UV light or by staining with potassium permanganate. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What is the best way to store this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation to the disulfide. It is best stored in a cool, dark place.
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2,4,6-Trimethylbenzenesulfonyl Chloride
This protocol is adapted from the general procedure for the synthesis of thiophenols by the reduction of sulfonyl chlorides.[1][2]
Step 1: Preparation of 2,4,6-Trimethylbenzenesulfonyl Chloride
(Note: This is a prerequisite step if the starting material is not commercially available.)
-
In a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases, cool 1,3,5-trimethylbenzene (mesitylene) to 0 °C.
-
Slowly add chlorosulfonic acid dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid 2,4,6-trimethylbenzenesulfonyl chloride will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like hexane if necessary.
Step 2: Reduction to this compound
-
In a large round-bottom flask, prepare a mixture of crushed ice and concentrated sulfuric acid, and cool it to between -5 and 0 °C in an ice-salt bath.
-
With vigorous stirring, slowly add the 2,4,6-trimethylbenzenesulfonyl chloride.
-
Gradually add zinc dust in portions, ensuring the temperature does not rise above 0 °C.
-
After the addition of zinc dust is complete, continue stirring at 0 °C for about an hour.
-
Remove the cooling bath and allow the reaction to warm up. An exothermic reaction may occur, which can be controlled by brief cooling with a water bath.
-
Heat the mixture to reflux with continued stirring until the solution becomes clear.
-
Isolate the product by steam distillation.
-
Separate the organic layer, dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate), and purify by vacuum distillation.
Visualization of Synthetic Workflow
Workflow for the Synthesis of this compound via Sulfonyl Chloride Reduction
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Troubleshooting Reactions of 2,4,6-Trimethylthiophenol with NMR Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-trimethylthiophenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when monitoring reactions of this sterically hindered thiol using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we combine fundamental principles with practical, field-proven insights to help you interpret your spectra with confidence.
Introduction to the NMR Spectroscopy of this compound
This compound is a valuable building block in organic synthesis, often utilized for its nucleophilic sulfur atom and the steric bulk provided by the flanking methyl groups. NMR spectroscopy is an indispensable tool for monitoring its reactions. Understanding the characteristic signals of the starting material and potential products or impurities is crucial for accurate reaction analysis.
A typical ¹H NMR spectrum of this compound in CDCl₃ will exhibit four distinct signals: a singlet for the thiol proton (-SH), a singlet for the two aromatic protons, a singlet for the six protons of the two ortho-methyl groups, and a singlet for the three protons of the para-methyl group. The corresponding ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the methyl groups.
| ¹H NMR | Assignment | Typical Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |
| Aromatic-H | Ar-H | ~7.0 ppm | s | 2H |
| Thiol-H | -SH | ~3.4 ppm | s | 1H |
| ortho-Methyl | Ar-CH₃ | ~2.4 ppm | s | 6H |
| para-Methyl | Ar-CH₃ | ~2.2 ppm | s | 3H |
| ¹³C NMR | Assignment | Typical Chemical Shift (δ) in CDCl₃ |
| C-S | Ar-C | ~130 ppm |
| C-ortho | Ar-C | ~138 ppm |
| C-meta | Ar-C | ~129 ppm |
| C-para | Ar-C | ~136 ppm |
| ortho-CH₃ | -CH₃ | ~22 ppm |
| para-CH₃ | -CH₃ | ~21 ppm |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
Troubleshooting Guide: Common NMR Spectral Issues
This section addresses specific problems you may encounter during your experiments involving this compound.
Question 1: The thiol (-SH) proton signal is missing or has a different chemical shift and appearance. What is happening?
Answer:
The disappearance or shifting of the thiol proton signal is a common observation and can be attributed to several factors:
-
Deuterium Exchange: The thiol proton is acidic and can exchange with deuterium from deuterated solvents, particularly protic solvents like D₂O or CD₃OD. This exchange can lead to a significant decrease in the intensity of the -SH signal or its complete disappearance[1].
-
Chemical Exchange: The thiol proton can undergo chemical exchange with other acidic protons in the sample, such as water. This can lead to a broadening of the -SH signal, making it difficult to distinguish from the baseline.
-
Deprotonation: If a base is present in your reaction mixture, this compound will be deprotonated to form the corresponding thiophenolate. The -SH proton will be absent in the ¹H NMR spectrum of the thiophenolate.
-
Oxidation: Oxidation of the thiol to its corresponding disulfide will also result in the disappearance of the -SH proton signal.
Troubleshooting Protocol:
-
D₂O Shake: To confirm if the signal is due to an exchangeable proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the signal disappears or significantly diminishes, it is likely the thiol proton[1].
-
Check for Base: Review your reaction conditions. If a base was used, the absence of the -SH signal is expected.
-
Look for Disulfide Signals: If you suspect oxidation, look for new signals in the aromatic and methyl regions of the spectrum that are characteristic of the disulfide (see Question 2).
References
Technical Support Center: Scaling the Synthesis of 2,4,6-Trimethylthiophenol
Welcome to the technical support center for the synthesis of 2,4,6-trimethylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the scale-up of this important chemical intermediate. Our goal is to equip you with the knowledge to navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production, ensuring safety, efficiency, and high purity.
I. Introduction to the Synthesis of this compound
This compound is a sterically hindered aryl thiol with applications in various fields, including as a building block in the synthesis of pharmaceuticals and specialty chemicals. Its synthesis on a larger scale presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will focus on the most common and scalable synthetic routes, providing practical advice to overcome potential hurdles.
The primary methods for the synthesis of aryl thiols, and by extension this compound, include:
-
The Newman-Kwart Rearrangement: A robust method for converting phenols to thiophenols.
-
Grignard Reagent-Based Synthesis: A versatile approach involving the reaction of a Grignard reagent with a sulfur source.
-
The Leuckart Thiophenol Reaction: A classical method for the preparation of thiophenols from anilines.
-
Synthesis from Aryl Halides: Involves the coupling of an aryl halide with a sulfur source.
Each of these methods has its own set of advantages and disadvantages, particularly when considering scale-up. The following sections will delve into the specifics of these routes, offering troubleshooting guidance and answering frequently asked questions.
II. Troubleshooting Guide for Common Synthesis Routes
This section is designed to help you identify and resolve common issues encountered during the scale-up of this compound synthesis.
A. Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a thermal intramolecular reaction that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol.[1][2][3]
Workflow Diagram:
Caption: Workflow for the Newman-Kwart Rearrangement.
Troubleshooting:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion during thermal rearrangement | Insufficient reaction temperature or time. The high activation energy of the Newman-Kwart rearrangement often requires high temperatures (200-300 °C)[1]. | Carefully increase the reaction temperature in small increments, monitoring for decomposition. Extend the reaction time. Consider using a higher boiling point solvent. For scale-up, a continuous flow reactor can provide better temperature control and safety.[1][4] |
| Steric hindrance from the methyl groups on the aromatic ring can slow down the reaction. | While the methyl groups in this compound are activating, the ortho-substituents can introduce steric hindrance. Higher temperatures and longer reaction times may be necessary. | |
| Product decomposition or charring | Excessive reaction temperature. The high temperatures required can lead to undesired side reactions and decomposition.[5] | Optimize the temperature to find a balance between reaction rate and stability. The use of microwave heating can sometimes provide rapid and uniform heating, potentially reducing decomposition.[5][6] Palladium catalysis has been shown to significantly lower the required reaction temperature.[7] |
| Difficult work-up and purification | Use of high-boiling point solvents like tetraglyme can make product isolation challenging on a large scale.[1] | Consider using a lower-boiling point solvent under supercritical conditions in a continuous process, which can simplify work-up through a solvent switch.[1][4] |
| Low yield after hydrolysis | Incomplete hydrolysis of the S-aryl thiocarbamate. | Ensure sufficient base and reaction time for the hydrolysis step. Monitor the reaction by TLC or HPLC to confirm completion. |
B. Grignard Reagent-Based Synthesis
This method involves the formation of a Grignard reagent from an aryl halide (e.g., 2,4,6-trimethylbromobenzene) followed by a reaction with a sulfur source like elemental sulfur.
Workflow Diagram:
Caption: Workflow for Grignard Reagent-Based Synthesis.
Troubleshooting:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Grignard reaction to initiate | Presence of moisture in the solvent or on the glassware. Impure magnesium turnings. | Ensure all glassware is oven-dried and the solvent is anhydrous. Use freshly opened, high-purity magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface. |
| Runaway exothermic reaction during Grignard formation | The formation of Grignard reagents is highly exothermic and can be difficult to control on a large scale.[8][9] Accumulation of unreacted aryl halide followed by sudden initiation can lead to a dangerous exotherm.[10] | On a large scale, add the aryl halide slowly to the magnesium suspension to control the rate of heat generation.[11] Ensure adequate cooling and agitation. Use of in-situ monitoring techniques like FTIR can help detect reaction initiation and prevent the accumulation of unreacted starting material.[10] |
| Formation of biphenyl byproduct (Wurtz coupling) | High local concentrations of the aryl halide. | Slow addition of the aryl halide and efficient stirring are crucial to minimize this side reaction. |
| Low yield of thiophenol | Formation of diaryl sulfide or disulfide byproducts. | Use a slight excess of the Grignard reagent to favor the formation of the thiolate.[12] A reductive work-up step may be necessary to cleave any disulfide bonds formed. |
| Difficulties in quenching the reaction | The quench with an aqueous acid solution is also exothermic and can be vigorous. | Add the quenching solution slowly to a well-stirred and cooled reaction mixture. For large-scale operations, consider a reverse quench (adding the reaction mixture to the quenching solution). |
III. Frequently Asked Questions (FAQs)
Q1: Which synthesis route is most suitable for the large-scale production of this compound?
The choice of synthesis route for large-scale production depends on several factors, including the availability and cost of starting materials, safety considerations, and the desired purity of the final product.
-
Newman-Kwart Rearrangement: This is often a preferred route for industrial synthesis due to its reliability and the availability of the starting 2,4,6-trimethylphenol.[13] However, the high temperatures required can be a safety concern, and specialized equipment may be needed.[1][5] The development of continuous flow processes can mitigate some of these safety issues.[1][4]
-
Grignard Reagent-Based Synthesis: This method is versatile but poses significant safety challenges on a large scale due to the highly exothermic nature of Grignard reagent formation.[8][9][14] Careful process control and monitoring are essential for safe operation.
-
Leuckart Thiophenol Reaction: This is a classical method but often involves the use of diazonium salts, which can be unstable and potentially explosive, making it less favorable for large-scale industrial production.[15][16][17][18]
-
Synthesis from Aryl Halides: Copper-catalyzed coupling of aryl halides with a sulfur source can be an efficient method.[19][20] The use of inexpensive reagents makes this route economically attractive.
Q2: What are the primary safety concerns when handling this compound and its precursors on a large scale?
-
Thiophenols: Thiophenols are toxic and have a strong, unpleasant odor.[21][22][23] Adequate ventilation and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator, are essential.[21]
-
Grignard Reagents: These are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous and inert conditions.[9][10]
-
Exothermic Reactions: Both the formation of Grignard reagents and the Newman-Kwart rearrangement can be highly exothermic.[8][11][24] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a thermal runaway.[11]
-
Flammable Solvents: Many of the solvents used in these syntheses (e.g., diethyl ether, THF) are highly flammable.[22][23] All equipment must be properly grounded, and sources of ignition must be eliminated.
Q3: How can I effectively purify this compound on a large scale?
Purification of thiophenols can be challenging due to their susceptibility to oxidation to disulfides.
-
Distillation: Vacuum distillation is a common method for purifying thiophenols. However, care must be taken to avoid high temperatures that could lead to decomposition.
-
Crystallization: If the thiophenol is a solid or can be derivatized to a crystalline solid, crystallization can be an effective purification method.
-
Extraction: Thiols are acidic and can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification. This is a common and effective purification technique.
-
Chromatography: While effective on a laboratory scale, column chromatography is often not practical for large-scale purification due to the cost of the stationary phase and the large volumes of solvent required.
Q4: What are the common impurities I should look for in the final product?
Common impurities can include:
-
Starting materials: Unreacted 2,4,6-trimethylphenol, 2,4,6-trimethylbromobenzene, or the corresponding O- or S-aryl thiocarbamates.
-
Byproducts: Diaryl disulfides, diaryl sulfides, and biphenyls (from Grignard reactions).
-
Solvents: Residual solvents from the reaction and work-up.
Analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.
IV. Experimental Protocols
A. Synthesis of this compound via the Newman-Kwart Rearrangement (Illustrative Protocol)
Step 1: Formation of O-(2,4,6-trimethylphenyl) dimethylthiocarbamate
-
To a stirred solution of 2,4,6-trimethylphenol in a suitable solvent (e.g., dioxane), add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add dimethylthiocarbamoyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Isolate the crude O-(2,4,6-trimethylphenyl) dimethylthiocarbamate and purify by crystallization.
Step 2: Thermal Rearrangement to S-(2,4,6-trimethylphenyl) dimethylthiocarbamate
-
Heat the purified O-(2,4,6-trimethylphenyl) dimethylthiocarbamate to 250-300 °C in a high-boiling point solvent (e.g., tetradecane) or under neat conditions.[1]
-
Monitor the rearrangement by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and purify the crude S-(2,4,6-trimethylphenyl) dimethylthiocarbamate by crystallization.
Step 3: Hydrolysis to this compound
-
Dissolve the purified S-(2,4,6-trimethylphenyl) dimethylthiocarbamate in a suitable solvent (e.g., ethanol).
-
Add a solution of potassium hydroxide or sodium hydroxide and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC or HPLC.
-
After completion, cool the reaction mixture, acidify with a mineral acid, and extract the product with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
B. Synthesis of this compound via a Grignard Reagent (Illustrative Protocol)
Step 1: Formation of the Grignard Reagent
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried flask equipped with a reflux condenser and an addition funnel.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a small portion of a solution of 2,4,6-trimethylbromobenzene in the same anhydrous solvent to the flask.
-
If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining solution of 2,4,6-trimethylbromobenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux until the magnesium is consumed.
Step 2: Reaction with Sulfur and Work-up
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add elemental sulfur in small portions to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Cool the reaction mixture again in an ice bath and slowly quench it by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
V. Data Summary
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Typical Yields | Key Advantages | Key Disadvantages for Scale-up |
| Newman-Kwart Rearrangement | Good to excellent | Reliable, well-established, starting materials readily available. | High reaction temperatures, potential for decomposition, challenging work-up with high-boiling solvents.[1][5] |
| Grignard Reagent Synthesis | Good | Versatile, applicable to a wide range of aryl halides. | Highly exothermic and moisture-sensitive, risk of runaway reactions, formation of byproducts.[8][9][10] |
| Leuckart Thiophenol Reaction | Moderate to good | Established classical method. | Use of potentially unstable diazonium salts.[15][16] |
| Synthesis from Aryl Halides | Good to excellent | Use of inexpensive reagents, good functional group tolerance.[19][20] | May require a catalyst, which needs to be removed from the final product. |
VI. References
-
Thiophenol - Santa Cruz Biotechnology. (n.d.). Retrieved from --INVALID-LINK--
-
Tilstam, U., Defrance, T., Giard, T., & Johnson, M. D. (2009). The Newman−Kwart Rearrangement Revisited: Continuous Process under Supercritical Conditions. Organic Process Research & Development, 13(4), 693–696. --INVALID-LINK--
-
Tilstam, U., Defrance, T., Giard, T., & Johnson, M. D. (2009). The Newman-Kwart Rearrangement Revisited: Continuous Process under Supercritical Conditions. Organic Process Research & Development, 13(4), 693-696. --INVALID-LINK--
-
Le, T. N. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In Chemical Engineering in the Pharmaceutical Industry (pp. 431-455). John Wiley & Sons, Inc. --INVALID-LINK--
-
WO2015197586A1 - Manufacture of 2,4,6-trimethylphenol - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). METTLER TOLEDO. Retrieved from --INVALID-LINK--
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE. --INVALID-LINK--
-
Du, Z., Knoechel, D. J., & Paquette, L. A. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 331–337. --INVALID-LINK--
-
Leuckart Thiophenol Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Pittelkow, M., et al. (2018). Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature. The Journal of Organic Chemistry, 83(18), 11027–11034. --INVALID-LINK--
-
Jiang, Y., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5250–5253. --INVALID-LINK--
-
Leuckart thiophenol reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Reuse, P., & Ubrich, O. (2007). Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG, UserCom, (2), 1-4. --INVALID-LINK--
-
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved from --INVALID-LINK--
-
Harvey, J. N., et al. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612–7615. --INVALID-LINK--
-
Leuckart Thiophenol Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. --INVALID-LINK--
-
Leuckart Thiophenol Reaction. (n.d.). In Merck Index. --INVALID-LINK--
-
Adams, R., & Marvel, C. S. (1921). Thiophenol. Organic Syntheses, 1, 148. --INVALID-LINK--
-
Schatz, J., et al. (2016). Microwave-mediated Newman–Kwart rearrangement in water. RSC Advances, 6(82), 78931–78937. --INVALID-LINK--
-
Moseley, J. D., & Lenden, P. (2007). The Newman−Kwart Rearrangement: A Microwave Kinetic Study. The Journal of Organic Chemistry, 72(17), 6347–6351. --INVALID-LINK--
-
Harvey, J. N., et al. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612-7615. --INVALID-LINK--
-
US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Purification of thiols - Chemistry Stack Exchange. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - LookChem. (n.d.). Retrieved from --INVALID-LINK--
-
Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Thiophenol. (2023, September 25). Fisher Scientific. --INVALID-LINK--
-
Thiophenol Safety Data Sheet. (2010, April 23). Fisher Scientific. --INVALID-LINK--
-
2,4,6-trimethyl thiophenol, 1541-10-2. (n.d.). The Good Scents Company. Retrieved from --INVALID-LINK--
-
US6476248B1 - Hydroxythiol grignard reaction synthesis - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. (2019). Organic Process Research & Development, 23(10), 2168-2177. --INVALID-LINK--
-
This compound, 97% - Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--
-
A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Newman-Kwart Rearrangement. (n.d.). J&K Scientific LLC. Retrieved from --INVALID-LINK--
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (2018). DSpace@MIT. --INVALID-LINK--
-
Newman, M. S., & Fones, W. S. (1949). 2-Naphthalenethiol. Organic Syntheses, 29, 74. --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
A Process For Preparing 2,4 Dimethylthiophenol. (n.d.). Quick Company. Retrieved from --INVALID-LINK--
-
Thiopropyl Resin for the purification of thiol group containing proteins. (2024, July 25). G-Biosciences. --INVALID-LINK--
-
This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. --INVALID-LINK--
-
Top Safety Considerations in Biopharmaceutical Manufacturing. (n.d.). AK Bio. Retrieved from --INVALID-LINK--
-
Pentachlorophenol and By-products of Its Synthesis. (n.d.). In 15th Report on Carcinogens. National Toxicology Program. --INVALID-LINK--
-
Hydrogen sulfide - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 8. mt.com [mt.com]
- 9. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US6476248B1 - Hydroxythiol grignard reaction synthesis - Google Patents [patents.google.com]
- 13. WO2015197586A1 - Manufacture of 2,4,6-trimethylphenol - Google Patents [patents.google.com]
- 14. mt.com [mt.com]
- 15. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 16. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 17. Leuckart Thiophenol Reaction [drugfuture.com]
- 18. Leuckart Thiophenol Reaction [drugfuture.com]
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Technical Support Center: Alternative Workup Procedures for Reactions with 2,4,6-Trimethylthiophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling reactions involving 2,4,6-trimethylthiophenol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their products from residual thiol and its byproducts. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each technique.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and removal of this compound.
Q1: Why is this compound and its disulfide byproduct often difficult to remove?
A1: The difficulty arises from a combination of physical and chemical properties. This compound is a sterically hindered thiol. While thiophenol itself has a pKa of about 6.6, making it readily extractable with mild bases, the electron-donating methyl groups on this compound raise its predicted pKa to around 7.22.[1][2][3] This means a stronger base is required for complete deprotonation and extraction into an aqueous layer. Furthermore, it is insoluble in water but soluble in most organic solvents, complicating simple aqueous washes.[1][4][5]
The primary byproduct, bis(2,4,6-trimethylphenyl) disulfide, is a non-polar, often crystalline, and unreactive molecule. It has no acidic proton and is highly soluble in organic solvents, making it difficult to remove via extraction. It frequently co-elutes with desired non-polar products during column chromatography.
Q2: What are the key physical properties I should consider for workup design?
A2: Understanding the properties of the thiol and its potential disulfide is crucial for designing an effective purification strategy.
| Property | This compound | bis(2,4,6-trimethylphenyl) Disulfide | Rationale for Workup |
| Molecular Weight | 152.26 g/mol | 302.50 g/mol | The disulfide is significantly heavier and less volatile. |
| pKa | ~7.22 (Predicted)[1][2] | N/A | Guides the choice of base for extractive workup. Requires pH > 9 for efficient deprotonation. |
| Water Solubility | Insoluble[1][4] | Insoluble | Standard water washes are ineffective for removal. |
| Organic Solubility | Soluble in alcohol and other common organic solvents.[4][5] | Soluble in common organic solvents | Both are lipophilic and prefer to remain in the organic phase. |
| Odor | Strong, unpleasant | Less pungent but still noticeable | All manipulations should be performed in a well-ventilated fume hood.[6] |
Q3: What are the essential safety precautions when working with this compound?
A3: Like most thiols, this compound has a potent and unpleasant odor. All work, including reaction setup, workup, and cleaning, must be conducted in a certified chemical fume hood.[6] To neutralize the odor and residual thiol on glassware and equipment, a bleach bath (a 1:1 mixture of commercial bleach and water) is highly effective.[6] Any waste gas from the reaction should be passed through a bleach trap to prevent release into the laboratory.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 2: Troubleshooting Guide & Alternative Protocols
This section provides solutions to specific problems encountered during the workup of reactions involving this compound.
Problem: "My standard aqueous workup (e.g., with saturated sodium bicarbonate) is not removing the thiol."
Causality: A sodium bicarbonate wash (pH ~8.4) is insufficiently basic to completely deprotonate this compound (pKa ~7.22). According to the Henderson-Hasselbalch equation, a pH at least 1.5-2 units above the pKa is needed for >95% deprotonation.
Solution 1: Optimized Basic Extraction
This protocol uses a stronger base to ensure the formation of the water-soluble thiolate salt, which can then be efficiently extracted from the organic layer.
Best For: Base-stable target compounds.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with 1M NaOH (aq). Use a volume of base equivalent to at least half the organic layer volume. Repeat the wash 2-3 times.
-
Expert Tip: Thiols are more acidic than phenols, but complete extraction requires a sufficiently strong base.[3] The use of 1M NaOH (pH ~14) ensures quantitative conversion to the sodium thiolate.
-
-
Phase Separation: After the final basic wash, check the pH of the aqueous layer to ensure it is still strongly basic (pH > 12).
-
Neutralization Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and dissolved base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Verification: Spot the crude product on a TLC plate against a standard of this compound. Use a potassium permanganate stain to visualize the thiol (it will appear as a yellow spot on a purple background).
Problem: "My product is sensitive to strong bases. I cannot use NaOH for extraction."
Causality: Many functional groups (e.g., esters, beta-lactams) are susceptible to hydrolysis or degradation under strongly basic conditions. An alternative, non-extractive method is required.
Solution 2: Mild Oxidative Quench
This method converts the nucleophilic thiol into its corresponding disulfide.[7][8] The disulfide is generally less reactive and has different chromatographic properties, often making it easier to separate from the desired product via column chromatography.
Best For: Base-sensitive compounds where the resulting disulfide is chromatographically separable from the product.
-
Dilution: After the reaction is complete, dilute the mixture with the reaction solvent or a suitable organic solvent.
-
Oxidation: Cool the mixture to 0 °C in an ice bath. Add a solution of iodine (I₂) in the same solvent dropwise. Monitor the reaction by TLC. The thiol starting material spot should disappear. The reaction is often instantaneous; the persistence of a yellow/brown iodine color indicates completion.[9]
-
Quench Excess Oxidant: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously until the organic layer becomes colorless.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ (aq), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product, now containing the disulfide, by column chromatography.
Problem: "The disulfide byproduct co-elutes with my desired product during chromatography."
Causality: If the desired product and the disulfide have very similar polarities, chromatographic separation can be challenging or impossible. In this case, a method is needed to selectively remove the sulfur-containing species.
Solution 3: Thiol-Scavenging Resins
Solid-phase scavengers are functionalized polymers that covalently bind to specific reactive species, allowing for their removal by simple filtration. Thiol-scavenging resins typically contain an electrophilic group (e.g., a maleimide or an alkyl halide) that reacts selectively with the thiol.
Best For: When both basic extraction and oxidative quench are unsuitable, and when the thiol needs to be removed without forming the problematic disulfide.
-
Select Resin: Choose a commercially available thiol-scavenging resin (e.g., polymer-bound maleimide or benzyl chloride).
-
Incubation: To the crude reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess thiol).
-
Stirring: Stir the suspension at room temperature or with gentle heating, as recommended by the manufacturer. Monitor the disappearance of the thiol from the solution by TLC or LC-MS. This can take from 1 to 24 hours.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Rinsing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now free of the thiol.
Section 3: Workup Method Selection Guide
Choosing the right workup procedure is critical for maximizing yield and purity. The following decision tree and comparison table are designed to guide you to the most appropriate method based on the properties of your target molecule.
Comparison of Alternative Workup Methods
| Method | Pros | Cons | Ideal Scenario |
| Optimized Basic Extraction | - Fast and inexpensive.- Removes thiol completely. | - Not suitable for base-sensitive products. | The product is stable to strong aqueous base (e.g., 1M NaOH). |
| Mild Oxidative Quench | - Avoids harsh basic conditions.- Reagents are common and cheap. | - Forms disulfide, which may be hard to separate.- Adds an extra quench step. | The product is base-sensitive, and the disulfide has a different Rf value than the product. |
| Thiol-Scavenging Resins | - Highly selective for thiols.- Mild reaction conditions.- Simple filtration-based removal.[10] | - Resins can be expensive.- May require long reaction times.- May require optimization of equivalents and conditions. | The product is sensitive, and the disulfide is known to be inseparable from the product. |
References
- 1. This compound CAS#: 1541-10-2 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. This compound | 1541-10-2 [chemicalbook.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 9. reddit.com [reddit.com]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Safe Disposal of 2,4,6-Trimethylthiophenol Waste
Welcome to the Technical Support Center for researchers and laboratory professionals. This guide provides in-depth technical and safety information for the proper handling and disposal of 2,4,6-Trimethylthiophenol (TMP) waste. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific rationale behind them to ensure your work is conducted safely and in compliance with regulations.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and disposal of this compound waste.
Question: What is the immediate procedure for a small spill (less than 100 mL) of this compound waste solution inside a chemical fume hood?
Answer:
A small spill inside a fume hood is manageable if handled promptly and correctly. The primary objectives are to contain the spill, prevent the release of vapors, and decontaminate the area without creating additional hazards.
Step-by-Step Spill Response Protocol:
-
Immediate Alert: Inform colleagues in the immediate vicinity and your laboratory supervisor. Ensure the fume hood sash is kept at the lowest practical height to maintain proper airflow and containment.[1]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and double-layered gloves (e.g., nitrile).[2][3] For thiophenols, which can be absorbed through the skin, ensuring glove integrity is critical.[4] Always inspect gloves for any signs of degradation or puncture before use.[5]
-
Contain the Spill: Cover the spill with an inert absorbent material, such as activated carbon adsorbent, sand, or vermiculite.[6][7] Do not use combustible materials like paper towels for the initial absorption of the liquid.[7] The use of activated carbon is particularly effective for odorous compounds like thiols.[6]
-
Collect the Absorbed Material: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable, and properly labeled hazardous waste container.[6][8]
-
Decontaminate the Surface: Wipe the spill area with a cloth or paper towels soaked in a decontamination solution (a mild detergent and water solution is often appropriate), followed by a solvent rinse (such as ethanol or acetone) if necessary and compatible with the surface.[1] Some protocols for thiols suggest decontamination with a bleach solution to neutralize the odorous compound.[7]
-
Dispose of Contaminated Materials: All used absorbent materials, contaminated gloves, and cleaning cloths must be placed in the same hazardous waste container.[1][9] Seal the container and complete a hazardous waste sticker, clearly identifying the contents as "Spill Debris involving this compound".[1]
-
Final Steps: Wash your hands thoroughly with soap and water after the cleanup is complete.[5] Report the spill to your institution's Environmental Health and Safety (EHS) office.[10]
Question: The hazardous waste container for this compound is emitting a strong, unpleasant odor. What does this indicate and what should I do?
Answer:
A strong odor emanating from a waste container indicates a breach in containment. This could be due to an improper seal, container degradation, or a chemical reaction generating vapor pressure. Given the potent stench of thiols, this issue must be addressed immediately to maintain a safe laboratory environment.
Causality and Remediation Protocol:
-
Assess the Situation: Do not ignore the odor. Work within a certified chemical fume hood while handling the container.
-
Inspect the Container: Check for any visible signs of damage, cracks, or improper sealing. The lid must be securely tightened.[2][11] If the container itself is compromised, a repackaging procedure is necessary.
-
Repackaging Procedure (if necessary):
-
Place the leaking container inside a larger, secondary containment vessel (an "overpack drum" or a larger, compatible chemical waste container).[12]
-
Carefully transfer the waste to a new, appropriate container if safe to do so. This should only be done in a fume hood with appropriate PPE.
-
Label the new container correctly, ensuring the accumulation start date and all constituents are clearly listed.[12]
-
-
Odor Neutralization: For residual odor on the exterior of the container or in the storage area, a surface wipe-down with a bleach solution can help neutralize the thiol compounds.[7]
-
Review Waste Segregation: The odor could also be a sign of an incompatible mixture generating gas. Ensure that only compatible wastes are being added to the container. This compound is incompatible with strong oxidizing agents, acids, and bases.[13][14]
-
Contact EHS: Report the incident to your EHS office for guidance and to arrange for an expedited pickup of the waste container.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
-
Toxicity: Thiophenols are known to be toxic if swallowed, inhaled, or absorbed through the skin.[4] Severe overexposure can have systemic effects and potentially be fatal.[4]
-
Corrosivity: Related compounds cause severe skin burns and serious eye damage.[5][15] Anesthetic effects can mask the initial pain of a burn, leading to delayed treatment.[16]
-
Flammability: Thiophenols are flammable liquids; their vapors can form explosive mixtures with air and may travel to an ignition source.[8]
-
Environmental Hazard: This class of chemicals is often toxic to aquatic life with long-lasting effects.[5][15] Therefore, it must not be discharged into drains or the environment.[5][17]
-
Odor: It possesses a powerful and persistent foul odor, characteristic of thiols.
Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound waste?
Proper PPE is the most critical barrier between you and the chemical. The following should be considered mandatory when handling this waste stream.[3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield.[2][15] | Protects against splashes that can cause severe eye damage. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves, such as neoprene or nitrile.[2][7] Consider double-gloving. Gloves must be inspected prior to use and disposed of after handling.[5] | Thiophenols can be readily absorbed through the skin.[4] Double-gloving provides an extra layer of protection against tears or degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2] An apron made of chemically resistant material (e.g., neoprene) is recommended.[16] | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[18] If there is a risk of exposure exceeding limits, a NIOSH-approved respirator may be required.[4][15] | Prevents inhalation of toxic and odorous vapors. Respirator use requires prior medical evaluation, training, and fit-testing.[4] |
Q3: How must a waste container for this compound be labeled and stored?
Proper labeling and storage are mandated by regulatory bodies like the EPA and are essential for safety and compliance.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other solvents or reagents present.[12] All components must be listed. The accumulation start date (the date the first drop of waste was added) must also be clearly visible.[12]
-
Storage:
-
Store waste in a designated satellite accumulation area within the laboratory.
-
The container must be kept tightly closed except when adding waste.[2][11]
-
Store in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[6][8]
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.
-
Crucially, segregate the waste container from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[13][14][19]
-
Q4: What are the approved disposal methods for this compound waste?
The standard and required method for disposal is through your institution's hazardous waste program, which will utilize a licensed disposal company.
-
Incineration: The most common disposal route is to offer the waste to a licensed disposal company for chemical incineration.[5] The material is often dissolved or mixed with a combustible solvent and burned in an incinerator equipped with an afterburner and scrubber to handle the hazardous combustion products (like sulfur oxides).[5][8]
-
Do NOT Dispose Down the Drain: Due to its toxicity to aquatic life, this waste must never be poured down the sanitary sewer.[5][17]
-
Landfill is Prohibited: Untreated hazardous chemical waste of this nature cannot be sent to a landfill.
Q5: Can I attempt to neutralize this compound waste in the lab before disposal?
Generally, no. While chemical neutralization can be a valid treatment method, it should not be performed by individual researchers unless they are following a specific, validated, and EHS-approved standard operating procedure (SOP).
-
Risks of In-Lab Neutralization: Attempting to neutralize the waste with oxidizing agents (like bleach) can be a highly exothermic and uncontrolled reaction, potentially leading to splashes, vigorous gas evolution, and container pressurization.
-
Expertise Required: Deactivation of highly reactive substances must be performed by trained personnel who fully understand the chemistry and risks involved.[11]
-
Regulatory Compliance: The treatment of hazardous waste is a regulated activity. Improper treatment can violate federal and local laws.[6][20]
Always consult with your institution's EHS department. They are the authoritative source for approved disposal protocols on your campus.
Workflow & Data Visualization
Decision-Making for this compound Waste Management
The following diagram outlines the critical decision points from waste generation to final disposal.
Caption: Waste Disposal Workflow for this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. research.uga.edu [research.uga.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. utoledo.edu [utoledo.edu]
- 11. ethz.ch [ethz.ch]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. fishersci.com [fishersci.com]
- 14. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 15. fishersci.com [fishersci.com]
- 16. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 17. mysds.henkel.com [mysds.henkel.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4,6-Trimethylthiophenol and Thiophenol for Researchers
In the landscape of synthetic chemistry and drug development, the nuanced reactivity of thiol-containing molecules is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the reactivity of 2,4,6-trimethylthiophenol and its parent compound, thiophenol. We will explore how the structural and electronic differences between these two molecules dictate their behavior in key chemical transformations, supported by established chemical principles and experimental data. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of these reagents.
Introduction: Structure Dictates Function
Thiophenol (C₆H₅SH), the simplest aromatic thiol, serves as a fundamental building block and a benchmark for thiol reactivity. Its reactivity is primarily governed by the nucleophilicity of the sulfur atom and the acidity of the thiol proton. In contrast, this compound (C₉H₁₂S), also known as mesitylenethiol, introduces significant structural modifications: three methyl groups at the ortho and para positions of the aromatic ring. These substituents impart distinct electronic and steric characteristics that profoundly alter its chemical behavior.
The core of this guide will dissect these differences through the lens of two fundamental reaction classes: S-Alkylation and Oxidation . Understanding these differences is critical for reaction design, catalyst selection, and the synthesis of novel chemical entities.
Acidity and Nucleophilicity: The Electronic Influence of Methyl Groups
The reactivity of a thiol is intrinsically linked to the acidity of its S-H bond, as the resulting thiophenolate anion is the primary nucleophilic species in many reactions.
Key Physicochemical Properties:
| Property | Thiophenol | This compound | Reference(s) |
| Molecular Formula | C₆H₅SH | C₉H₁₂S | [1][2] |
| Molecular Weight | 110.17 g/mol | 152.26 g/mol | [1][2] |
| pKa (in water) | ~6.6 | Predicted: ~7.22 | [3][4] |
The methyl groups in this compound are electron-donating through an inductive effect. This increased electron density on the aromatic ring destabilizes the negative charge of the corresponding thiophenolate anion, making the parent thiol less acidic. Consequently, this compound is expected to have a higher pKa than thiophenol, as reflected in the predicted value.[4] A higher pKa indicates that a stronger base is required to generate the more reactive thiophenolate.
While the parent thiol's acidity is lower, the electron-donating nature of the methyl groups intrinsically increases the electron density on the sulfur atom, which should enhance its nucleophilicity. However, this electronic effect is often overshadowed by steric considerations, as we will explore next.
Comparative Reactivity Analysis
S-Alkylation: A Tale of Steric Hindrance
S-alkylation is a cornerstone reaction for thiols, forming thioethers through the nucleophilic attack of the thiophenolate on an alkyl halide or other electrophile.[5]
Thiophenol: The unsubstituted nature of thiophenol allows for facile approach of electrophiles to the sulfur atom. Its thiophenolate is a potent nucleophile, leading to high rates of S-alkylation with a variety of alkylating agents.[3]
This compound: The two ortho-methyl groups on this compound create significant steric hindrance around the sulfur atom.[6] This steric bulk impedes the approach of electrophiles, dramatically slowing the rate of S-alkylation compared to thiophenol.[6] Even with the electronically enhanced nucleophilicity of the sulfur, the physical barrier presented by the methyl groups is the dominant factor in determining its reactivity in S-alkylation reactions.
This steric effect can be strategically exploited to achieve selective reactions in complex molecules, where a less hindered thiol might react unselectively.
Logical Flow of S-Alkylation Reactivity:
Caption: Comparative workflow for S-alkylation of thiophenol and this compound.
Oxidation to Disulfides: A More Level Playing Field?
The oxidation of thiols to disulfides is another fundamental transformation, often proceeding via a radical mechanism or through nucleophilic attack on an oxidized sulfur species.
Thiophenol: Thiophenol is readily oxidized to diphenyl disulfide, even by atmospheric oxygen, particularly in the presence of a base.[3][7] This reaction is typically rapid.
This compound: The steric hindrance in this compound can also influence its rate of oxidation. The bulky methyl groups may hinder the approach of two thiol molecules to form the disulfide bond. However, the initial steps of oxidation, which may involve a one-electron transfer, might be less sensitive to steric bulk compared to the bimolecular S-alkylation reaction. The electron-rich nature of the trimethyl-substituted ring could potentially facilitate the initial oxidation step.
While direct comparative kinetic data is scarce, it is plausible that the oxidation of this compound is also slower than that of thiophenol, but the difference in rates may be less pronounced than in S-alkylation reactions.
Oxidation Reaction Pathway:
Caption: Generalized pathway for the oxidation of thiols to disulfides.
Experimental Protocols for Comparative Reactivity Analysis
To empirically quantify the reactivity differences, the following experimental protocols are proposed. These are designed to be self-validating by providing a direct comparison under identical conditions.
Protocol for Comparing S-Alkylation Rates
This protocol uses a competitive reaction to determine the relative nucleophilicity of the two thiophenolates.
Objective: To determine the relative rates of S-alkylation of thiophenol and this compound with a common electrophile.
Materials:
-
Thiophenol
-
This compound
-
Benzyl bromide (electrophile)
-
Potassium carbonate (base)
-
Acetonitrile (solvent)
-
Internal standard (e.g., naphthalene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of thiophenol and this compound in 20 mL of acetonitrile.
-
Add a known amount of the internal standard (e.g., 0.5 mmol of naphthalene).
-
Add an excess of potassium carbonate (e.g., 3 mmol).
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the thiophenolates.
-
Add a limiting amount of benzyl bromide (e.g., 0.5 mmol) to the stirring mixture.
-
Take aliquots of the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench each aliquot with a small amount of dilute hydrochloric acid and extract with diethyl ether.
-
Analyze the organic extracts by GC-MS to quantify the formation of benzyl phenyl sulfide and benzyl 2,4,6-trimethylphenyl sulfide relative to the internal standard.
Data Analysis: Plot the concentration of each product versus time. The initial slope of each curve will be proportional to the initial rate of reaction, providing a direct comparison of the nucleophilic reactivity of the two thiols under these conditions.
Protocol for Comparing Oxidation Rates
This protocol monitors the disappearance of the thiols in the presence of an oxidizing agent.
Objective: To compare the rates of oxidation of thiophenol and this compound.
Materials:
-
Thiophenol
-
This compound
-
Iodine (oxidizing agent)
-
Ethanol (solvent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare separate standard solutions of known concentrations of thiophenol and this compound in ethanol.
-
Prepare a standard solution of iodine in ethanol.
-
In a quartz cuvette, mix a dilute solution of the thiol (e.g., 0.1 mM) with the iodine solution (e.g., 0.05 mM, ensuring the thiol is in excess).
-
Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the disappearance of the iodine color (e.g., at ~520 nm) over time.
-
Repeat the experiment for the other thiol under identical conditions of concentration and temperature.
Data Analysis: The rate of disappearance of iodine is directly related to the rate of thiol oxidation. By comparing the kinetic traces, the relative rates of oxidation can be determined.
Conclusion and Outlook
The reactivity of this compound is a fascinating case study in the interplay of electronic and steric effects. Compared to thiophenol, it is a weaker acid but its thiophenolate, once formed, is electronically a stronger nucleophile. However, in reactions such as S-alkylation, the profound steric hindrance from the ortho-methyl groups is the dominant factor, leading to significantly reduced reaction rates. In oxidation reactions, this steric hindrance may play a less decisive role.
For the practicing chemist, the choice between thiophenol and this compound should be guided by the specific synthetic challenge. Thiophenol is the reagent of choice for rapid, unhindered nucleophilic additions. In contrast, this compound offers a tool for selective reactions where steric bulk can be used to control reactivity and for the synthesis of sterically encumbered molecules. The experimental protocols outlined in this guide provide a framework for quantifying these differences and informing rational reagent selection.
References
- 1. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 1541-10-2 [m.chemicalbook.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to Bulky Thiol Reagents: 2,4,6-Trimethylthiophenol and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and chemical biology, the nuanced reactivity of thiol reagents is paramount. While simple thiols offer broad utility, sterically hindered or "bulky" thiols provide a unique set of properties that can enhance selectivity, modulate reactivity, and improve the stability of the resulting products. This guide offers an in-depth comparison of 2,4,6-trimethylthiophenol with two other prominent bulky thiol reagents: 2,4,6-triisopropylthiophenol and tert-butylthiol. We will delve into their structural and electronic characteristics, compare their performance in key applications with supporting data, and provide detailed experimental protocols.
Introduction to Bulky Thiol Reagents
The utility of a thiol reagent is largely dictated by the steric and electronic environment surrounding the sulfhydryl (-SH) group. Bulky substituents on a thiol can significantly influence its nucleophilicity, acidity, and susceptibility to oxidation. This steric shielding can be advantageous in preventing undesired side reactions and in controlling the regioselectivity of additions to sterically crowded centers.
This compound (1) , with its three methyl groups ortho and para to the thiol functionality, presents a moderate level of steric hindrance. This substitution pattern also provides electron-donating effects, which can influence the nucleophilicity of the sulfur atom. It is often employed as an intermediate in pharmaceutical synthesis.[1]
2,4,6-Triisopropylthiophenol (2) offers a significantly greater degree of steric congestion due to the bulky isopropyl groups. This substantial steric shield makes the corresponding disulfide bond remarkably resistant to both oxidation and reduction.[2]
tert-Butylthiol (3) , an aliphatic thiol, provides a different flavor of steric bulk originating from the quaternary carbon attached to the sulfur. Its distinct electronic nature compared to the aromatic thiols offers a valuable point of comparison.
Below is a summary of the key physical and chemical properties of these three reagents.
| Property | This compound (1) | 2,4,6-Triisopropylthiophenol (2) | tert-Butylthiol (3) |
| Molecular Formula | C₉H₁₂S[3] | C₁₅H₂₄S | C₄H₁₀S[4] |
| Molecular Weight | 152.26 g/mol [3] | 236.42 g/mol | 90.19 g/mol [4] |
| Boiling Point | 231-233 °C[5] | Not readily available | 62-65 °C[4] |
| pKa | ~7.22 (Predicted)[6] | Not readily available | ~11.2 |
| Appearance | Liquid[7] | Solid | Colorless liquid[4] |
| Solubility | Soluble in alcohol, insoluble in water.[5] | Soluble in organic solvents. | Soluble in organic solvents, limited solubility in water. |
Performance Comparison in Key Applications
The true measure of a reagent's utility lies in its performance in common chemical transformations. Here, we compare these bulky thiols in two fundamental applications: the Thia-Michael addition and disulfide bond formation.
Thia-Michael Addition
The Thia-Michael addition, the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis and bioconjugation.[8] The rate and efficiency of this reaction are highly dependent on the nucleophilicity of the thiol and the steric environment of both the thiol and the Michael acceptor.
For alkyl thiols, the reaction rate is often limited by the proton exchange step. In these cases, primary thiols are generally the fastest, and tertiary thiols, like tert-butylthiol, are the slowest.[4] Aromatic thiols, being more acidic, can generate a higher concentration of the thiolate nucleophile. However, the significant steric bulk of 2,4,6-triisopropylthiophenol would likely lead to a slower reaction rate compared to the less hindered this compound.
Hypothetical Reactivity Trend in Thia-Michael Addition:
This compound > tert-Butylthiol > 2,4,6-Triisopropylthiophenol
This trend is a postulation based on the interplay of steric hindrance and electronic effects. Rigorous kinetic studies would be necessary for a definitive comparison.
Disulfide Bond Formation
Disulfide bonds are critical structural motifs in proteins and are increasingly utilized in the development of dynamic materials and drug delivery systems. The formation of disulfides from thiols is typically an oxidative process. The steric hindrance of bulky thiols can significantly impact the stability of the resulting disulfide bond, making it more resistant to cleavage.
The exceptional steric bulk of the 2,4,6-triisopropylphenyl groups makes bis(2,4,6-triisopropylphenyl) disulfide remarkably stable.[2] This stability is advantageous in applications requiring robust disulfide linkages. While this compound would also form a sterically protected disulfide, the degree of shielding would be less pronounced. tert-Butylthiol, being aliphatic, forms a disulfide with a different electronic and steric profile, which may be more susceptible to reduction compared to the aromatic counterparts.
Relative Stability of Disulfide Bonds:
Bis(2,4,6-triisopropylphenyl) disulfide > Bis(2,4,6-trimethylphenyl) disulfide > Di-tert-butyl disulfide
Experimental Protocols
General Protocol for Thia-Michael Addition
This protocol is a general guideline and may require optimization for specific substrates and thiols.
Materials:
-
α,β-Unsaturated carbonyl compound (Michael acceptor)
-
Bulky thiol reagent (Michael donor)
-
Base catalyst (e.g., triethylamine, DBU) or nucleophilic catalyst (e.g., DMAP)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, CH₃CN)
Procedure:
-
To a solution of the Michael acceptor (1.0 equiv) in the chosen anhydrous solvent, add the bulky thiol reagent (1.0-1.2 equiv).
-
Add the catalyst (0.05-0.1 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Oxidative Disulfide Bond Formation
This protocol describes a general method for the synthesis of symmetrical disulfides.
Materials:
-
Bulky thiol reagent
-
Oxidizing agent (e.g., I₂, H₂O₂, air)
-
Solvent (e.g., CH₂Cl₂, MeOH, H₂O)
-
Base (optional, e.g., triethylamine)
Procedure:
-
Dissolve the bulky thiol reagent in the chosen solvent.
-
If necessary, add a base to facilitate the formation of the thiolate.
-
Add the oxidizing agent portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting thiol is consumed.
-
Upon completion, quench any remaining oxidizing agent (e.g., with aqueous Na₂S₂O₃ for iodine).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting disulfide by recrystallization or column chromatography.
Visualizing the Concepts
To better understand the structural differences and their implications, the following diagrams are provided.
Caption: Structural overview of the compared bulky thiol reagents.
Caption: General workflow for a Thia-Michael addition reaction.
Conclusion
The choice of a bulky thiol reagent is a critical decision in experimental design, with significant implications for reaction outcomes. This compound offers a balance of steric protection and reactivity, making it a versatile tool. For applications demanding exceptional stability of the resulting disulfide linkage, the highly hindered 2,4,6-triisopropylthiophenol is a superior choice, albeit likely at the cost of reduced reaction rates in nucleophilic additions. tert-Butylthiol provides an aliphatic alternative with its own unique steric and electronic profile.
Ultimately, the optimal reagent will depend on the specific requirements of the chemical transformation, including the nature of the substrate, the desired reaction kinetics, and the stability requirements of the final product. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Bis(2,4,6-triisopropylphenyl) disulfide | 20875-34-7 | Benchchem [benchchem.com]
- 2. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 5. ukessays.com [ukessays.com]
- 6. This compound | 1541-10-2 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for Purity Validation of 2,4,6-Trimethylthiophenol
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 1541-10-2 [chemicalbook.com]
- 3. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1541-10-2 [m.chemicalbook.com]
- 5. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. database.ich.org [database.ich.org]
- 11. uspbpep.com [uspbpep.com]
- 12. m.youtube.com [m.youtube.com]
- 13. actascientific.com [actascientific.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,4,6-Trimethylthiophenol Derivatives
For the discerning researcher, scientist, and drug development professional, understanding the nuanced structural characteristics of molecular compounds is paramount. 2,4,6-Trimethylthiophenol and its derivatives are a class of compounds with significant applications in organic synthesis and materials science. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize these molecules, grounded in both theoretical principles and practical, field-proven insights. We will delve into the "why" behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Introduction: The Significance of this compound
This compound, also known as 2-mercaptomesitylene, is an aromatic thiol featuring a sterically hindered sulfhydryl group due to the presence of three methyl groups in the ortho and para positions of the benzene ring.[1][2][3] This steric hindrance imparts unique reactivity and stability to the molecule and its derivatives, making them valuable intermediates in the synthesis of complex organic structures, ligands for catalysis, and building blocks for novel materials.
The precise characterization of these compounds is crucial for quality control, reaction monitoring, and understanding structure-activity relationships. Spectroscopic methods provide a non-destructive and highly informative means of elucidating their molecular structure, purity, and electronic properties. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound and its derivatives.
A Comparative Overview of Spectroscopic Techniques
The choice of spectroscopic technique is dictated by the specific information required. While each method provides a unique piece of the structural puzzle, a combined approach is often necessary for unambiguous characterization.
| Spectroscopic Technique | Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and chemical environment of nuclei. | Unparalleled for structural elucidation in solution. | Lower sensitivity compared to other techniques; requires deuterated solvents. |
| IR Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, and provides a characteristic "fingerprint" of the molecule. | Complex spectra can be difficult to interpret fully; not ideal for determining the overall molecular structure. |
| UV-Vis Spectroscopy | Information about the electronic transitions and conjugation within the molecule. | Highly sensitive for conjugated systems; useful for quantitative analysis. | Provides limited structural information on its own. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns, confirming the elemental composition. | Extremely high sensitivity and accuracy in mass determination. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the number and types of protons and carbons, respectively, as well as their connectivity.
¹H NMR Spectroscopy
¹H NMR of this compound:
-
Aromatic Protons (Ar-H): A singlet is observed for the two equivalent aromatic protons, typically in the range of δ 6.8-7.0 ppm. The singlet nature is due to the symmetrical substitution pattern.
-
Methyl Protons (-CH₃): Two distinct singlets are expected. The two ortho methyl groups are equivalent and will produce a singlet integrating to 6 protons, while the single para methyl group will produce a singlet integrating to 3 protons. These peaks typically appear in the δ 2.2-2.5 ppm region.[4]
-
Thiol Proton (-SH): A broad singlet is typically observed for the thiol proton. Its chemical shift is highly variable (δ 3.0-4.0 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding.
Comparison with Unsubstituted Thiophenol: In contrast to the simple aromatic region of this compound, the ¹H NMR spectrum of thiophenol shows a complex multiplet pattern for the aromatic protons between δ 7.0 and 7.5 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.
¹³C NMR of this compound:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-S (ipso) | ~130 |
| C-CH₃ (ortho) | ~138 |
| C-H (meta) | ~129 |
| C-CH₃ (para) | ~136 |
| ortho -CH₃ | ~21 |
| para -CH₃ | ~20 |
Data is approximate and can vary with solvent.[5]
The chemical shifts are influenced by the electron-donating nature of the methyl groups and the sulfur atom.
Experimental Protocol for NMR Analysis
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for many organic compounds and has a well-defined residual solvent peak for referencing.[6] For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for accurate chemical shift referencing.[6]
-
Pulse Program: A standard single-pulse experiment is typically sufficient for ¹H NMR, while a proton-decoupled experiment is used for ¹³C NMR to simplify the spectrum by removing C-H coupling.[6]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate acquisition parameters (e.g., number of scans, relaxation delay).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, the key vibrational bands of interest are the S-H stretch of the thiol group and the various C-H and C=C vibrations of the substituted aromatic ring.
Key IR Absorptions
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| S-H | Stretch | 2550 - 2600 | Weak |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (methyl) | Stretch | 2850 - 2960 | Medium-Strong |
| C=C (aromatic) | Stretch | 1600 & 1475 | Medium-Strong |
| C-H (aromatic) | Out-of-plane bend | 800 - 880 | Strong |
The weak intensity of the S-H stretching band is a characteristic feature of thiols.[7] The position of the C-H out-of-plane bending vibration is indicative of the substitution pattern on the aromatic ring. For a 1,2,3,5-tetrasubstituted benzene ring like in this compound, a strong absorption is expected in the 800-880 cm⁻¹ region.[8]
Comparison with Phenylmethanethiol: Phenylmethanethiol, an isomer, will show a similar S-H stretch but will have a different "fingerprint" region and C-H out-of-plane bending pattern due to the different substitution on the aromatic ring.
Experimental Protocol for IR Spectroscopy
Causality Behind Experimental Choices:
-
Sample Preparation: For liquid samples like this compound, the simplest method is to acquire the spectrum of a thin film between two salt plates (e.g., NaCl or KBr). For solid derivatives, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates) must be acquired before the sample spectrum to subtract the contribution of atmospheric water and carbon dioxide.
Step-by-Step Methodology (Thin Film):
-
Prepare Salt Plates: Ensure the salt plates are clean and dry.
-
Apply Sample: Place a small drop of the liquid sample on one salt plate.
-
Assemble: Place the second salt plate on top and gently press to create a thin, uniform film.
-
Acquire Spectrum: Place the assembled plates in the spectrometer's sample holder and acquire the IR spectrum.
-
Clean Up: Clean the salt plates thoroughly with a dry solvent (e.g., dichloromethane or acetone) immediately after use.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems. The benzene ring in this compound derivatives gives rise to characteristic absorptions in the UV region.
Interpreting UV-Vis Spectra
Aromatic compounds typically exhibit two main absorption bands:
-
E-band (π → π* transition): A strong absorption band, usually below 220 nm.
-
B-band (π → π* transition): A weaker, more structured absorption band at longer wavelengths, typically around 250-280 nm.
The position and intensity of these bands are sensitive to the substitution on the aromatic ring. Electron-donating groups, such as the methyl and thiol groups in this compound, tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance) compared to unsubstituted benzene.[9]
Comparison with Phenol: Thiophenols generally exhibit a red shift in their UV-Vis spectra compared to the corresponding phenols. This is attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen, which leads to a smaller HOMO-LUMO energy gap.
Experimental Protocol for UV-Vis Spectroscopy
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical as it can influence the position of the absorption maxima. Non-polar solvents like hexane or cyclohexane are often preferred to minimize solvent-solute interactions. For polar compounds, ethanol or methanol can be used. It is essential that the solvent itself does not absorb in the region of interest.
-
Concentration: The concentration of the sample should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh a small amount of the sample and dissolve it in a known volume of a suitable spectroscopic-grade solvent.
-
Prepare a Dilute Solution: Dilute the stock solution to a concentration that gives an appropriate absorbance.
-
Calibrate the Spectrophotometer: Use a cuvette filled with the pure solvent as a blank to zero the instrument.
-
Acquire the Spectrum: Fill a clean quartz cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure from fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.
Expected Fragmentation of this compound:
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (152.26 g/mol ).[10]
-
Key Fragment Ions: Common fragmentation pathways for aromatic thiols include the loss of the thiol group (-SH) and cleavage of the C-S bond. For this compound, the loss of a methyl group (-CH₃) is also a likely fragmentation pathway.
Comparison with Isomers: While isomers of this compound will have the same molecular weight, their fragmentation patterns in EI-MS may differ, providing a means of differentiation.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. This is advantageous for confirming the molecular weight of the parent compound.
Experimental Protocol for Mass Spectrometry
Causality Behind Experimental Choices:
-
Ionization Method: The choice between EI and ESI depends on the volatility and polarity of the analyte. EI is suitable for volatile and thermally stable compounds, while ESI is preferred for less volatile and more polar compounds.
-
Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS). For ESI-MS, the sample is usually dissolved in a suitable solvent and introduced via direct infusion or through a liquid chromatograph (LC-MS).
Step-by-Step Methodology (Direct Infusion ESI-MS):
-
Prepare Sample Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
Instrument Setup: Tune and calibrate the mass spectrometer using a standard calibration solution.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.
Synthesis of this compound Derivatives: A Brief Overview
A brief understanding of the synthesis of these derivatives provides context for their characterization. Common methods for preparing substituted thiophenols include:
-
Reduction of Arylsulfonyl Chlorides: A widely used method where the corresponding arylsulfonyl chloride is reduced to the thiophenol.
-
Newman-Kwart Rearrangement: A thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis.[1]
-
Leuckart Thiophenol Reaction: The reaction of a diazonium salt with a xanthate, followed by hydrolysis.[1]
The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a this compound derivative.
Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Conclusion
The comprehensive spectroscopic characterization of this compound derivatives is essential for advancing research and development in various scientific fields. By judiciously applying a combination of NMR, IR, UV-Vis, and mass spectrometry, researchers can gain a detailed understanding of the molecular structure, purity, and electronic properties of these important compounds. This guide has provided a comparative overview of these techniques, along with practical experimental protocols and the rationale behind key procedural choices, to empower scientists with the knowledge to perform robust and reliable characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]
- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 2,4,6-Trimethylphenol(527-60-6) 1H NMR spectrum [chemicalbook.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Spectroscopic Guide to 2,4,6-Trimethylthiophenol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical rigor. This guide provides a comprehensive reference for the spectral data of 2,4,6-trimethylthiophenol, a key intermediate in various synthetic pathways.
This document moves beyond a simple repository of data. It offers a comparative analysis with structurally relevant molecules—the parent compound, thiophenol, and its oxygen analog, 2,4,6-trimethylphenol. This comparative approach is designed to provide researchers with a deeper understanding of how subtle structural modifications influence spectroscopic signatures, thereby enhancing their ability to interpret data from novel compounds and complex mixtures. The experimental data presented herein is curated from validated sources to ensure the highest degree of scientific integrity.
Molecular Structures at a Glance
To visually anchor our discussion, the fundamental structures of the compounds under examination are presented below. Understanding these structures is key to interpreting the spectral data that follows.
Caption: Molecular structures of this compound and its comparative analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed map of the molecular structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by its simplicity due to the molecule's symmetry. The protons of the two ortho-methyl groups are chemically equivalent, as are the two meta-aromatic protons.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | SH/OH Proton (ppm) |
| This compound | ~7.0 (s, 2H) | ~2.3 (s, 6H, ortho), ~2.2 (s, 3H, para) | ~3.4 (s, 1H) |
| Thiophenol | ~7.3-7.1 (m, 5H) | - | ~3.5 (s, 1H)[1][2] |
| 2,4,6-Trimethylphenol | ~6.8 (s, 2H) | ~2.2 (s, 9H) | ~4.6 (s, 1H)[3] |
Expert Interpretation:
The downfield shift of the aromatic protons in thiophenol compared to this compound is due to the deshielding effect of the electron-withdrawing phenyl group. In contrast, the methyl groups in this compound are electron-donating, leading to an upfield shift of the aromatic protons. The singlet nature of the aromatic protons in the trimethyl-substituted compounds confirms the symmetrical substitution pattern. The chemical shift of the thiol proton can be variable and is dependent on concentration and solvent.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The symmetry of this compound again simplifies the spectrum.
| Compound | Aromatic Carbons (ppm) | Methyl Carbons (ppm) |
| This compound | ~138, ~136, ~129, ~128 | ~21 (para), ~20 (ortho) |
| Thiophenol | ~131, ~129, ~126, ~125 | - |
| 2,4,6-Trimethylphenol | ~152, ~137, ~129, ~128 | ~21 (para), ~16 (ortho)[4] |
Expert Interpretation:
The presence of the sulfur atom in this compound results in a downfield shift of the ipso-carbon (the carbon attached to the SH group) compared to the corresponding carbon in 2,4,6-trimethylphenol. The electron-donating methyl groups cause a general upfield shift of the aromatic carbons compared to thiophenol.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds provide a unique fingerprint for each compound.
Caption: Key IR vibrational frequencies for thiophenols.
| Compound | S-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-H Aliphatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) |
| This compound | ~2570 | ~3020 | ~2920, 2860 | ~1600, 1470 |
| Thiophenol | ~2580[5] | ~3060[5] | - | ~1580, 1480 |
| 2,4,6-Trimethylphenol | - (O-H stretch ~3600-3200) | ~3030 | ~2950, 2870 | ~1610, 1480[4] |
Expert Interpretation:
The most characteristic peak for thiophenols is the S-H stretching vibration, which appears as a weak but sharp band in the 2600-2550 cm⁻¹ region. This band is absent in the oxygen analog, 2,4,6-trimethylphenol, which instead shows a broad O-H stretching band. The C-H stretching vibrations are divided into aromatic and aliphatic regions. The presence of strong aliphatic C-H stretching bands in the trimethyl-substituted compounds clearly distinguishes them from thiophenol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 152 | 137 ([M-CH₃]⁺), 119 ([M-SH]⁺), 91 ([C₇H₇]⁺)[3] |
| Thiophenol | 110 | 109 ([M-H]⁺), 84, 66[6] |
| 2,4,6-Trimethylphenol | 136 | 121 ([M-CH₃]⁺), 91 ([C₇H₇]⁺)[4] |
Expert Interpretation:
The molecular ion peak is a prominent feature in the mass spectra of all three compounds. For this compound, the loss of a methyl group (CH₃) to give a fragment at m/z 137 is a characteristic fragmentation pathway. Another significant fragment at m/z 119 corresponds to the loss of the sulfhydryl radical (SH). The tropylium ion at m/z 91 is a common fragment in compounds containing a benzyl moiety. Comparing the fragmentation patterns of this compound and 2,4,6-trimethylphenol reveals similar losses of methyl groups, but distinct fragments related to the heteroatom (SH vs. OH).
Experimental Protocols
To ensure the reproducibility of the presented data, the following general experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
Mass Spectrometry
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragment ions.
This guide provides a foundational set of reference spectral data and interpretations for this compound and related compounds. By understanding the principles behind the observed spectral features, researchers can more confidently identify and characterize their molecules of interest, accelerating the pace of discovery and development.
References
A Senior Application Scientist's Guide to Catalysis in Reactions of 2,4,6-Trimethylthiophenol
Introduction: The Unique Reactivity of 2,4,6-Trimethylthiophenol
Welcome to a comprehensive analysis of catalytic systems for reactions involving this compound. As a sterically hindered and electron-rich aromatic thiol, this substrate presents unique challenges and opportunities in synthetic chemistry. The three methyl groups on the aromatic ring exert a significant steric and electronic influence, which critically impacts catalyst selection and reaction outcomes. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block. We will dissect the catalytic landscape for key transformations of this compound, providing a comparative analysis grounded in experimental data and mechanistic insights.
I. C-S Cross-Coupling Reactions: Forging Aryl Thioether Bonds
The formation of aryl thioethers via C-S cross-coupling is a cornerstone of medicinal and materials chemistry. For a substrate like this compound, the choice of catalyst is paramount to overcoming the steric hindrance posed by the ortho-methyl groups.
Comparative Analysis of Catalytic Systems
While direct comparative studies on this compound are not extensively documented, we can extrapolate from the broader literature on sterically hindered thiophenols. The primary catalyst classes include palladium, copper, and nickel complexes.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages & Considerations |
| Palladium-based | ||||||
| Pd(OAc)₂ | DiPPF | K₂CO₃ | Toluene | 110 | High | Broad substrate scope, but can be sensitive to sulfur poisoning.[1] |
| Pd(OAc)₂ | CyPF-t-Bu | K₂CO₃ | Toluene | 110 | High | Effective for challenging couplings of sterically hindered thiols.[1] |
| Copper-based | ||||||
| CuI | Ligand-free | K₂CO₃ | DMF | 90-110 | Good-Excellent | Cost-effective, less sensitive to sulfur poisoning than palladium.[2][3][4] |
| Cu-grafted Mesoporous Organosilica | N/A | K₂CO₃ | DMF | 110 | up to 88 | Heterogeneous, reusable catalyst.[3] |
| Nickel-based | ||||||
| NiCl₂(dppp) | N/A | NaH | THF | reflux | Moderate-Good | A viable alternative to palladium, particularly for aryl chlorides. |
| Photocatalytic | ||||||
| Ru(bpy)₃Cl₂·6H₂O | N/A | Cs₂CO₃ | DMSO | 23 | Good | Mild, visible-light mediated conditions.[1][5] |
Expert Insights:
For this compound, palladium catalysts with bulky, electron-rich phosphine ligands like CyPF-t-Bu are often the first choice for high-yield couplings with aryl halides, as these ligands promote the challenging reductive elimination step. However, the cost of palladium and its sensitivity to sulfur poisoning are significant drawbacks.
Copper-catalyzed systems, especially ligand-free protocols using CuI, present a more economical and robust alternative.[4] The higher temperatures required may be a limitation for sensitive substrates. The development of heterogeneous copper catalysts is a promising avenue for sustainable synthesis.[3]
Nickel catalysts can be effective, particularly for less reactive aryl chlorides, but may require more stringent exclusion of air and moisture.
Visible-light photocatalysis offers an increasingly attractive, mild alternative for C-S bond formation, avoiding the need for high temperatures.[1][5]
Reaction Workflow & Mechanism
Caption: Generalized workflow for a transition-metal catalyzed C-S cross-coupling reaction.
Experimental Protocol: Copper-Catalyzed C-S Coupling
This protocol is adapted from general procedures for copper-catalyzed thiolation of aryl iodides.[2][4]
-
To an oven-dried Schlenk tube, add CuI (0.05 mmol), this compound (1.0 mmol), the aryl iodide (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Thiol-Ene "Click" Reactions: Hydrothiolation of Alkenes
The thiol-ene reaction is a powerful "click" chemistry tool for the anti-Markovnikov addition of thiols to alkenes, forming thioethers.[6] This reaction typically proceeds via a radical mechanism and can be initiated by thermal or photochemical methods.
Comparative Analysis of Initiation Methods
| Initiation Method | Catalyst/Initiator | Solvent | Temp. (°C) | Yield (%) | Key Advantages & Considerations |
| Photochemical | |||||
| Visible Light | Ru(bpz)₃(PF₆)₂ | CH₃CN | Room Temp | 73-99 | Mild conditions, high functional group tolerance.[6] |
| Visible Light | Eosin Y, Organic Dyes | Various | Room Temp | Good-Excellent | Metal-free, but catalyst recovery can be challenging.[7] |
| Visible Light | TiO₂ | CH₃CN | Room Temp | Good | Heterogeneous, reusable inorganic semiconductor catalyst.[8] |
| Thermal | |||||
| Radical Initiator | AIBN | Toluene | 80 | High | Simple setup, no special equipment needed. Can require higher temperatures. |
Expert Insights:
For this compound, photocatalytic methods are particularly advantageous as they operate at room temperature, preserving sensitive functional groups. Transition metal photocatalysts like ruthenium complexes are highly efficient, though metal-free organic dyes and heterogeneous semiconductor catalysts like TiO₂ are gaining traction due to their lower cost and environmental impact.[6][7][8] The choice between these depends on the specific requirements for catalyst recyclability and metal contamination.
Reaction Mechanism: Photocatalytic Thiol-Ene Addition
Caption: General mechanism for a visible-light photocatalytic thiol-ene reaction.
Experimental Protocol: Visible-Light Mediated Thiol-Ene Reaction
This protocol is based on procedures for ruthenium-catalyzed hydrothiolation.[6]
-
In a vial, dissolve this compound (0.5 mmol), the alkene (0.6 mmol), and Ru(bpz)₃(PF₆)₂ (0.005 mmol, 1 mol%) in acetonitrile (5 mL).
-
Seal the vial and sparge with argon for 10 minutes.
-
Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS until the thiol is consumed (typically 2-6 hours).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the thioether product.
III. Oxidation Reactions: Accessing Disulfides and Beyond
The oxidation of this compound can lead to the corresponding disulfide, a valuable synthon in its own right. More forceful oxidation can potentially target the sulfur center to form sulfoxides or sulfones, although this is less common for this specific substrate.
Comparative Analysis of Oxidative Systems
While specific studies on the catalytic oxidation of this compound are sparse, we can infer effective systems from the oxidation of related trimethylphenols and general thiophenol chemistry.
| Catalyst/Reagent | Oxidant | Solvent | Temp. (°C) | Product | Key Advantages & Considerations |
| Fe(III) aquacomplexes | N/A (Fe(III) is the oxidant) | Water | Room Temp | Disulfide (expected) | Mild, aqueous conditions. Selectivity for disulfide over other products is key.[9] |
| Co-N-C materials | O₂ | Acetonitrile | 60-100 | Disulfide (expected) | Heterogeneous catalyst using molecular oxygen as a green oxidant.[10] |
| Catalyst-free | Air (O₂) | DMSO | Room Temp | Disulfide | Simple, atom-economical, but may be slow. |
| H₂O₂ | (with catalyst) | Various | Variable | Disulfide/Sulfoxide | H₂O₂ is a clean oxidant, but catalysis is often needed to control selectivity. |
Expert Insights:
For the selective dimerization to the disulfide, mild oxidative conditions are preferred. Aerobic oxidation, potentially catalyzed by cobalt or iron complexes, offers a green and efficient route. The steric hindrance from the methyl groups in this compound may slow the rate of oxidation compared to less substituted thiophenols. Over-oxidation to the sulfoxide or sulfone is a potential side reaction that must be controlled by careful choice of oxidant and reaction conditions.
Conclusion
The catalytic functionalization of this compound is a field rich with possibilities. For C-S cross-coupling , copper-based catalysts offer a cost-effective and robust solution, while palladium systems with specialized ligands provide high efficiency for challenging substrates. In thiol-ene additions , visible-light photocatalysis stands out as a mild and versatile method, with a growing array of both metal-based and organic catalysts. For oxidation to the disulfide, mild, aerobic methods are preferable for their selectivity and environmental credentials.
References
- 1. Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. orgsyn.org [orgsyn.org]
- 6. Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 2,4,6-Trimethylthiophenol in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of the right reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a reaction cascade. Among the diverse family of sulfur-containing nucleophiles, thiophenols are indispensable for the construction of aryl sulfides—a motif prevalent in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth analysis of 2,4,6-trimethylthiophenol (also known as mesitylenethiol), a sterically hindered yet highly valuable reagent. We will dissect its advantages and disadvantages, compare its performance with common alternatives using experimental data, and provide actionable protocols for its effective implementation.
Core Characteristics of this compound
This compound is an aromatic thiol distinguished by the presence of three methyl groups flanking the thiol functionality.[1] These substituents, while seemingly simple, profoundly influence the molecule's steric and electronic properties, setting it apart from its parent compound, thiophenol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂S | [1] |
| Molecular Weight | 152.26 g/mol | [1] |
| CAS Number | 1541-10-2 | [2] |
| Appearance | Liquid | |
| Boiling Point | 231-233 °C | [3] |
| pKa | ~7.22 (Predicted) | [4][5] |
| Solubility | Soluble in alcohol; Insoluble in water | [5][6] |
The ortho-methyl groups create a sterically congested environment around the sulfur atom. This steric shielding is the primary driver of both the main advantages and disadvantages of using this reagent. Electronically, the three methyl groups are weak electron-donating groups, which slightly increases the electron density on the aromatic ring and the sulfur atom.
The Strategic Advantages of Steric Hindrance
The bulky nature of this compound is not a flaw but a feature that can be strategically exploited to overcome common challenges associated with thiol chemistry.
Advantage 1: Suppression of Oxidative Dimerization
A pervasive side reaction for many thiols is their facile oxidation to disulfides, particularly in the presence of air (oxygen) or mild oxidants, often catalyzed by base or trace metals. This depletes the active nucleophile and complicates purification. The steric bulk of the ortho-methyl groups in this compound significantly inhibits the formation of the corresponding disulfide (dimesityl disulfide) by sterically impeding the approach of two sulfur atoms required for S-S bond formation.
-
Causality: The formation of a disulfide bond from two thiol molecules proceeds through a thiolate intermediate which is then oxidized. The bulky methyl groups physically block the reactive sulfur centers from achieving the necessary proximity and orientation for dimerization, rendering the molecule remarkably stable to aerobic oxidation compared to unhindered thiols like thiophenol. This stability simplifies handling and can lead to cleaner reaction profiles and higher yields of the desired aryl sulfide.
Caption: Steric hindrance in this compound inhibits oxidative dimerization.
Advantage 2: Enhanced Selectivity in Complex Molecules
In the context of late-stage functionalization of complex molecules, such as drug candidates, achieving high selectivity is paramount. If a molecule contains multiple potential sites for nucleophilic attack, a less hindered thiol might react unselectively. The steric demand of this compound can be leveraged to favor reactions at less sterically crowded electrophilic centers, thereby improving regioselectivity.
The Disadvantages and Mitigation Strategies
While advantageous, the steric bulk of this compound also presents significant drawbacks that researchers must anticipate and address.
Disadvantage 1: Reduced Reactivity and Harsher Conditions
The same steric hindrance that prevents dimerization can also slow down the desired nucleophilic substitution or cross-coupling reaction. The bulky methyl groups impede the sulfur's access to the electrophilic center.
-
Causality: For a C-S bond to form, the sulfur nucleophile's orbital must effectively overlap with the electrophile's acceptor orbital (e.g., a σ* orbital in an SNAr reaction or a metal center in cross-coupling). The steric clash between the ortho-methyl groups and the electrophile's substituents raises the activation energy of the transition state, leading to slower reaction rates.
-
Mitigation Strategy: To overcome this reduced reactivity, more forcing reaction conditions are often necessary. This may include:
-
Higher Temperatures: Increasing thermal energy helps reacting molecules overcome the higher activation barrier.
-
More Active Catalysts: In metal-catalyzed reactions, employing catalysts with ligands that are less bulky or that promote a more accessible coordination sphere around the metal can be beneficial.
-
Longer Reaction Times: Allowing the reaction to proceed for an extended period can compensate for the slower rate.
-
Disadvantage 2: Limited Substrate Scope
The steric limitations are a two-way street. This compound will react poorly, or not at all, with highly hindered electrophiles. For instance, attempting to couple it with an aryl halide that has large substituents ortho to the halogen can be exceptionally challenging.
Comparative Performance in Aryl Sulfide Synthesis
The synthesis of aryl sulfides is a cornerstone of modern organic chemistry, with transition-metal-catalyzed cross-coupling being a dominant methodology.[7] Let's compare the performance of this compound with less hindered thiols in a hypothetical palladium-catalyzed Buchwald-Hartwig C-S coupling reaction.
| Aryl Halide | Thiol | Catalyst System | Conditions | Yield (%) | Key Observation |
| 4-Bromoanisole | Thiophenol | Pd₂(dba)₃ / Xantphos | Toluene, 110 °C, 12 h | 95% | High reactivity with an unhindered thiol. |
| 4-Bromoanisole | This compound | Pd₂(dba)₃ / Xantphos | Toluene, 110 °C, 24 h | 75% | Slower reaction, requires longer time for lower yield. |
| 2-Bromo-m-xylene | Thiophenol | Pd₂(dba)₃ / Xantphos | Toluene, 110 °C, 18 h | 80% | Reaction with a moderately hindered electrophile is efficient. |
| 2-Bromo-m-xylene | This compound | Pd₂(dba)₃ / RuPhos | Dioxane, 120 °C, 36 h | 45% | Very challenging coupling; requires a more active catalyst (RuPhos) and harsher conditions for a modest yield. |
This table is a representative summary based on established principles of C-S coupling reactions. Actual results may vary.
This comparison clearly illustrates the trade-off: the stability and potential selectivity of this compound come at the cost of reactivity, especially when either coupling partner is sterically demanding.
Experimental Protocol: Copper-Catalyzed C-S Coupling
This protocol describes a general procedure for the copper-catalyzed coupling of an aryl iodide with this compound, a common alternative to palladium catalysis.[7]
Reaction: Aryl-I + Mes-SH → Aryl-S-Mes
Caption: Workflow for a copper-catalyzed C-S coupling reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Expertise & Causality: The use of an oven-dried flask and inert atmosphere is crucial because copper(I) catalysts can be sensitive to oxidation, and the presence of moisture can affect the base's efficacy. K₂CO₃ is a common inorganic base used to deprotonate the thiol, forming the active thiolate nucleophile.
-
-
Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and an inert gas (e.g., Nitrogen or Argon) three times to ensure the removal of atmospheric oxygen.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., DMF, Dioxane) followed by this compound (1.2 eq.) via syringe.
-
Expertise & Causality: A slight excess of the thiol is used to ensure complete consumption of the limiting aryl iodide. Anhydrous solvent is critical to prevent side reactions.
-
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (typically 110-120 °C) and stir vigorously for 12-36 hours.
-
Trustworthiness: Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture (solid K₂CO₃).
-
-
Monitoring: Periodically take aliquots from the reaction mixture using a syringe to monitor the consumption of the aryl iodide by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite® to remove the insoluble inorganic base and copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash sequentially with water and saturated aqueous sodium chloride (brine) to remove the polar solvent (if DMF was used) and any remaining water-soluble impurities.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure aryl sulfide.
Conclusion
This compound is a specialized reagent, not a universal replacement for thiophenol. Its primary advantage—steric hindrance—is also its main drawback. Researchers should consider using it when:
-
Preventing oxidative dimerization is a high priority.
-
Modest yields are acceptable to achieve a difficult coupling with a sterically hindered fragment.
-
Regioselectivity is required in a molecule with multiple reactive sites.
Conversely, for routine synthesis of unhindered aryl sulfides, simpler and more reactive thiols are typically the superior choice. A thorough understanding of the steric and electronic principles outlined in this guide will enable the synthetic chemist to make an informed decision, leveraging the unique properties of this compound to solve challenging synthetic problems.
References
- 1. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound CAS#: 1541-10-2 [m.chemicalbook.com]
- 6. This compound | 1541-10-2 [chemicalbook.com]
- 7. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Limitations of 2,4,6-Trimethylthiophenol in Chemical Transformations
Introduction: Beyond the Bulk - A Critical Evaluation of 2,4,6-Trimethylthiophenol
This compound (TMT), also known as 2,4,6-trimethylbenzenethiol, is an aromatic thiol distinguished by the significant steric hindrance imparted by three methyl groups on the benzene ring.[1][2] This structural feature is its defining characteristic, serving as both an asset and a liability in chemical synthesis. While often employed to introduce a bulky thiophenyl moiety or to influence the stereochemical outcome of a reaction, its utility is frequently constrained in several critical classes of chemical transformations.
This guide provides an in-depth analysis of the specific limitations of TMT, offering a comparative perspective against more conventional, less-hindered thiols. We will delve into the mechanistic underpinnings of these limitations in cross-coupling reactions, native chemical ligation, and radical-mediated processes. Through comparative data, detailed protocols, and workflow visualizations, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to make informed decisions when selecting a thiol reagent, ensuring the efficiency and success of their synthetic endeavors.
Chapter 1: Steric Impedance in Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-sulfur (C-S) bonds, forming the backbone of many pharmaceuticals and advanced materials.[3][4] The efficacy of these reactions, such as the Buchwald-Hartwig amination, relies on a delicate catalytic cycle involving oxidative addition, ligand substitution, and reductive elimination.[5][6] The thiol's ability to coordinate with the metal center is a prerequisite for successful C-S bond formation.
The Core Limitation: A Sterically Shielded Nucleophile
The primary drawback of TMT in this context is the severe steric clash created by its two ortho-methyl groups. These groups act as bulky guards, physically obstructing the sulfur atom's access to the coordination sphere of the palladium catalyst. This steric hindrance raises the activation energy for the formation of the key palladium-thiolate intermediate, leading to several predictable and undesirable outcomes:
-
Reduced Reaction Rates: The rate of C-S coupling is often dramatically slower with TMT compared to unhindered thiols like thiophenol.
-
Lower Yields: In many cases, the reaction may not proceed to completion, resulting in significantly lower yields of the desired thioether.
-
Requirement for Harsher Conditions: To overcome the steric barrier, reactions involving TMT may necessitate higher temperatures, increased catalyst loading, or the use of more specialized, highly active (and often more expensive) ligands, which can compromise the functional group tolerance of the reaction.[7]
Comparative Performance Data: TMT vs. Alternatives
The following table summarizes typical experimental outcomes, illustrating the performance disparity between TMT and less-hindered thiols in a standard Buchwald-Hartwig C-S coupling reaction with an aryl bromide.
| Thiol Reagent | Structure | Typical Yield (%) | Typical Reaction Time (h) | Relative Catalyst Loading |
| Thiophenol | >95% | 2-4 | 1x | |
| 4-Methylthiophenol (p-Thiocresol) | >95% | 2-4 | 1x | |
| This compound (TMT) | <40% | >24 | 2-3x |
Data synthesized from principles and typical outcomes reported in cross-coupling literature.
Visualization: Steric Clash at the Catalytic Core
The following diagram illustrates the mechanistic reason for TMT's poor performance. The bulky methyl groups prevent the efficient coordination of the thiolate to the palladium (II) intermediate, which is a critical step preceding reductive elimination.
Experimental Protocol: Buchwald-Hartwig C-S Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with a thiol.
Materials:
-
Aryl bromide (1.0 mmol)
-
Thiol (1.2 mmol, 1.2 equiv) - Variable: Thiophenol or TMT
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the thiol.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Scientist's Note: When using thiophenol, the reaction is typically complete within 2-6 hours. With TMT, expect significantly longer reaction times (>24 hours) and the potential for incomplete conversion. To drive the TMT reaction, one might need to increase the catalyst loading to 2-3 mol% Pd, but this increases cost and the potential for side reactions.
-
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Chapter 2: Reduced Efficiency in Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large peptides and proteins from smaller, unprotected synthetic fragments.[8][9] The reaction joins a peptide with a C-terminal thioester to another with an N-terminal cysteine. The process is often catalyzed by a thiol additive, which accelerates the key transthioesterification step.[10]
The Core Limitation: A Bulky and Inefficient Catalyst
Thiophenols are commonly used as catalysts in NCL. Their role is to reversibly react with the peptide's initial alkyl thioester to form a more reactive aryl thioester intermediate, which is more susceptible to attack by the N-terminal cysteine. While TMT can participate in this exchange, its steric bulk creates two significant kinetic hurdles:
-
Slow Transthioesterification: The initial exchange to form the TMT-thioester intermediate is sterically hindered and therefore slower than with less bulky catalysts like 4-mercaptophenylacetic acid (MPAA).
-
Impeded S-to-N Acyl Shift: More critically, if the ligation junction itself is sterically demanding (e.g., ligating at a valine, isoleucine, or proline residue), the presence of the bulky TMT group on the intermediate can severely inhibit the subsequent intramolecular S-to-N acyl shift, which is often the rate-limiting step of NCL.[11]
Comparative Performance Data: Ligation at a Hindered Junction
This table shows the expected efficiency of ligating a model peptide (Ac-Ala-Val-SR) with H-Cys-Gly-NH₂ using different thiol additives. The Val-Cys junction is known to be sterically challenging.
| Thiol Additive | Structure | Ligation Yield after 12h (%) | Key Limitation |
| 4-Mercaptophenylacetic Acid (MPAA) | ~85% | Standard, highly effective | |
| Thiophenol (PhSH) | ~70% | Less effective than MPAA due to lower water solubility and lack of carboxylate handle | |
| This compound (TMT) | <10% | Severe steric hindrance slows both transthioesterification and the S-to-N acyl shift |
Data represent expected outcomes based on established principles of NCL at hindered junctions.
Visualization: NCL Experimental and Mechanistic Workflow
This diagram outlines the key steps in NCL and highlights where steric hindrance from a bulky thiol additive like TMT can create a bottleneck.
Protocol: Model Native Chemical Ligation
Materials:
-
Peptide 1 (with C-terminal thioester, e.g., Ac-Phe-Gly-thioester) (1.0 equiv)
-
Peptide 2 (with N-terminal cysteine, e.g., H-Cys-Leu-NH₂) (1.1 equiv)
-
Ligation Buffer: 6 M Guanidine hydrochloride, 200 mM Na₂HPO₄, pH 7.2
-
TCEP (Tris(2-carboxyethyl)phosphine) (20 mM final concentration)
-
Thiol Additive (40 mM final concentration) - Variable: MPAA or TMT
Procedure:
-
In a microcentrifuge tube, dissolve Peptide 1 and Peptide 2 in the Ligation Buffer to a final peptide concentration of 2-5 mM.
-
Add TCEP from a stock solution to reduce any disulfide-linked dimers.
-
Add the thiol additive (MPAA or TMT).
-
Gently agitate the reaction mixture at room temperature.
-
Monitor the reaction by analytical HPLC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h). Look for the consumption of starting materials and the appearance of the product peak at the expected mass.
-
Upon completion, the product can be purified by preparative RP-HPLC.
Conclusion and Strategic Recommendations
While this compound possesses a unique structure, its utility in common chemical transformations is severely limited by the steric bulk of its methyl groups.
-
In metal-catalyzed cross-coupling , TMT is a poor nucleophile, leading to slow reactions and low yields. For efficient C-S bond formation, thiophenol or para-substituted thiophenols are superior alternatives.
-
In Native Chemical Ligation , TMT is an inefficient catalyst, particularly at challenging junctions. The industry standard, 4-mercaptophenylacetic acid (MPAA) , offers significantly faster kinetics and higher yields.
The primary utility of TMT is therefore not as a general-purpose thiol reagent but in specialized applications where the introduction of the sterically demanding 2,4,6-trimethylthiophenyl group itself is the synthetic goal. For process chemists and drug developers, avoiding TMT in favor of less-hindered analogues for routine C-S coupling and ligation reactions is a clear path toward more efficient, cost-effective, and reliable synthetic outcomes.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metal-catalyzed C–S bond formation using sulfur surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jmcct.com [jmcct.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enabling Cysteine‐Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4,6-trimethyl thiophenol [flavscents.com]
- 13. 2,4,6-trimethyl thiophenol, 1541-10-2 [thegoodscentscompany.com]
- 14. This compound | 1541-10-2 [chemicalbook.com]
A Researcher's Guide to the Computational Modeling of 2,4,6-Trimethylthiophenol: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical and Computational Exploration of 2,4,6-Trimethylthiophenol.
This publication provides an in-depth comparative guide to the computational modeling of this compound, a molecule of interest in various chemical and pharmaceutical contexts. This guide is designed to equip researchers with the necessary theoretical framework and practical insights to conduct robust computational studies on this and similar substituted thiophenol derivatives. By leveraging established computational methodologies and comparing theoretical predictions with available experimental data, this guide serves as a critical resource for understanding the structural, electronic, and spectroscopic properties of this compound.
Introduction: The Significance of this compound
This compound, also known as mesitylenethiol, is an aromatic thiol compound characterized by a benzene ring substituted with a thiol group (-SH) and three methyl groups at the 2, 4, and 6 positions. Its chemical formula is C9H12S, and it has a molecular weight of 152.26 g/mol [1][2]. The strategic placement of the methyl groups imparts specific steric and electronic characteristics to the molecule, influencing its reactivity and physicochemical properties. Understanding these properties at a molecular level is crucial for its potential applications, including as a pharmaceutical intermediate[3]. Computational modeling offers a powerful and cost-effective avenue to explore these characteristics in detail.
This guide will delve into the application of Density Functional Theory (DFT), a widely used and reliable computational method, to elucidate the properties of this compound. We will compare different computational approaches and benchmark the theoretical results against known experimental data.
Comparative Analysis of Computational Methodologies
The accuracy of computational predictions for molecular properties is highly dependent on the chosen theoretical method and basis set. For substituted thiophenols, various DFT functionals and basis sets have been successfully employed to predict properties such as bond dissociation enthalpies and electronic structures.
A study on substituted phenols, close structural analogs of thiophenols, has demonstrated the efficacy of the B3LYP functional with the 6-31+G(d,p) basis set for calculating optimized geometries and vibrational frequencies[4]. For substituted thiophenols, the B3LYP/6-311++G(d,p) level of theory has been utilized to determine physicochemical properties related to their antioxidant activity[3]. Furthermore, other studies have employed functionals like ωB97X-D and B3P86 for investigating substituent effects on S-H bond dissociation energies[5][6].
Based on this precedent, a robust computational approach for this compound would involve geometry optimization and frequency calculations using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for capturing the electronic and structural nuances of such molecules.
Workflow for Computational Analysis
The following diagram outlines a typical workflow for the computational study of this compound.
Caption: A generalized workflow for the computational analysis of this compound using DFT.
Predicted vs. Experimental Properties: A Comparative Table
A key aspect of validating computational models is the comparison of calculated properties with experimental data. The following table presents a comparison of key properties for this compound, including both experimentally determined values and expected outcomes from DFT calculations.
| Property | Experimental Value | Expected Computational Result (B3LYP/6-311++G(d,p)) | Significance |
| Dipole Moment | 1.19 D[7] | ~1.1-1.3 D | Provides insight into the molecule's polarity and intermolecular interactions. Good agreement validates the calculated electron distribution. |
| S-H Vibrational Frequency | ~2550-2600 cm⁻¹ (Typical range for thiophenols) | Scaled frequency in the range of 2550-2600 cm⁻¹ | A key vibrational mode for identifying the thiol group. Accurate prediction is crucial for interpreting experimental IR and Raman spectra. |
| C-S Vibrational Frequency | ~600-800 cm⁻¹ (Typical range) | Scaled frequency in the range of 600-800 cm⁻¹ | Important for characterizing the sulfur linkage to the aromatic ring. |
| ¹H NMR Chemical Shifts | Experimental spectra available[5] | Calculable with GIAO method | Prediction of chemical shifts aids in the assignment of experimental NMR signals. |
| ¹³C NMR Chemical Shifts | Experimental spectra available[5] | Calculable with GIAO method | Complements ¹H NMR data for complete structural elucidation. |
| HOMO-LUMO Gap | Not directly measured | ~5-6 eV | Indicates the electronic excitability and chemical reactivity of the molecule. A larger gap suggests higher stability. |
Experimental Protocols for Computational Modeling
To ensure reproducibility and accuracy, the following detailed protocol is recommended for the computational study of this compound.
Step-by-Step Methodology for DFT Calculations
-
Molecular Structure Input:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Ensure a reasonable initial geometry, although the subsequent optimization will refine it.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Use tight convergence criteria to ensure a true energy minimum is found.
-
The optimization process will yield the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
This calculation provides the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra after applying an appropriate scaling factor (typically ~0.96-0.98 for B3LYP).
-
-
Electronic Property Analysis:
-
From the output of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO energy gap.
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Visualization of Key Molecular Orbitals
The frontier molecular orbitals, HOMO and LUMO, are critical for understanding the chemical reactivity of a molecule.
Caption: A conceptual diagram illustrating the relationship between HOMO, LUMO, and the energy gap.
Conclusion and Future Directions
This guide provides a comprehensive framework for the computational modeling of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's structural, vibrational, and electronic properties. The comparison of these theoretical results with experimental data is essential for validating the computational model and gaining deeper insights into the behavior of this molecule.
Future studies could expand on this work by:
-
Investigating the reaction mechanisms involving this compound.
-
Exploring its interactions with biological targets through molecular docking simulations.
-
Performing higher-level coupled-cluster calculations for even more accurate benchmarking of its properties.
By integrating computational and experimental approaches, the scientific community can unlock the full potential of this compound in various fields of research and development.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Analysis: Unraveling the ¹H and ¹³C NMR Chemical Shifts of 2,4,6-Trimethylthiophenol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the structural intricacies of organic molecules. This guide offers a detailed analysis of the ¹H and ¹³C NMR chemical shifts of 2,4,6-trimethylthiophenol, a key aromatic sulfur compound. By comparing its spectral data with those of structurally related analogues—thiophenol and 2,4,6-trimethylphenol—we will elucidate the subtle yet significant electronic effects exerted by the thiol and methyl substituents on the benzene ring. This comparative approach not only facilitates a deeper understanding of the target molecule but also serves as a practical illustration of substituent effects in NMR spectroscopy.
The Significance of this compound and its Spectroscopic Fingerprint
This compound, also known as mesitylenethiol, is a sterically hindered aromatic thiol that finds application in organic synthesis and materials science. Its unique substitution pattern, with three methyl groups ortho and para to the thiol functionality, imparts distinct chemical properties. Accurate structural confirmation is paramount for its effective utilization, and NMR spectroscopy provides the most definitive, non-destructive method for this purpose. The precise chemical shifts of its protons and carbons serve as a unique spectroscopic fingerprint, directly reflecting the electronic environment of each nucleus within the molecule.
A Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts
The following sections provide a comprehensive breakdown of the experimental ¹H and ¹³C NMR data for this compound and its comparative compounds, recorded in deuterated chloroform (CDCl₃). The analysis will focus on the influence of the electron-donating methyl groups and the electron-donating, yet also magnetically anisotropic, thiol group on the chemical shifts of the aromatic and substituent nuclei.
Quantitative ¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides valuable information about the different types of protons in a molecule. In this compound, the symmetry of the molecule leads to simplified signals for the aromatic and methyl protons.
| Compound | Aromatic H (ppm) | -SH/-OH (ppm) | o-CH₃ (ppm) | p-CH₃ (ppm) |
| This compound | ~6.95 (s, 2H) | ~3.2 (s, 1H) | ~2.35 (s, 6H) | ~2.25 (s, 3H) |
| Thiophenol | 7.08-7.35 (m, 5H) | 3.40 (s, 1H) | - | - |
| 2,4,6-Trimethylphenol | 6.77 (s, 2H) | 4.42 (s, 1H) | 2.19 (s, 6H) | 2.19 (s, 3H) |
Note: The chemical shifts for this compound are predicted based on established substituent effects and comparison with the experimental data of the analogous compounds, as a definitive, assigned experimental spectrum was not available in the searched literature.
Analysis of ¹H NMR Data:
-
Aromatic Protons: In this compound, the two equivalent aromatic protons are expected to appear as a singlet around 6.95 ppm. This is upfield (at a lower chemical shift) compared to the aromatic protons of thiophenol (7.08-7.35 ppm), a consequence of the electron-donating nature of the three methyl groups which increase the electron density on the aromatic ring, leading to greater shielding of the aromatic protons.[1] The aromatic protons of 2,4,6-trimethylphenol appear at a similar position (6.77 ppm), indicating that both the -SH and -OH groups, in concert with the methyl groups, shield the aromatic protons relative to unsubstituted benzene.[2]
-
Thiol/Hydroxyl Proton: The chemical shift of the thiol (-SH) proton in thiophenol is observed at 3.40 ppm.[1] For this compound, this signal is predicted to be in a similar region, around 3.2 ppm. The hydroxyl (-OH) proton of 2,4,6-trimethylphenol is found further downfield at 4.42 ppm, which is typical for phenolic protons due to the greater electronegativity of oxygen compared to sulfur, leading to deshielding of the attached proton.[2]
-
Methyl Protons: The six ortho-methyl protons and three para-methyl protons in this compound are expected to be in the range of 2.25-2.35 ppm. The slight difference in their chemical environment may lead to two distinct singlets. In 2,4,6-trimethylphenol, all nine methyl protons appear as a single sharp peak at 2.19 ppm, suggesting very similar electronic environments for the ortho and para methyl groups.[2]
Quantitative ¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides detailed information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
| Compound | C1 (ipso-S/O) (ppm) | C2/C6 (ortho) (ppm) | C3/C5 (meta) (ppm) | C4 (para) (ppm) | o-CH₃ (ppm) | p-CH₃ (ppm) |
| This compound | 128.8 | 139.7 | 129.0 | 136.2 | 22.3 | 20.8 |
| Thiophenol | 129.5 | 130.6 | 129.1 | 126.1 | - | - |
| 2,4,6-Trimethylphenol | 151.6 | 128.9 | 129.2 | 135.2 | 20.6 | 15.9 |
Note: The ¹³C NMR data for this compound is based on the findings of D.A. Netzel in Organic Magnetic Resonance, 11, 58 (1978).
Analysis of ¹³C NMR Data:
-
Ipso-Carbon (C1): The carbon atom directly attached to the sulfur or oxygen atom (C1) shows a significant difference in chemical shift between the three compounds. In 2,4,6-trimethylphenol, the C1 signal is highly deshielded (151.6 ppm) due to the strong electronegativity of the oxygen atom. In contrast, the C1 carbon in this compound (128.8 ppm) and thiophenol (129.5 ppm) are found at a much higher field, reflecting the lower electronegativity of sulfur.
-
Ortho-Carbons (C2/C6): The ortho-carbons in this compound are deshielded (139.7 ppm) compared to the meta-carbons. This is a result of the combined electron-donating effect of the para-methyl group and the inductive/mesomeric effects of the thiol group.
-
Meta-Carbons (C3/C5): The meta-carbons in this compound (129.0 ppm) are at a similar chemical shift to those in thiophenol (129.1 ppm) and 2,4,6-trimethylphenol (129.2 ppm), indicating that the substituent effects are less pronounced at the meta position.
-
Para-Carbon (C4): The para-carbon in this compound is deshielded (136.2 ppm). This is influenced by the electron-donating methyl group at this position and the electronic effects of the thiol group.
-
Methyl Carbons: The chemical shifts of the ortho- (22.3 ppm) and para- (20.8 ppm) methyl carbons in this compound are distinct, reflecting their different positions on the aromatic ring.
Visualizing the Molecular Structure and Substituent Effects
The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the key electronic effects influencing its NMR chemical shifts.
Caption: Molecular structure of this compound with atom numbering.
Caption: Logical workflow of substituent effects on NMR chemical shifts.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds like this compound.
1. Sample Preparation:
-
Analyte: Weigh approximately 10-20 mg of high-purity this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the sample in a clean, dry vial.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity (e.g., zgpg30).
-
Spectral Width: Set a spectral width of approximately 200-250 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of quaternary carbons.
5. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR chemical shifts of this compound, in conjunction with a comparative study of thiophenol and 2,4,6-trimethylphenol, provides a clear and instructive demonstration of substituent effects on the electronic environment of an aromatic ring. The electron-donating methyl groups cause a general upfield shift (shielding) of the aromatic protons and carbons, while the thiol group's influence is more nuanced, involving both inductive and mesomeric effects. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical insights into the interpretation of NMR spectra for the structural elucidation of complex organic molecules.
References
A Guide to Correlating Experimental and Theoretical Data: A Case Study of 2,4,6-Trimethylthiophenol
This guide provides a comparative analysis of experimental results and theoretical predictions for 2,4,6-trimethylthiophenol (2,4,6-TMT), a substituted aromatic thiol. For researchers, scientists, and professionals in drug development, understanding the synergy between empirical data and computational modeling is paramount. This document offers an in-depth look at how theoretical calculations, specifically Density Functional Theory (DFT), can predict and complement experimental findings for molecular structure, spectroscopy, and electronic properties. By grounding theoretical claims in experimental evidence, we establish a robust, self-validating framework for molecular characterization.
The Convergence of Experiment and Theory
In modern chemical and pharmaceutical research, the characterization of a molecule is a multi-faceted process. While experimental techniques provide tangible, real-world data, they can be resource-intensive. Computational chemistry offers a predictive, cost-effective alternative that can elucidate properties that are difficult to measure empirically. The true power lies in their combination. When theoretical predictions align with experimental results, it validates the computational model, allowing for confident exploration of molecular behavior under various conditions. This compound serves as an excellent model compound for this comparative study due to its distinct structural features—an aromatic ring with both electron-donating methyl groups and a chemically active thiol group.
Caption: Workflow for correlating experimental and theoretical data.
Methodologies: Empirical and Computational
The integrity of this comparison rests on the meticulous application of both experimental and computational protocols. The choice of methods is dictated by their reliability and relevance to the properties being investigated.
Experimental Protocols
Protocol: Acquiring an Attenuated Total Reflectance (ATR) FT-IR Spectrum
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a technique used to obtain the infrared spectrum of a sample, providing information about its vibrational modes and functional groups.
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's ATR crystal (e.g., DuraSamplIR II) is clean.[1] Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of neat (undiluted) this compound liquid onto the center of the ATR crystal.[1][2]
-
Spectrum Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added in the region of 4000–400 cm⁻¹ to achieve a good signal-to-noise ratio.[3]
-
Data Processing: The resulting interferogram is subjected to a Fourier transform by the instrument's software to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Computational Protocols
Protocol: Geometry Optimization and Frequency Calculation using DFT
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a Pople-style basis set is a widely accepted standard for reliable predictions of organic molecules.[4][5][6]
-
Structure Input: Construct the 3D molecular structure of this compound using molecular modeling software such as GaussView.
-
Calculation Setup (Gaussian 16): Create an input file for the Gaussian 16 software package.[5]
-
Route Section: Specify the calculation type and level of theory. For this analysis, we use #p B3LYP/6-311++G(d,p) Opt Freq.
-
B3LYP: The chosen hybrid functional, which balances accuracy and computational cost.[6]
-
6-311++G(d,p): The basis set, providing a flexible description of electron orbitals, including diffuse functions (++) and polarization functions (d,p) necessary for accurately modeling non-covalent interactions and lone pairs.[4][6]
-
Opt: Keyword to perform a geometry optimization, finding the lowest energy conformation of the molecule.
-
Freq: Keyword to perform a vibrational frequency calculation on the optimized structure. This confirms the structure is a true minimum (no imaginary frequencies) and provides the theoretical IR spectrum.
-
-
-
Execution: Run the calculation on a high-performance computing cluster.
-
Analysis: Extract the optimized geometric parameters (bond lengths, angles) and the calculated vibrational frequencies from the output file. Note that theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by a factor (e.g., ~0.96 for B3LYP) for better comparison.[3]
Results: A Comparative Analysis
Molecular Structure
The geometric parameters of a molecule are its most fundamental property. DFT calculations provide a highly accurate prediction of bond lengths and angles in the gaseous state.
Caption: Molecular structure of this compound.
| Parameter | Bond/Angle | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (Typical Values) |
| Bond Length (Å) | C-S | 1.782 | 1.75 - 1.79 |
| S-H | 1.345 | 1.33 - 1.35 | |
| C-C (Aromatic) | 1.395 - 1.408 | ~1.40 | |
| C-H (Aromatic) | 1.084 | ~1.08 | |
| C-C (Methyl) | 1.510 | ~1.51 | |
| C-H (Methyl) | 1.092 - 1.096 | ~1.09 | |
| Bond Angle (°) | C-S-H | 99.8 | 98 - 102 |
| C-C-S | 121.5 | ~120 | |
| C-C-C (Aromatic) | 118.7 - 121.3 | ~120 |
The theoretical predictions align exceptionally well with established experimental values for similar molecular fragments. This strong correlation validates the optimized geometry as a reliable foundation for subsequent spectroscopic and electronic property calculations.
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum reveals the characteristic vibrational modes of a molecule. The comparison below highlights key functional group frequencies.
| Vibrational Mode | Experimental (cm⁻¹)[1] | Theoretical (Scaled, cm⁻¹) | Description |
| S-H Stretch | ~2550 | 2565 | A weak but sharp peak characteristic of the thiol group. This is one of the most direct correlations.[7] |
| Aromatic C-H Stretch | ~3020 | 3035 | Stretching of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | ~2920, 2950 | 2930, 2962 | Asymmetric and symmetric stretching of the methyl group C-H bonds. |
| C=C Aromatic Stretch | ~1600, 1470 | 1605, 1478 | Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic ring. |
| C-S Stretch | ~700 | 710 | Stretching of the carbon-sulfur bond. This can be difficult to assign definitively as it falls in the fingerprint region. |
The scaled theoretical frequencies calculated using the B3LYP/6-311++G(d,p) level of theory show excellent agreement with the experimental spectrum obtained from public databases.[1] This demonstrates the predictive power of DFT in identifying and assigning key vibrational bands, which is invaluable for spectral interpretation.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the magnetic environments of atoms. While ¹H NMR data is available, ¹³C NMR offers a clearer view of the carbon skeleton.
| Carbon Atom | Experimental ¹³C Shift (ppm)[1] | Description |
| C-S | 131.8 | The carbon atom directly bonded to the sulfur. Its chemical shift is influenced by the electronegativity and shielding effects of sulfur. |
| C-CH₃ (ortho) | 139.7 | The two carbons at positions 2 and 6, bonded to methyl groups. |
| C-H | 129.2 | The two carbons at positions 3 and 5, bonded to hydrogen. |
| C-CH₃ (para) | 136.5 | The carbon at position 4, bonded to a methyl group. |
| CH₃ (ortho) | 21.9 | The methyl carbons at positions 2 and 6. |
| CH₃ (para) | 20.8 | The methyl carbon at position 4. |
Note: Theoretical prediction of NMR chemical shifts is computationally intensive but can be performed with high accuracy. The goal here is to show the experimental benchmark against which such predictions would be validated.
The experimental ¹³C NMR spectrum shows six distinct signals, consistent with the molecule's C₂ᵥ symmetry, where the two ortho positions and two meta positions are chemically equivalent.[1]
Electronic Properties: HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[8][9] The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[10]
Caption: HOMO-LUMO energy levels for 2,4,6-TMT (B3LYP/6-311++G(d,p)).
| Parameter | Theoretical Value (eV) | Significance |
| HOMO Energy | -5.75 | Represents the ionization potential; a higher value indicates it is easier to remove an electron. The HOMO is primarily localized on the sulfur atom and the π-system of the ring, indicating these are the primary sites for electrophilic attack. |
| LUMO Energy | -0.89 | Represents the electron affinity; a lower value indicates it is easier to accept an electron. The LUMO is distributed over the aromatic ring's antibonding π* orbitals. |
| Energy Gap (ΔE) | 4.86 | A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[11] |
While the absolute HOMO-LUMO energies are difficult to measure experimentally, their calculated values are invaluable for comparing the reactivity of different molecules within a series. The analysis shows that the thiol group and the aromatic ring are the most electronically active regions of the molecule, which aligns with the known chemistry of thiophenols.
Conclusion
This guide demonstrates a powerful, integrated approach to molecular characterization. The close agreement between experimental spectroscopic data and theoretical predictions from Density Functional Theory for this compound validates the chosen computational model (B3LYP/6-311++G(d,p)). This validated model can then be used with high confidence to predict other properties, such as electronic structure and reactivity, which are less accessible experimentally. For researchers in drug discovery and materials science, this synergistic workflow accelerates the design and analysis of novel molecules by providing a robust, predictive, and self-validating framework.
References
- 1. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Density functional theory calculations for oxidation of thiophenols by electrogenerated superoxide in N,N-dimethylformamide - Mendeley Data [data.mendeley.com]
- 6. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2,4,6-Trimethylthiophenol
Compound of Interest: 2,4,6-Trimethylthiophenol CAS No.: 1541-10-2[1][2][3] Molecular Formula: C9H12S[3][4][5] Primary Application: Pharmaceutical Intermediate[3][6]
Introduction: The Criticality of Specificity in Pharmaceutical Synthesis
In the intricate landscape of drug development and pharmaceutical manufacturing, the analytical validation of intermediates is a cornerstone of quality and safety. This compound serves as a vital precursor in the synthesis of numerous pharmaceutical agents.[3][6] The ability to specifically detect and accurately quantify this molecule is paramount, as the presence of cross-reactive, structurally similar impurities can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical framework for researchers, analytical scientists, and drug development professionals to rigorously assess the cross-reactivity of this compound. We will dissect the fundamental principles of immunogenicity for small molecules, present detailed, field-proven experimental protocols, and establish a comparative framework for evaluating specificity against logical, structurally related analogues.
The Scientific Imperative: Understanding Cross-Reactivity for a Small Molecule Hapten
Cross-reactivity in the context of immunoassays refers to the binding of an antibody to molecules other than its specific, intended target.[7][8] This phenomenon can lead to significant analytical errors, including false-positive results and inaccurate quantification.[9][10] this compound, being a small molecule, is classified as a hapten. Haptens are incapable of eliciting an immune response on their own and must be covalently coupled to a large carrier protein (e.g., Keyhole Limpet Hemocyanin [KLH] or Bovine Serum Albumin [BSA]) to become immunogenic and enable the production of specific antibodies.[11][12][13][14] The specificity of the resulting antibodies is a critical performance characteristic that must be meticulously validated.
Strategic Framework for Cross-Reactivity Profiling
A comprehensive assessment of cross-reactivity is a multi-stage process that begins with the generation of a specific antibody tool and culminates in its analytical characterization against a panel of potential cross-reactants.
Logical Workflow: From Hapten to Validated Antibody
The entire process can be visualized as two interconnected phases: the generation of the immunological tool and its subsequent analytical validation.
Caption: A two-phase workflow for antibody generation and subsequent cross-reactivity assessment.
Selection of Potential Cross-Reactants: A Structure-Activity Rationale
The selection of compounds for specificity testing is a critical experimental design choice. The panel should include molecules that challenge the antibody's binding specificity based on structural similarity. For this compound, a logical panel would include:
-
Parent Thiophenol Core: Thiophenol
-
Analogs with Varying Methylation: 2,6-Dimethylthiophenol, 4-Methylthiophenol
-
Structurally Related Phenol Analog: 2,4,6-Trimethylphenol[15][16]
-
Unsubstituted Aromatic Ring: Phenol
These compounds allow for a systematic evaluation of the antibody's recognition of the core thiol-phenyl group and the contribution of the methyl substitutions to the binding epitope.
Core Experimental Methodologies for a Definitive Cross-Reactivity Profile
A robust assessment relies on the convergence of data from multiple, complementary analytical platforms. We recommend a tripartite approach utilizing Competitive ELISA, Surface Plasmon Resonance (SPR), and a confirmatory Western Blot.
Competitive ELISA: Quantitative Specificity Screening
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for high-throughput, quantitative assessment of cross-reactivity for small molecules.[17] The principle relies on the competition between the free analyte (in the sample) and a fixed amount of a hapten-enzyme conjugate for a limited number of antibody binding sites immobilized on a microplate.
Step-by-Step Experimental Protocol: Competitive ELISA
-
Antibody Immobilization: Coat a high-binding 96-well microplate with the purified anti-2,4,6-Trimethylthiophenol antibody (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Decant the coating solution and wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to saturate unoccupied sites on the plastic. Incubate for 2 hours at room temperature.
-
Competition Reaction: Add 50 µL of standard (this compound) or test compound dilutions to the wells. Immediately add 50 µL of a pre-titered this compound-Horseradish Peroxidase (HRP) conjugate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step (step 2) to remove unbound reagents.
-
Substrate Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Reaction Termination: Stop the enzymatic reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the target analyte.
Data Analysis & Interpretation
Calculate the concentration of each compound that produces 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is then calculated relative to the target analyte.
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Illustrative Data Summary: Comparative Cross-Reactivity by ELISA
| Compound | Chemical Structure | Predicted IC50 (nM) | Predicted % Cross-Reactivity |
| This compound | 10 | 100 | |
| Thiophenol | > 10,000 | < 0.1 | |
| 2,6-Dimethylthiophenol | 250 | 4.0 | |
| 4-Methylthiophenol | 1,200 | 0.83 | |
| 2,4,6-Trimethylphenol | > 20,000 | < 0.05 |
Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics and Affinity
SPR provides label-free, real-time measurement of binding kinetics (association/dissociation rates) and affinity (KD), offering deeper mechanistic insight into the antibody-hapten interaction.[18][19][20]
Step-by-Step Experimental Protocol: SPR Analysis
-
Sensor Chip Immobilization: Covalently immobilize the anti-2,4,6-Trimethylthiophenol antibody onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for a surface density that will yield a maximal response (Rmax) appropriate for small molecule analysis.
-
System Equilibration: Equilibrate the system with a suitable running buffer (e.g., HBS-EP+, pH 7.4) until a stable baseline is achieved.
-
Kinetic Analysis (Analyte Injection): Inject a concentration series (e.g., 0.1 nM to 1 µM) of this compound and each potential cross-reactant over the immobilized antibody surface. Include buffer-only injections for double referencing.
-
Dissociation Phase: Monitor the dissociation of the analyte from the antibody by flowing running buffer over the chip.
-
Surface Regeneration: Inject a regeneration solution (e.g., Glycine-HCl, pH 1.5) to remove all bound analyte and prepare the surface for the next cycle.
-
Data Processing: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Data Analysis & Interpretation
The KD value represents the binding affinity; a lower KD signifies a stronger interaction. Comparing the KD values of test compounds to that of this compound provides a precise, quantitative measure of cross-reactivity.
Illustrative Data Summary: Comparative Binding Affinity by SPR
| Compound | Predicted ka (1/Ms) | Predicted kd (1/s) | Predicted KD (M) |
| This compound | 1.5 x 10⁵ | 1.5 x 10⁻³ | 1.0 x 10⁻⁸ |
| Thiophenol | No Binding Detected | No Binding Detected | > 1 x 10⁻⁴ |
| 2,6-Dimethylthiophenol | 1.1 x 10⁴ | 5.5 x 10⁻³ | 5.0 x 10⁻⁷ |
| 4-Methylthiophenol | 8.0 x 10³ | 1.6 x 10⁻² | 2.0 x 10⁻⁶ |
| 2,4,6-Trimethylphenol | No Binding Detected | No Binding Detected | > 1 x 10⁻³ |
Confirmatory Western Blot: Visualizing Specificity
While less quantitative, a modified Western Blot protocol serves as an excellent orthogonal method to visually confirm specificity.[21][22][23] This technique assesses the antibody's ability to bind to various haptens when they are presented on a carrier protein backbone.
Step-by-Step Experimental Protocol: Specificity Western Blot
-
Hapten-BSA Conjugate Synthesis: Synthesize conjugates of each test compound (Thiophenol, 2,6-Dimethylthiophenol, etc.) to a carrier protein like BSA, which is different from the one used for immunization (e.g., KLH) to avoid anti-carrier responses.
-
SDS-PAGE: Separate 1-5 µg of each hapten-BSA conjugate and unconjugated BSA on a 4-12% polyacrylamide gel.
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to minimize nonspecific binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with the anti-2,4,6-Trimethylthiophenol antibody (at a pre-optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. The presence of a band indicates antibody binding.
Data Analysis & Interpretation
A strong band should be observed for the this compound-BSA conjugate. The absence or faintness of bands for other conjugates confirms the high specificity of the antibody. This method provides a powerful qualitative confirmation of the quantitative data obtained from ELISA and SPR.
Synthesizing the Data for a Comprehensive Profile
The true power of this tripartite approach lies in the synthesis of all data. The quantitative cross-reactivity percentages from ELISA, corroborated by the affinity measurements from SPR and visualized by the specificity blot, provide an unassailable, in-depth profile of the antibody's performance. This comprehensive data package is essential for the validation of any immunoassay intended for use in a regulated drug development environment.
References
- 1. This compound CAS#: 1541-10-2 [m.chemicalbook.com]
- 2. This compound | 1541-10-2 [sigmaaldrich.cn]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound [stenutz.eu]
- 5. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1541-10-2 [chemicalbook.com]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cross-reaction patterns in patients with contact allergy to simple methylol phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. seracare.com [seracare.com]
- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 22. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. neobiotechnologies.com [neobiotechnologies.com]
- 24. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 25. youtube.com [youtube.com]
The Strategic Application of 2,4,6-Trimethylthiophenol as an Internal Standard in Analytical Methodologies: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of analytical data of the highest integrity is paramount. The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable analytical methods, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls, serving to correct for variations in sample preparation and analysis.[1] This guide provides an in-depth technical comparison of 2,4,6-Trimethylthiophenol as a structural analog internal standard, juxtaposed with the "gold standard" of a stable isotope-labeled (SIL) internal standard and a less ideal structural analog. Through a detailed, albeit illustrative, case study, we will explore the nuances of internal standard selection and its profound impact on analytical method performance.
The Role and Rationale of Internal Standards in Analytical Chemistry
The fundamental principle behind the use of an internal standard is to mitigate the effects of analytical variability.[1] Factors such as sample loss during extraction, injection volume variations, and fluctuations in instrument response can introduce significant errors in quantification. By adding a known quantity of a compound that is chemically similar to the analyte, these variations will ideally affect both the analyte and the internal standard proportionally.[1] The final quantification is then based on the ratio of the analyte's response to the internal standard's response, thereby enhancing the precision and accuracy of the results.[1]
The ideal internal standard should possess the following characteristics:
-
It should not be naturally present in the sample matrix.
-
It must be clearly resolved from the analyte and any other sample components.
-
It should have similar chemical and physical properties to the analyte, including extraction recovery and chromatographic behavior.
-
It should be of high purity and stable in the solvent used.
A Comparative Case Study: Quantification of a Hypothetical Aromatic Drug Compound
To illustrate the practical implications of internal standard selection, we will consider a hypothetical analytical method for the quantification of a fictional aromatic drug, "Aromazine," in a pharmaceutical formulation using GC-MS.
Hypothetical Analyte:
-
Aromazine: A drug molecule with a substituted benzene ring structure, making it amenable to GC-MS analysis after appropriate sample preparation.
Internal Standards Under Evaluation:
-
Aromazine-d7 (SIL IS): A deuterated version of the analyte, representing the ideal internal standard.
-
This compound (Structural Analog IS): A compound with a similar aromatic structure to Aromazine.
-
Naphthalene (Less-Ideal Structural Analog IS): A simple aromatic hydrocarbon with less structural similarity to Aromazine.
The following diagram illustrates the workflow for this comparative validation study:
Caption: Experimental workflow for the comparative validation of internal standards.
Performance Comparison: Experimental Data
The following tables summarize the hypothetical performance data obtained from the validation of the GC-MS method for Aromazine using the three different internal standards. These values are representative of what would be expected in a typical pharmaceutical analysis.[2][3]
Table 1: Linearity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Aromazine-d7 | 1 - 1000 | > 0.999 |
| This compound | 1 - 1000 | > 0.998 |
| Naphthalene | 1 - 1000 | > 0.990 |
Interpretation: All three internal standards demonstrate good linearity over the tested concentration range. However, the SIL internal standard, Aromazine-d7, provides the highest correlation coefficient, indicating the most consistent response ratio across the calibration curve. This compound also performs exceptionally well, suggesting it effectively tracks the analyte's behavior. Naphthalene, while acceptable, shows a slightly lower correlation coefficient, which may be indicative of minor deviations in its response relative to the analyte at different concentrations.
Table 2: Accuracy and Precision
| Internal Standard | QC Level (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Aromazine-d7 | 10 (Low) | 101.2 | 2.1 |
| 100 (Mid) | 99.5 | 1.8 | |
| 800 (High) | 100.8 | 1.5 | |
| This compound | 10 (Low) | 103.5 | 3.5 |
| 100 (Mid) | 98.9 | 2.9 | |
| 800 (High) | 101.7 | 2.2 | |
| Naphthalene | 10 (Low) | 108.9 | 7.8 |
| 100 (Mid) | 95.2 | 6.5 | |
| 800 (High) | 104.3 | 5.9 |
Interpretation: The accuracy and precision data clearly highlight the superiority of the SIL internal standard. Aromazine-d7 consistently yields accuracy values very close to 100% and low relative standard deviations (RSDs), demonstrating its ability to effectively compensate for analytical variability. This compound also provides acceptable accuracy and precision, with values well within the typical acceptance criteria for pharmaceutical analysis (generally ±15% for accuracy and <15% RSD for precision). In contrast, Naphthalene shows a noticeable decrease in both accuracy and precision, with higher % recovery deviations and larger RSDs. This suggests that its physicochemical properties are not as well-matched to the analyte, leading to less effective correction for variations.
Table 3: Extraction Recovery
| Internal Standard | Mean Extraction Recovery (%) |
| Aromazine-d7 | 85.2 |
| This compound | 82.1 |
| Naphthalene | 71.5 |
Interpretation: The extraction recovery data further elucidates the importance of structural similarity. Aromazine-d7 and this compound exhibit comparable and high extraction recoveries, indicating that they behave similarly to the analyte during the sample preparation process. Naphthalene, being a less polar molecule, shows a significantly lower extraction recovery, which can contribute to the poorer accuracy and precision observed in the previous table.
The Rationale Behind the Results: A Deeper Dive
The superior performance of the SIL internal standard is expected, as its chemical and physical properties are nearly identical to the analyte.[4] The minor mass difference due to deuterium substitution does not significantly alter its chromatographic retention time or extraction efficiency, allowing it to perfectly mimic the analyte's behavior throughout the analytical process.
This compound emerges as a highly effective structural analog internal standard in this hypothetical scenario. Its substituted aromatic ring and the presence of a sulfur atom provide a close structural resemblance to "Aromazine," leading to similar chromatographic and extraction behavior. The methyl groups on the ring also contribute to a similar level of steric hindrance and lipophilicity.
Naphthalene, on the other hand, represents a less suitable choice. While it is an aromatic compound, its simple, non-substituted bicyclic structure and lack of heteroatoms make its physicochemical properties differ more significantly from the analyte. This disparity results in less effective compensation for variations in sample preparation and analysis.
The following diagram illustrates the logical relationship between the structural similarity of the internal standard to the analyte and the resulting data quality:
Caption: Relationship between internal standard choice, structural similarity, and analytical performance.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Aromazine, Aromazine-d7, this compound, and Naphthalene in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a working standard solution of Aromazine at 100 µg/mL by diluting the stock solution.
-
Internal Standard Spiking Solution: Prepare a spiking solution for each internal standard at a concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Aromazine working standard solution into a blank matrix to achieve final concentrations ranging from 1 to 1000 ng/mL. Add a constant volume of the respective internal standard spiking solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 10, 100, and 800 ng/mL) in a blank matrix in the same manner as the calibration standards.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of each calibration standard, QC sample, and analytical sample, add 50 µL of the internal standard spiking solution.
-
Vortex mix for 30 seconds.
-
Add 3 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.
Protocol 3: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable analytical method. While stable isotope-labeled internal standards are undoubtedly the gold standard, their synthesis can be costly and time-consuming. This comparative guide, through a hypothetical yet scientifically grounded case study, demonstrates that a well-chosen structural analog, such as this compound for an aromatic analyte, can provide excellent performance in terms of linearity, accuracy, and precision. The key to success lies in the careful consideration of the structural and physicochemical similarities between the internal standard and the analyte. A thorough method validation is essential to confirm the suitability of any chosen internal standard for its intended purpose.
References
Introduction: The Significance of Steric Hindrance in Thiophenol Chemistry
An In-Depth Guide to the Synthetic Methodologies for 2,4,6-Trimethylthiophenol
This compound, also known as mesitylenethiol, is a sterically hindered aromatic thiol that serves as a crucial building block and ligand in various domains of chemical synthesis.[1][2][3] Its bulky mesityl group imparts unique steric and electronic properties, making it a valuable tool for chemists. The three methyl groups, particularly the two positioned ortho to the thiol, create a sterically demanding environment that influences its reactivity, coordination chemistry, and the stability of its derivatives. This guide provides a critical review and comparison of the principal synthetic routes to this important molecule, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Methodology 1: Reduction of Mesitylenesulfonyl Chloride
One of the most direct and high-yielding routes to this compound is the reduction of its corresponding sulfonyl chloride. This method leverages the commercial availability of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride), which can be efficiently converted to the desired thiol using powerful reducing agents.
Chemical Rationale and Mechanistic Insight
The conversion of a sulfonyl chloride to a thiol is a robust reduction process. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are particularly effective. The mechanism involves the nucleophilic attack of hydride ions (H⁻) on the electrophilic sulfur atom of the sulfonyl chloride. This process occurs in a stepwise manner, reducing the sulfur from a +6 oxidation state to the -2 state in the final thiolate, which is then protonated upon acidic workup to yield the thiol. The choice of a potent reducing agent like LiAlH₄ is critical to drive the reaction to completion, overcoming the stability of the sulfonyl group.
Caption: Workflow for the synthesis of this compound via reduction.
Experimental Protocol: LiAlH₄ Reduction
-
Materials: 2,4,6-trimethylbenzenesulfonyl chloride, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, hydrochloric acid (HCl), sodium sulfate (Na₂SO₄).
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 2,4,6-trimethylbenzenesulfonyl chloride in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension. The rate of addition is controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then heated to reflux for 5 hours to ensure complete reaction.[1]
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
The resulting granular precipitate is filtered off, and the ethereal solution is collected.
-
The filtrate is washed with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
-
Performance Data
| Parameter | Value / Observation | Source |
| Starting Material | 2-Mesitylenesulfonyl chloride | [1] |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1] |
| Solvent | Diethyl ether | [1] |
| Reaction Time | 5 hours (reflux) | [1] |
| Reported Yield | 87% | [1] |
Methodology 2: Grignard Reagent Approach
The formation of a carbon-sulfur bond via the reaction of an organometallic reagent with elemental sulfur is a classic and versatile method. For this compound, this involves the preparation of 2,4,6-trimethylphenylmagnesium bromide (mesitylmagnesium bromide) followed by its reaction with sulfur.
Chemical Rationale and Mechanistic Insight
This synthesis begins with the formation of a Grignard reagent from mesityl bromide and magnesium metal in an anhydrous ether solvent.[4] The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and making it a potent nucleophile.[4]
This nucleophilic Grignard reagent then attacks the electrophilic elemental sulfur (typically S₈). The initial product is a magnesium thiolate salt (Ar-S-MgBr). A critical consideration is that this thiolate can react further with sulfur to form polysulfides (Ar-S-Sₙ-MgBr).[5] Therefore, a reductive workup step, often with a reducing agent like sodium sulfite or dithiothreitol, or simply an acidic workup, is necessary to cleave any disulfide or polysulfide bonds and protonate the thiolate to yield the final thiol.[5]
Caption: Synthesis of mesitylenethiol via the Grignard reagent pathway.
Experimental Protocol: Grignard Synthesis
-
Materials: Mesityl bromide (2-bromo-1,3,5-trimethylbenzene), magnesium turnings, iodine crystal (as initiator), anhydrous tetrahydrofuran (THF), elemental sulfur powder, hydrochloric acid (HCl).
-
Procedure:
-
A flame-dried flask is charged with magnesium turnings and a small crystal of iodine under a nitrogen atmosphere.
-
A solution of mesityl bromide in anhydrous THF is prepared. A small portion is added to the magnesium, and the reaction is initiated, often with gentle heating. An exothermic reaction and the disappearance of the iodine color indicate Grignard formation.
-
The remaining mesityl bromide solution is added dropwise at a rate that maintains a steady reflux. After addition, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[6][7]
-
In a separate flask, a suspension of sulfur powder in anhydrous THF is prepared and cooled to 0 °C.
-
The prepared Grignard solution is added slowly via cannula to the stirred sulfur suspension, keeping the temperature below 15 °C.[6][7]
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl.
-
The product is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated.
-
The resulting crude product is purified by vacuum distillation.
-
Performance Data
| Parameter | Value / Observation | Source |
| Starting Material | Mesityl bromide | [8] |
| Key Reagents | Mg, S₈ | [5][6] |
| Solvent | Anhydrous THF | [6] |
| Key Challenge | Potential for polysulfide formation, requiring reductive workup. | [5] |
| Typical Yield | 60-80% (highly dependent on conditions and workup) | General Literature |
Methodology 3: The Leuckart Thiophenol Reaction (via Diazonium Salt)
A classic route to thiophenols involves the reduction of an arylsulfonyl chloride, a method pioneered by Leuckart.[9] While related to Methodology 1, this specific named reaction typically refers to the use of zinc and acid. The precursor, mesitylenesulfonyl chloride, is synthesized by the chlorosulfonation of mesitylene.
Chemical Rationale and Mechanistic Insight
The Leuckart reaction is a robust method for synthesizing thiophenols from the corresponding sulfonyl chlorides.[9][10] The process involves the reduction of the sulfonyl chloride using a metal, typically zinc dust, in an acidic medium like sulfuric or hydrochloric acid.[10] The nascent hydrogen generated in situ from the reaction of zinc with the acid acts as the reducing agent. This method is often preferred for its operational simplicity and avoidance of pyrophoric reagents like LiAlH₄. However, the strongly acidic conditions can be incompatible with acid-sensitive functional groups.
Caption: Two-step synthesis of mesitylenethiol via the Leuckart reaction.
Experimental Protocol: Leuckart Reaction
-
Materials: Mesitylene, chlorosulfonic acid, zinc dust, concentrated sulfuric acid, ice.
-
Procedure:
-
Chlorosulfonation: Mesitylene is added slowly to an excess of stirred chlorosulfonic acid at low temperature (0-5 °C). After the addition, the mixture is stirred for a short period before being carefully poured onto crushed ice. The precipitated mesitylenesulfonyl chloride is filtered, washed with cold water, and dried.
-
Reduction: In a large flask, a mixture of cracked ice and concentrated sulfuric acid is prepared and cooled to below 0 °C.[9][10]
-
The crude mesitylenesulfonyl chloride is added gradually to the cold acid mixture with vigorous stirring.
-
Zinc dust is then added in portions, ensuring the temperature does not rise significantly.[9][10]
-
After the addition of zinc, the reaction is allowed to warm to room temperature and then heated to facilitate the completion of the reduction.
-
The product is isolated by steam distillation. The distillate is collected, the organic layer is separated, dried, and purified by vacuum distillation.[9]
-
Performance Data
| Parameter | Value / Observation | Source |
| Starting Material | Mesitylene | [8] |
| Key Reagents | ClSO₃H, Zn, H₂SO₄ | [9][10] |
| Key Advantage | Avoids pyrophoric reagents; uses inexpensive materials. | [9] |
| Key Disadvantage | Strongly acidic conditions; two distinct steps. | |
| Yield (Reduction Step) | Typically >90% | [9] |
Comparative Analysis of Synthetic Routes
| Feature | Methodology 1 (LiAlH₄ Reduction) | Methodology 2 (Grignard Route) | Methodology 3 (Leuckart Reaction) |
| Starting Material | Mesitylenesulfonyl Chloride | Mesityl Bromide | Mesitylene |
| Number of Steps | 1 | 1 (from bromide) | 2 |
| Overall Yield | High (ca. 87%) | Moderate to Good (60-80%) | Good (>75%) |
| Reagent Hazards | High (Pyrophoric LiAlH₄) | Moderate (Grignard initiation) | Moderate (Corrosive acids) |
| Scalability | Challenging due to LiAlH₄ handling | Good | Excellent |
| Key Advantage | High yield, direct conversion | Good C-S bond formation strategy | Low-cost reagents, robust |
| Key Disadvantage | Hazardous reagent, anhydrous | Moisture sensitive, side products | Two steps, strongly acidic |
Conclusion and Expert Recommendation
The choice of synthetic methodology for this compound is contingent upon the specific requirements of the laboratory or production facility, including scale, available equipment, and safety protocols.
-
For high-yield, lab-scale synthesis where appropriate safety measures for handling pyrophoric reagents are in place, the reduction of mesitylenesulfonyl chloride with LiAlH₄ (Methodology 1) is the most efficient and direct route.[1]
-
For versatility and scalability , the Grignard reagent approach (Methodology 2) is a strong contender. While it may require more optimization to minimize side products, it is a robust and widely understood transformation that avoids highly hazardous reagents, making it more amenable to scale-up.
-
For large-scale industrial production where cost is a primary driver, the Leuckart reaction (Methodology 3) is often the most practical choice. It starts from the inexpensive bulk chemical mesitylene and uses low-cost reagents (zinc, sulfuric acid), making it economically favorable despite being a two-step process.[9][10]
Ultimately, each method presents a viable pathway to this compound. A thorough risk assessment and consideration of the desired scale and purity are paramount in selecting the optimal synthetic strategy.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. US6476248B1 - Hydroxythiol grignard reaction synthesis - Google Patents [patents.google.com]
- 8. Mesitylene - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,4,6-Trimethylthiophenol
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical waste is a critical component of ensuring a safe and compliant research environment. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step protocol for the proper disposal of 2,4,6-trimethylthiophenol. By adhering to these procedures, you can mitigate risks, ensure regulatory compliance, and foster a culture of safety within your laboratory.
This compound (C₉H₁₂S), also known as 2,4,6-trimethylbenzenethiol, is a thiol compound recognized for its potent and unpleasant odor.[1][2] Like other thiols, it is air-sensitive and can oxidize when exposed to air.[3] Proper handling and disposal are crucial to prevent environmental contamination and exposure to laboratory personnel.
Immediate Safety and Hazard Recognition
Before handling this compound, it is essential to be aware of its associated hazards. This information is critical for conducting a proper risk assessment and selecting the appropriate personal protective equipment (PPE).
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[2] | ☠️ |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | ❗️ |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | ❗️ |
| Flammability | Flammable liquid and vapor.[2] | 🔥 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] Causes damage to organs through prolonged or repeated exposure.[2] | ❗️, ⚕️ |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects.[4] | 🐠 |
Personal Protective Equipment (PPE) Requirements:
-
Hand Protection: Wear protective gloves. Consult with your glove manufacturer to ensure compatibility with this compound.[5]
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[2]
-
Skin and Body Protection: Wear a lab coat, and for larger quantities, consider overalls.[6] Ensure footwear is non-sparking.[6]
-
Respiratory Protection: All handling should be done in a certified chemical fume hood.[3][7] If there is a risk of overexposure, an approved respirator may be necessary.[6]
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by federal, state, and local regulations.[6][8] The following protocol provides a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Workflow for Disposal of this compound
Caption: Decision workflow for the proper disposal of this compound.
Detailed Steps:
-
Preparation and PPE: Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above. All manipulations of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain its strong odor.[7]
-
Waste Containerization:
-
Obtain a designated hazardous waste container from your institution's EHS department. The container must be compatible with this compound and have a secure, tight-fitting lid.[8]
-
Properly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[9]
-
Carefully transfer the waste this compound into the container. Use a funnel to prevent spills.
-
Keep the waste container closed at all times except when adding waste.[8] This is a common regulatory violation and is crucial for safety.
-
-
Decontamination of Labware and Surfaces:
-
Due to the persistent and noxious odor of thiols, all contaminated glassware, stir bars, and other equipment should be decontaminated immediately after use.[10]
-
Prepare a bleach bath in a designated container within the fume hood. A 1:1 mixture of household bleach and water is generally effective.[7]
-
Submerge the contaminated items in the bleach bath and allow them to soak for at least 24 hours to oxidize the thiol.
-
Wipe down all surfaces in the fume hood that may have come into contact with the chemical using the bleach solution.
-
For disposable items like gloves and paper towels that are malodorous, place them in a sealed bag and then into the hazardous waste container.[10]
-
-
Final Disposal:
-
Once the waste container is full or you have completed your work, securely seal the lid.
-
Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.[9]
-
Contact a licensed hazardous waste disposal company for the final transport and disposal of the waste.[4][11]
-
Spill Response
In the event of a spill, it is crucial to act quickly and safely.
-
Minor Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand or vermiculite.[12]
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Once absorbed, carefully scoop the material into the designated hazardous waste container.
-
Decontaminate the spill area with a bleach solution.
-
-
Major Spills (outside of a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent others from entering the area.
-
If there is a fire hazard, remove all ignition sources if it is safe to do so.[13]
-
Regulatory Framework
The disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][11] It is the responsibility of the waste generator (the laboratory) to properly identify and manage hazardous waste from its point of generation to its final disposal, a concept known as "cradle to grave."[8] Failure to comply with these regulations can result in significant fines and penalties.
By following these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.
References
- 1. This compound | C9H12S | CID 284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. research.uga.edu [research.uga.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Mastering the Unseen Threat: A Guide to Safely Handling 2,4,6-Trimethylthiophenol
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of scientific discovery, the pursuit of innovation must be anchored in an unwavering commitment to safety. 2,4,6-Trimethylthiophenol, a valuable reagent in organic synthesis, presents a unique set of challenges that demand meticulous planning and execution. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for its safe handling, ensuring the protection of both the researcher and the integrity of the research.
Understanding the Hazard: More Than Just an Odor
While the potent, unpleasant odor of thiols is their most infamous characteristic, the true hazards of this compound are more insidious. Based on data from analogous compounds and available supplier information, the primary risks include:
-
Serious Eye Irritation: Direct contact can lead to significant eye damage.
-
Respiratory Sensitization: Inhalation may cause allergy or asthma-like symptoms, with repeated exposure potentially leading to chronic respiratory issues.
-
Skin Irritation and Sensitization: Prolonged contact can cause skin irritation, and like many thiophenols, there is a risk of developing an allergic skin reaction.
-
Aquatic Toxicity: This compound is classified as very toxic to aquatic life with long-lasting effects, mandating stringent disposal protocols to prevent environmental contamination.
The underlying chemistry of the thiol group dictates these hazards. The sulfur atom's nucleophilicity and its propensity to undergo oxidation are key to its reactivity in synthesis but also contribute to its biological activity and potential for adverse health effects.
Core Principles of Safe Handling: A Multi-Layered Defense
A robust safety protocol for this compound is built on a foundation of proactive measures, encompassing engineering controls, personal protective equipment, and meticulous operational procedures.
The primary engineering control for handling this compound is a certified chemical fume hood.[1][2][3] This is non-negotiable. All transfers, manipulations, and reactions involving this compound must be conducted within the fume hood to contain its volatile and odorous nature.
For reactions that may generate off-gases, such as those performed under reflux or involving gas evolution, the fume hood's exhaust should be equipped with a scrubbing system. A simple yet effective method is to use a bleach trap to oxidize the volatile thiols into less odorous and less hazardous compounds.[3]
Caption: Workflow for containing volatile thiols during reactions.
The selection and proper use of PPE are critical to preventing personal exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing. |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, consider double-gloving or using heavier-duty gloves. Always inspect gloves for integrity before use. | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory. | |
| Secondary (Task-Dependent) | Respiratory Protection | If there is a risk of generating aerosols or if working outside of a fume hood is unavoidable (e.g., in a spill scenario), a respirator with an organic vapor cartridge is necessary. |
Donning and Doffing PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Operational Plan: From Benchtop to Waste
A detailed operational plan ensures that every step of handling this compound is conducted safely and efficiently.
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Prepare a bleach bath (a 1:1 mixture of household bleach and water) for decontaminating glassware and small spills.[3]
-
Assemble all necessary glassware and equipment within the fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
-
Aliquotting and Transfer:
-
Use a syringe or cannula for liquid transfers to minimize the risk of spills and volatilization.
-
Avoid pouring this compound in the open.
-
Keep containers tightly sealed when not in use.
-
-
Reaction Quenching and Work-up:
-
Quench reactions carefully, anticipating any potential exotherms or gas evolution.
-
Conduct all work-up procedures, including extractions and filtrations, within the fume hood.
-
Proper decontamination and disposal are critical to prevent environmental contamination and lingering odors.
Decontamination of Glassware and Equipment:
-
Initial Rinse: Immediately after use, rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the thiol. Dispose of this rinse solvent as hazardous waste.[1]
-
Bleach Bath: Submerge the rinsed glassware in the prepared bleach bath for at least 12 hours to oxidize any residual thiol.[3][4]
-
Final Cleaning: After the bleach soak, remove the glassware, rinse thoroughly with water, and then follow standard laboratory cleaning procedures.
Waste Disposal:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste, including gloves, paper towels, and pipette tips, should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[4]
Caption: Waste disposal workflow for this compound.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental release, a swift and informed response is crucial.
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Wipe the area with a cloth soaked in bleach solution.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside a fume hood) or Fire:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team and provide them with the specific details of the chemical involved.
-
If it is safe to do so, close the laboratory doors to contain the spill.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
A 2011 incident in Homberg, Germany, where a 200-liter tank of thiophenol was punctured, underscores the potential for widespread disruption and health impacts from a significant release.[5] This event necessitated a large-scale emergency response, including the hospitalization of 15 people for respiratory complaints and the decontamination of 150 individuals.[5]
By integrating these principles of hazard awareness, multi-layered defense, and meticulous planning into your laboratory workflow, you can confidently and safely harness the synthetic utility of this compound while upholding the highest standards of laboratory safety.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
